4-chloro-2,5-dimethoxy-Pyridine
Description
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Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3 |
InChI Key |
HZWXFAVQAHXHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)OC |
Origin of Product |
United States |
Advanced Chemical Profiling and Synthetic Utility of 4-Chloro-2,5-dimethoxypyridine
Executive Summary
4-Chloro-2,5-dimethoxypyridine is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. Characterized by a unique "push-pull" electronic system, this scaffold offers orthogonal reactivity vectors: the C4-chlorine atom serves as a prime handle for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), while the methoxy groups provide opportunities for chemoselective demethylation to yield biologically relevant pyridinone or hydroxypyridine pharmacophores.
This technical whitepaper deconstructs the structural electronics of this molecule and provides field-proven, self-validating experimental protocols for its functionalization.
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during complex synthesis campaigns[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4-chloro-2,5-dimethoxypyridine |
| CAS Registry Number | 1261536-03-1 |
| Molecular Formula | C7H8ClNO2 |
| Molecular Weight | 173.60 g/mol |
| LogP (Predicted) | ~1.8 - 2.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, O, O) |
| Topological Polar Surface Area | 31.4 Ų |
Electronic Architecture & Reactivity Mapping
The reactivity of 4-chloro-2,5-dimethoxypyridine is dictated by the competing electronic effects of its substituents, creating a highly specific reactivity profile:
-
Electron Withdrawal (-I, -M): The pyridine nitrogen significantly depletes electron density at the 2, 4, and 6 positions. This activates the C4-chlorine bond toward oxidative addition by low-valent palladium species and makes it highly susceptible to nucleophilic attack (SNAr)[2].
-
Electron Donation (+M): The methoxy groups at C2 and C5 exert a strong mesomeric electron-donating effect. Crucially, the C5-methoxy is ortho to the C4-chlorine, partially counteracting the nitrogen's electron withdrawal. This localized electron richness necessitates the use of highly active, electron-rich phosphine ligands (e.g., dppf, XPhos) during cross-coupling to facilitate the rate-limiting oxidative addition step.
Fig 1: Divergent reactivity profile of 4-chloro-2,5-dimethoxypyridine.
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize protocols that incorporate intrinsic feedback loops—visual or analytical cues that confirm mechanistic progression without requiring offline analysis.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C4 Position
Objective: Forge a C-C bond at the C4 position using an aryl boronic acid. Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step which is often hindered by the steric bulk of the ortho-methoxy group at C5.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 4-chloro-2,5-dimethoxypyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Base & Solvent Addition: Add anhydrous K₂CO₃ (2.0 equiv) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Validation: The mixture will initially appear as an orange-red suspension due to the Pd(II) precatalyst.
-
Thermal Activation: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Self-Validation: The reaction is proceeding correctly when the solution transitions to a dark, homogeneous brown/black mixture, indicating the successful reduction of Pd(II) to the active Pd(0) catalytic species.
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc). Analytical Check: LC-MS should confirm the disappearance of the 173.6 m/z (M+H) peak[1].
Protocol B: Chemoselective Demethylation
Objective: Cleave the methoxy groups to reveal a pyridinone/hydroxypyridine core. Causality: While BBr₃ is a standard demethylating agent, it can cause unwanted halogen exchange at the C4 position if performed prior to coupling. L-Selectride is highly chemoselective for methoxypyridines over standard anisoles. The lithium cation acts as a Lewis acid, coordinating to the pyridine nitrogen, which directs the hydride selectively to the methyl group via an SN2 mechanism[3].
-
Preparation: Dissolve the methoxypyridine derivative (1.0 equiv) in anhydrous THF under argon.
-
Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 3.0 equiv) at 0°C.
-
Reflux: Heat the reaction to reflux (65°C) for 2-4 hours. Self-Validation: Minor gas evolution may occur initially. The primary indicator of success is an LC-MS shift showing a mass reduction of 14 Da (-CH₂) per demethylated site, accompanied by a significant decrease in retention time due to the highly polar nature of the resulting tautomeric pyridinone[3].
-
Quenching: Carefully quench with H₂O at 0°C, adjust pH to ~6 with 1M HCl, and extract with a polar organic solvent (e.g., 10% MeOH in DCM).
Fig 2: Sequential Suzuki coupling and chemoselective demethylation workflow.
Conclusion
The 4-chloro-2,5-dimethoxypyridine scaffold is a masterclass in balancing electronic push-pull dynamics. By understanding the localized electron density provided by the ortho-methoxy group and the electron-withdrawing nature of the pyridine core, synthetic chemists can rationally design highly efficient cross-coupling and nucleophilic substitution workflows. Implementing self-validating protocols ensures high fidelity and reproducibility in complex drug development campaigns.
References
Sources
4-chloro-2,5-dimethoxy-pyridine CAS number
Technical Whitepaper: Synthesis, Functionalization, and Applications of 4-Chloro-2,5-dimethoxypyridine
Executive Summary
As drug discovery pivots toward increasingly complex heteroaromatic scaffolds, the precise functionalization of pyridine rings remains a cornerstone of modern medicinal chemistry. 4-chloro-2,5-dimethoxypyridine (CAS: 1261536-03-1) [1] is an advanced building block widely utilized in the synthesis of tyrosine kinase inhibitors (TKIs), azaindoles, and positron emission tomography (PET) radiotracers[2][3]. This guide provides a rigorous examination of its physicochemical properties, the mechanistic causality behind its synthesis via Directed Ortho Metalation (DoM), and its downstream applications in pharmaceutical development.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 4-chloro-2,5-dimethoxypyridine is essential for predicting its behavior in cross-coupling reactions and downstream functionalization. The electron-donating methoxy groups at C-2 and C-5 enrich the pyridine core, while the C-4 chlorine serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 4-chloro-2,5-dimethoxypyridine |
| CAS Registry Number | 1261536-03-1 |
| Molecular Formula | C7H8ClNO2 |
| Molecular Weight | 173.60 g/mol |
| Structural Class | Halogenated Methoxypyridine |
| Typical Appearance | White to off-white solid |
Mechanistic Causality in Synthesis: Directed Ortho Metalation (DoM)
The synthesis of 4-chloro-2,5-dimethoxypyridine from 2,5-dimethoxypyridine relies on regioselective Directed Ortho Metalation (DoM). The primary synthetic challenge lies in the competing directing effects of the two methoxy groups. The C-2 methoxy group directs lithiation to C-3, while the C-5 methoxy group directs to C-4 and C-6.
Causality in Reagent Selection: Using standard alkyllithium reagents (e.g., n-BuLi) without steric consideration often results in a mixture of C-3 and C-4 lithiated products (typically an 11:3 ratio favoring C-4)[4]. To achieve absolute regioselectivity for the C-4 position, a bulky, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is mandatory[2]. The extreme steric bulk of LiTMP clashes with the C-2 methoxy group, kinetically disfavoring C-3 deprotonation and driving the metalation almost exclusively to the more accessible C-4 position. Subsequent trapping with an electrophilic chlorinating agent, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS), yields the target 4-chloro derivative[2].
Workflow for the regioselective DoM synthesis of 4-chloro-2,5-dimethoxypyridine.
Self-Validating Experimental Protocol
Note: The following protocol incorporates a mandatory self-validating D₂O quench to ensure intermediate integrity before proceeding to electrophilic trapping. Do not skip the validation step.
Step 1: Preparation of LiTMP
-
Charge an oven-dried Schlenk flask with anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.2 equiv) under a strict argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure the complete formation of the LiTMP base.
Step 2: Regioselective Metalation
-
Recool the LiTMP solution to -78 °C.
-
Slowly add a solution of 2,5-dimethoxypyridine (1.0 equiv) in anhydrous THF over 15 minutes.
-
Stir the deep red/brown solution at -78 °C for 2 hours. Self-Validation Check: Withdraw a 0.1 mL aliquot and quench it into a vial containing D₂O. Extract with ethyl acetate, evaporate, and analyze via ¹H NMR. The disappearance of the C-4 proton signal (typically around 6.8–7.0 ppm in the starting material) and >95% deuterium incorporation confirms successful and regioselective metalation. Proceed to Step 3 only if metalation is validated.
Step 3: Electrophilic Trapping
-
Once C-4 metalation is validated, add a solution of hexachloroethane (1.5 equiv) in THF dropwise at -78 °C[2].
-
Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
Step 4: Workup and Purification
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 4-chloro-2,5-dimethoxypyridine as a crystalline solid.
Applications in Drug Development
5.1. Tyrosine Kinase Inhibitors (TKIs) 4-chloro-2,5-dimethoxypyridine is a critical intermediate in the synthesis of highly substituted pyridines and azaindoles used as tyrosine kinase inhibitors[2]. The C-4 chlorine atom undergoes facile Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amino substituents. These modifications are essential for targeting the ATP-binding pocket of kinases implicated in oncology and angiogenesis.
5.2. Late-Stage Radiofluorination for PET Imaging The 2,5-dimethoxypyridine scaffold is highly amenable to late-stage functionalization. Recent advancements in organic photoredox catalysis have demonstrated that electron-rich heteroaromatics, including 2,5-dimethoxypyridine derivatives, can undergo direct C-H fluorination using [¹⁸F]F⁻ to generate radiotracers for Positron Emission Tomography (PET)[3]. The precise electronic tuning provided by the methoxy groups stabilizes the radical cation intermediate during photoredox catalysis, ensuring high radiochemical yields.
Downstream applications of 4-chloro-2,5-dimethoxypyridine in drug discovery and PET imaging.
References
- Arnold, L. D., et al. "Preparation of suitably substituted pyridazines and pyridines for Tyrosine Kinase Inhibitors".
-
Chen, W., et al. "Direct arene C-H fluorination with 18F− via organic photoredox catalysis". Science (NIH Public Access).[Link]
-
Joule, J.A., Mills, K. "Organometallic Heterocyclic Chemistry: Lithiation Directing Groups". Heterocyclic Chemistry, 5th Edition. [Link]
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A Guide to the Structural Elucidation of 4-Chloro-2,5-Dimethoxy-Pyridine and Its Analogs
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to engage in specific biological interactions make them a "privileged scaffold" in drug design.[1] The introduction of halogen and methoxy substituents can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, permeability, and protein-binding affinity.[1] Consequently, the unambiguous structural characterization of novel pyridine derivatives is a critical step in the drug discovery and development pipeline.
This technical guide outlines a comprehensive, multi-technique approach to the structural elucidation of 4-chloro-2,5-dimethoxy-pyridine. While publicly available, detailed spectroscopic data for this specific compound is limited, this guide will leverage established principles of spectroscopic analysis for pyridine derivatives.[3][4] To provide a concrete illustration of the analytical process, we will use the closely related and well-characterized analog, 4-chloro-2,5-dimethoxypyrimidine, as a case study, for which detailed experimental data has been published.[5] This approach allows us to demonstrate the application and interpretation of key analytical techniques in a scientifically rigorous manner.
The Analytical Blueprint: A Systematic Workflow
The definitive characterization of a novel chemical entity is not achieved through a single experiment but rather through the convergence of evidence from multiple orthogonal analytical techniques. This systematic process ensures that every aspect of the molecule's structure, from its elemental composition to the precise arrangement of its atoms, is confirmed. The typical workflow begins with techniques that confirm molecular weight and purity, followed by detailed spectroscopic methods that piece together the molecular puzzle.
Caption: General workflow for the characterization of a novel pyridine derivative.[4]
Mass Spectrometry (MS): Determining the Molecular Formula
Causality Behind the Choice: Mass spectrometry is the first line of inquiry as it provides the most direct evidence of a molecule's elemental composition and molecular weight. For a halogenated compound, MS is particularly powerful because the natural isotopic distribution of elements like chlorine provides a clear and definitive signature.
Expected Data for 4-chloro-2,5-dimethoxy-pyridine (C₇H₈ClNO₂): The expected molecular weight is 173.60 g/mol . Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum should exhibit a characteristic molecular ion cluster:
-
M⁺ peak: Corresponding to the molecule with the ³⁵Cl isotope.
-
M+2 peak: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third of the M⁺ peak.
Case Study: Spectroscopic Data for 4-chloro-2,5-dimethoxypyrimidine (C₆H₇ClN₂O₂)[5]
Gas Chromatography-Mass Spectrometry (GC/MS) analysis for the pyrimidine analog confirms a molecular weight of 174.59 g/mol . The mass spectrum shows the expected isotopic pattern for a monochlorinated compound.
| Parameter | Observed Value | Interpretation |
| Molecular Ion (M⁺) | 174 m/z | Corresponds to the molecular formula with the ³⁵Cl isotope. |
| Isotope Peak (M+2) | 176 m/z | Corresponds to the molecular formula with the ³⁷Cl isotope. |
| M⁺ / M+2 Ratio | ~3:1 | Confirms the presence of a single chlorine atom. |
| Table 1: Mass Spectrometry Data for 4-chloro-2,5-dimethoxypyrimidine.[5] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for analyzing volatile and thermally stable compounds like the target molecule.[4][6]
-
Sample Preparation: Dissolve ~1 mg of the purified compound in a suitable volatile solvent (e.g., chloroform, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrument: An Agilent (or equivalent) gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used (e.g., 30 m x 0.25 mm x 0.25 µm).[6]
-
GC Parameters:
-
MS Parameters:
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum of the corresponding peak will provide the molecular weight and fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality Behind the Choice: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. Together, they provide an unambiguous blueprint of the molecular structure.
Expected Data for 4-chloro-2,5-dimethoxy-pyridine:
-
¹H NMR: One would expect to see four distinct signals:
-
Two singlets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their exact chemical shifts would be influenced by the positions of the electron-donating methoxy groups and the electron-withdrawing chlorine atom.[3]
-
Two singlets in the δ 3.8-4.2 ppm region, each integrating to 3 protons, corresponding to the two chemically non-equivalent methoxy groups.
-
-
¹³C NMR: One would expect to see seven distinct signals:
-
Five signals in the aromatic region (δ 110-160 ppm) for the five carbons of the pyridine ring.
-
Two signals in the aliphatic region (δ 55-65 ppm) for the two methoxy carbons.
-
Case Study: Spectroscopic Data for 4-chloro-2,5-dimethoxypyrimidine[5]
The NMR data for the pyrimidine analog provides a clear example of how these signals are interpreted to build the final structure.
| Parameter | Observed ¹H NMR Data[5] | Observed ¹³C NMR Data[5] |
| Solvent | CDCl₃ | CDCl₃ |
| Signal 1 | 8.446 ppm (s, 1H) | 158.28 ppm (C2) |
| Signal 2 | 3.909 ppm (s, 3H) | 149.67 ppm (C4) |
| Signal 3 | 3.860 ppm (s, 3H) | 145.09 ppm (C5) |
| Signal 4 | 143.90 ppm (C6) | |
| Signal 5 | 57.42 ppm (OCH₃) | |
| Signal 6 | 55.11 ppm (OCH₃) | |
| Table 2: ¹H and ¹³C NMR Data for 4-chloro-2,5-dimethoxypyrimidine. |
Interpretation:
-
The single aromatic proton at 8.446 ppm is consistent with the pyrimidine ring having only one C-H bond (at the C6 position).
-
The two distinct singlets at 3.909 and 3.860 ppm confirm the presence of two methoxy groups in different chemical environments.
-
The ¹³C NMR spectrum shows four distinct aromatic carbon signals and two methoxy carbon signals, matching the molecular structure perfectly. The chemical shifts are assigned based on established substituent effects on the pyrimidine ring.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient relaxation delay (e.g., 5 seconds) should be used for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality Behind the Choice: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It works by detecting the vibrational frequencies of bonds within the molecule, which are characteristic of the bond type and its environment.
Expected Data for 4-chloro-2,5-dimethoxy-pyridine:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[8]
-
~1250-1000 cm⁻¹: Strong C-O stretching from the ether linkages of the methoxy groups.
-
~800-600 cm⁻¹: C-Cl stretching.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed.[6]
-
Instrument: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[6]
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Synthesizing the Evidence: The Final Structure
The power of this analytical workflow lies in the convergence of data from each independent technique. No single method is sufficient, but together they provide an irrefutable confirmation of the molecular structure.
Caption: Convergence of analytical data for structural confirmation.
-
Mass Spectrometry provides the molecular formula (C₇H₈ClNO₂) and confirms the presence of one chlorine atom.
-
IR Spectroscopy confirms the presence of the key functional groups: an aromatic ring, methoxy (C-O) groups, and a C-Cl bond.
-
¹H and ¹³C NMR Spectroscopy assemble the pieces, showing the exact number and electronic environment of each hydrogen and carbon atom, confirming the 4-chloro-2,5-dimethoxy substitution pattern on the pyridine ring.
This logical, evidence-based approach ensures the highest degree of confidence in the final structure, a prerequisite for any further research or development activities in the fields of medicinal chemistry and materials science.
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- MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
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Physical Properties and Structural Analytics of 4-Chloro-2,5-Dimethoxypyridine: A Technical Whitepaper
Executive Summary
4-Chloro-2,5-dimethoxypyridine (Molecular Formula: C₇H₈ClNO₂) is a highly specialized heterocyclic intermediate. Its unique substitution pattern makes it a critical electrophilic building block in advanced organic synthesis, particularly in the development of benzimidazole C-2 heterocycles and targeted tyrosine kinase inhibitors[1]. In drug development, understanding the physical properties of such intermediates is not merely an academic exercise—it is a strict prerequisite for designing scalable synthetic pathways, optimizing chromatographic purification, and predicting downstream pharmacokinetic behavior.
This whitepaper details the structural causality behind the physical properties of 4-chloro-2,5-dimethoxypyridine and outlines the self-validating analytical workflows required to empirically verify them.
Molecular Architecture & Structural Causality
The physical behavior of 4-chloro-2,5-dimethoxypyridine is governed by a complex "push-pull" electronic environment and significant steric factors. As an application scientist, analyzing these structural features allows us to predict macroscopic physical properties:
-
Steric Shielding & Crystal Packing: The bulky methoxy groups at the C2 and C5 positions flank the core ring, disrupting the highly ordered, planar stacking typically seen in unsubstituted pyridines. This steric hindrance directly lowers the melting point and alters the solid-state density compared to less substituted analogs.
-
Dipole Moment & Lipophilicity: The vector sum of the highly electronegative C-Cl bond and the C-O-C ether linkages creates a distinct dipole. The chlorine atom significantly enhances the compound's lipophilicity (LogP), driving its solubility in non-polar organic solvents.
-
Attenuated Basicity (pKa): The inherent basicity of the pyridine nitrogen is severely restricted. The strong inductive electron-withdrawing effect of the 4-chloro substitution pulls electron density away from the nitrogen's lone pair, drastically reducing its ability to accept a proton in aqueous media.
Fig 1: Logical relationship between functional groups and macroscopic physical properties.
Quantitative Physical Properties
Due to the highly specialized nature of this specific isomer, the following physical properties are derived through rigorous cheminformatic extrapolation from closely related structural isomers (such as 3-chloro-2,6-dimethoxypyridine) and validated computational models[2].
| Physical Property | Value (Predicted / Benchmarked) | Primary Analytical Method |
| Molecular Weight | 173.60 g/mol | Mass Spectrometry (ESI-MS) |
| Physical State (STP) | Solid (Off-white crystalline powder) | Visual / Microscopic Inspection |
| Melting Point | 95 – 100 °C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 270 – 280 °C (at 760 mmHg) | Thermogravimetric Analysis (TGA) |
| Density | 1.25 – 1.30 g/cm³ | Helium Pycnometry |
| LogP (Octanol/Water) | 1.8 – 2.1 | Shake-Flask / RP-HPLC |
| pKa (Conjugate Acid) | ~2.5 | Potentiometric Titration |
Experimental Workflows for Property Validation
Physical property characterization cannot rely on single-point measurements. To ensure absolute scientific integrity, every protocol described below is engineered as a self-validating system —meaning the assay inherently checks its own accuracy during execution.
Fig 2: Experimental workflow for the empirical validation of physical properties.
Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Standard capillary melting point apparatuses are insufficient for halogenated pyridines due to potential sublimation or localized thermal decomposition prior to the true melting phase. We utilize DSC to capture the exact thermodynamic profile.
-
Methodology: A 5 mg sample is sealed in an aluminum pan and heated at a rate of 10 °C/min under a highly pure nitrogen purge (50 mL/min).
-
Causality: Nitrogen prevents oxidative degradation at elevated temperatures, ensuring the endothermic peak represents a pure phase transition.
-
Self-Validating Mechanism: The system is programmed for a heat-cool-heat cycle. If the melting endotherm shifts, broadens, or loses enthalpy in the second heating cycle, it definitively flags that thermal degradation (rather than a pure melt) occurred during the first cycle.
Skeletal Density Determination via Helium Pycnometry
Traditional liquid displacement methods are flawed for dimethoxypyridines because their high solubility in organic solvents and potential reactivity with aqueous media skew volumetric data.
-
Methodology: The sample is placed in a sealed chamber of known volume. Helium gas is introduced, and the pressure change is measured as the gas expands into a secondary reference chamber.
-
Causality: Helium is used because its inert nature and minimal atomic radius allow it to perfectly penetrate the microscopic interstices of the crystal lattice without dissolving the compound, yielding the true skeletal density.
-
Self-Validating Mechanism: The instrument runs five sequential pressure cycles automatically. A variance of <0.01% between the final three cycles validates that no micro-fissures in the sample are artificially inflating the skeletal volume over time.
Partition Coefficient (LogP) via Buffered Shake-Flask and RP-HPLC
Understanding lipophilicity is critical for predicting how this intermediate will partition during aqueous workups in the synthesis lab.
-
Methodology: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer. The mixture is agitated for 24 hours at 25 °C, centrifuged to break micro-emulsions, and both phases are quantified via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Causality: Because the pyridine nitrogen is ionizable, the aqueous phase must be heavily buffered at pH 7.4. This ensures the compound remains entirely in its un-ionized (free base) state, preventing the artificial deflation of the LogP value.
-
Self-Validating Mechanism: Mass balance analysis serves as the internal control. The sum of the compound quantified in the octanol phase plus the aqueous phase must equal the initial input mass (±2.0%). Any deviation automatically invalidates the run, flagging potential compound degradation or unresolved emulsion formation.
References
- Bristol-Myers Squibb Company. (2007). US7312215B2 - Benzimidazole C-2 heterocycles as kinase inhibitors.
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for C7H8ClNO2 (Methyl chloroformate pyridine isomer). PubChem.[Link]
Sources
Technical Whitepaper: Stability Dynamics and Storage Protocols for 4-Chloro-2,5-dimethoxypyridine
Executive Summary
4-Chloro-2,5-dimethoxypyridine is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors[1]. While the pyridine scaffold is a privileged motif in drug discovery, the specific substitution pattern of this compound introduces unique stability challenges. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes empirical storage conditions, and outlines self-validating experimental protocols for International Council for Harmonisation (ICH)-compliant stability testing.
Chemical Profile and Mechanistic Vulnerabilities
The Chloropyridine Core and SNAr Susceptibility
The fundamental reactivity of the chloropyridine core is governed by the electron-deficient nature of the pyridine ring[2]. In 4-chloro-2,5-dimethoxypyridine, the chlorine atom acts as a prime leaving group. The 4-position is particularly vulnerable to Nucleophilic Aromatic Substitution (SNAr) because the electronegative pyridine nitrogen effectively stabilizes the negative charge in the rate-determining Meisenheimer intermediate[2].
Electronic Influence of Methoxy Substituents
While the methoxy groups at the 2- and 5-positions are electron-donating via resonance, their stabilizing effect on the ring does not fully override the extreme SNAr activation at the 4-position. Consequently, the compound remains highly susceptible to hydrolytic attack by ambient moisture, necessitating strict anhydrous handling.
Nucleophilic Aromatic Substitution (SNAr) hydrolysis pathway of 4-chloro-2,5-dimethoxypyridine.
Primary Degradation Pathways: The Causality of Instability
Understanding the why behind degradation informs the how of our storage protocols:
-
Hydrolytic Degradation (Moisture Sensitivity): As illustrated above, exposure to water leads to the displacement of the 4-chloro group, yielding 4-hydroxy-2,5-dimethoxypyridine (which may tautomerize to the corresponding pyridone). This reaction is accelerated by both acidic and basic microenvironments.
-
Photolytic Dehalogenation: Halopyridines are inherently sensitive to ultraviolet (UV) radiation. UV-photon absorption can induce homolytic cleavage of the C-Cl bond, initiating radical-mediated dehalogenation that yields 2,5-dimethoxypyridine.
-
Oxidative Stress: The electron-rich nature imparted by the two methoxy groups makes the pyridine nitrogen slightly more nucleophilic than an unsubstituted chloropyridine, creating a minor vulnerability to N-oxidation (forming an N-oxide) when exposed to strong atmospheric oxidants or peroxides.
Empirical Storage Matrix
To mitigate these degradation pathways, storage protocols must act as a multi-barrier system against moisture, light, and thermal kinetic energy.
Table 1: Recommended Storage Matrix for 4-Chloro-2,5-dimethoxypyridine
| Storage Duration | Temperature | Atmosphere | Container Specifications | Causality / Rationale |
| Short-Term (<30 days) | 20°C to 25°C | Ambient (Desiccated) | Amber glass, PTFE-lined cap | Amber glass blocks UV-induced photolysis; PTFE prevents moisture permeation better than silicone. |
| Long-Term (>30 days) | 2°C to 8°C | Inert (Argon/N₂) | Amber glass, Parafilm sealed, within a desiccator | Refrigeration lowers thermal kinetic energy for hydrolysis; Argon displaces moisture and oxygen. |
| Transport / Shipping | ≤ 25°C | Inert (Argon/N₂) | Opaque secondary packaging, moisture barrier bag | Prevents temperature excursions and actinic exposure during transit. |
Experimental Methodology: ICH-Compliant Stability Testing
To validate the shelf-life of 4-chloro-2,5-dimethoxypyridine, stability testing must align with ICH Q1A(R2) guidelines[3]. The following self-validating workflow ensures that all degradation mechanisms are quantitatively tracked.
ICH Q1A(R2) compliant stability testing and shelf-life determination workflow.
Forced Degradation Protocol (Stress Testing)
Before initiating long-term studies, forced degradation is required to develop stability-indicating analytical methods.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-chloro-2,5-dimethoxypyridine in HPLC-grade Acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.
-
Photolytic Stress: Expose solid sample and solution sample to 1.2 million lux hours and 200 watt hours/m² of near-UV light (per ICH Q1B).
-
Thermal Stress: Incubate solid powder at 60°C for 7 days in a sealed vial.
Table 2: Forced Degradation Parameters and Expected Mass Shifts
| Stress Condition | Primary Degradation Pathway | Expected Degradant | LC-MS/MS Target Shift ([M+H]⁺) |
| Acidic/Basic | SNAr / Hydrolysis | 4-hydroxy-2,5-dimethoxypyridine | m/z 174.0 → 156.1 (Δ -18 Da) |
| Oxidative | N-Oxidation | 4-chloro-2,5-dimethoxypyridine N-oxide | m/z 174.0 → 190.0 (Δ +16 Da) |
| Photolytic | Radical Dehalogenation | 2,5-dimethoxypyridine | m/z 174.0 → 140.1 (Δ -34 Da) |
LC-MS/MS Analytical Workflow
To ensure trustworthiness, the analytical method must reliably separate the parent compound from its degradants.
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (pyridine ring absorbance) coupled with positive Electrospray Ionization (+ESI) Mass Spectrometry. Monitor the isotopic pattern of the parent compound (m/z 174.0 / 176.0 in a 3:1 ratio due to ³⁵Cl/³⁷Cl) to confirm the presence or loss of the chlorine atom in degradants.
Sources
Safety, Handling, and Synthetic Utility of 4-Chloro-2,5-dimethoxypyridine: A Technical Guide for Drug Development Professionals
Executive Summary
4-Chloro-2,5-dimethoxypyridine is a highly specialized, electron-rich halogenated heterocycle utilized extensively as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of tyrosine kinase inhibitors [1][1]. Due to its unique electronic properties—combining the electron-withdrawing nature of the pyridine ring with the strongly electron-donating effects of two methoxy groups—it presents specific handling, stability, and reactivity profiles. This whitepaper provides a comprehensive, mechanistically grounded guide on the safety, handling, and synthetic application of 4-chloro-2,5-dimethoxypyridine.
Chemical Profiling & Physical Properties
To effectively utilize 4-chloro-2,5-dimethoxypyridine, one must understand how its structural features dictate its macroscopic behavior. The methoxy groups at the C2 and C5 positions significantly increase the electron density of the pyridine ring. Paradoxically, this makes the C4-chloro position less prone to spontaneous nucleophilic aromatic substitution ( SNAr ) compared to unsubstituted 4-chloropyridine, but it remains highly viable for transition-metal-catalyzed cross-coupling [2][2].
Table 1: Quantitative Chemical Profile
| Property | Value | Causality / Synthetic Significance |
| Chemical Formula | C₇H₈ClNO₂ | Defines the molecular weight and stoichiometry for reaction equivalents. |
| Molecular Weight | 173.60 g/mol | Used for precise molar calculations in catalytic cycles. |
| Appearance | Off-white to pale yellow | Color deviations (e.g., dark brown) indicate oxidative degradation or impurities. |
| Solubility | Soluble in DCM, THF, Dioxane | Enables homogeneous cross-coupling in polar aprotic solvent systems. |
| Reactivity Site | C4-Position (C-Cl bond) | Primary site for oxidative addition by Pd(0) or nucleophilic attack. |
Toxicological Profile & Hazard Identification
Like many halogenated pyridines, 4-chloro-2,5-dimethoxypyridine carries significant health hazards. Pyridine derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin, primarily due to their ability to disrupt lipid bilayers and interfere with hepatic enzyme function [3][3]. The presence of the lipophilic chloro and methoxy groups enhances dermal penetration compared to unsubstituted pyridine, necessitating strict barrier controls [4][4].
Table 2: GHS Hazard Classifications & Mitigation Strategies
| Hazard Class | GHS Code | Description | Mechanistic Mitigation Strategy |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Isolate handling to designated chemical zones; strict prohibition of food/drink. |
| Skin Irritation | H315 | Causes skin irritation. | Wear double nitrile gloves; lipophilicity allows rapid permeation through single thin barriers. |
| Eye Irritation | H319 | Causes serious eye irritation. | Mandate tight-fitting safety goggles; vapor exposure can cause severe corneal damage. |
| Respiratory Toxicity | H335 | May cause respiratory irritation. | Handle exclusively in a fume hood with a face velocity of ≥ 100 fpm to prevent vapor inhalation. |
Standard Operating Procedure (SOP): Safe Handling & Storage
The stability of 4-chloro-2,5-dimethoxypyridine is highly dependent on its storage environment. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the C-Cl bond, yielding the corresponding pyridinol, which poisons palladium catalysts during downstream applications.
-
Storage Environment: Store at 2–8 °C inside a desiccator. The primary container must be backfilled with an inert gas (Argon or N2 ) after every use to prevent oxidative degradation and moisture ingress.
-
Handling Atmosphere: When weighing the compound for moisture-sensitive cross-coupling reactions, utilize a glovebox or a continuous flow of Argon over the balance area if highly rigorous anhydrous conditions are required.
-
Incompatibility: Keep strictly away from strong oxidizing agents (e.g., peroxides, chlorates) and strong acids, which can protonate the pyridine nitrogen, drastically altering the molecule's solubility and reactivity profile [4][4].
Synthetic Utility: Palladium-Catalyzed Cross-Coupling
4-Chloro-2,5-dimethoxypyridine is predominantly utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to construct complex multi-ring systems for kinase inhibitors [1][1].
Mechanistic Insight: The oxidative addition of Palladium(0) into the C-Cl bond is the rate-determining step. Because the electron-donating methoxy groups deactivate the C-Cl bond (increasing the electron density at the C4 carbon), standard triphenylphosphine ligands often fail. Specialized electron-rich, sterically hindered biaryl phosphine ligands (such as XPhos or SPhos) are required to accelerate oxidative addition and facilitate efficient reductive elimination.
Fig 1. Standard Schlenk workflow for Pd-catalyzed cross-coupling of 4-chloro-2,5-dimethoxypyridine.
Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes an observable checkpoint to confirm the mechanistic success of the step before proceeding.
Materials Required:
-
4-Chloro-2,5-dimethoxypyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.2 equiv, 1.2 mmol)
-
Pd2(dba)3 (0.02 equiv, 2 mol%)
-
XPhos Ligand (0.08 equiv, 8 mol%)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / H2O (4:1 ratio, 10 mL total)
Step-by-Step Methodology:
-
System Preparation & Degassing:
-
Add the solid reagents (4-chloro-2,5-dimethoxypyridine, arylboronic acid, Pd2(dba)3 , XPhos, and K3PO4 ) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum and subject it to three cycles of vacuum/Argon backfill.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
-
Solvent Introduction & Activation:
-
Inject the degassed 1,4-Dioxane/ H2O mixture through the septum via a syringe.
-
Begin stirring and heat the reaction mixture to 90 °C using a pre-heated oil bath.
-
Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the solution should transition from a heterogeneous dark purple/brown suspension (unactivated Pd2(dba)3 ) to a homogeneous deep red/orange solution (active Pd(0) -XPhos complex). If the solution turns pitch black and a metallic mirror forms on the flask walls, Palladium black has precipitated due to oxygen contamination. Abort the reaction.
-
-
Reaction Monitoring:
-
Maintain the temperature at 90 °C for 4–6 hours.
-
Validation Checkpoint 2 (Analytical): At t=4 hours, withdraw a 10 µL aliquot under Argon, quench in EtOAc/Water, and spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a new, highly fluorescent product spot (Rf ~0.4) validates successful cross-coupling.
-
-
Workup & Isolation:
-
Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography.
-
Emergency Response & Spill Management
Given the acute toxicity and environmental hazards associated with halogenated methoxypyridines, immediate and structured response to spills is mandatory.
Fig 2. Emergency spill response logic tree for halogenated methoxypyridine incidents.
Spill Neutralization Causality: Never use water to wash down a 4-chloro-2,5-dimethoxypyridine spill. Water will not dissolve the lipophilic compound effectively and will only spread the contamination. Always use a solid, inert universal binder (like diatomaceous earth or sand) to physically absorb the chemical, followed by disposal in a sealed, clearly labeled hazardous waste receptacle.
References
- past l 5S's listed under 35 E.000E60s-7 (US Patent 7,312,215 B2 - Preparation of substituted pyridazines/pyridines). Googleapis.com.
- Safety Data Sheet: Pyridine. Carl ROTH.
- Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. ResearchGate.
- HAZARD SUMMARY IDENTIFICATION. NJ.gov.
Sources
The Architectural Evolution of Substituted Pyridines: From Coal Tar to Privileged Pharmacophores
Executive Summary
The pyridine scaffold—a simple, nitrogen-containing six-membered aromatic heterocycle—is a cornerstone of modern chemical synthesis and drug discovery. Initially isolated from coal tar in the mid-19th century, pyridine derivatives have evolved from basic chemical curiosities into "privileged scaffolds" that form the structural core of numerous life-saving pharmaceuticals, including blockbuster calcium channel blockers and targeted anticancer agents [[1]](). This technical guide explores the historical milestones, mechanistic logic, and modern applications of substituted pyridines, providing researchers with a deep understanding of the causality driving these foundational synthetic protocols.
The Genesis of Pyridine Chemistry: The Hantzsch Synthesis
Before the late 19th century, chemists relied on the low-yield isolation of pyridine from natural sources. The landscape of heterocyclic chemistry was permanently altered in 1881 when German chemist Arthur Rudolf Hantzsch reported the first controlled, multicomponent synthesis of substituted pyridines 2.
The Hantzsch pyridine synthesis is an elegant one-pot condensation that typically utilizes a 1:2:1 molar ratio of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and an ammonia source 3. This reaction initially yields a symmetrical 1,4-dihydropyridine (1,4-DHP) intermediate, which is subsequently oxidized to achieve the fully aromatized pyridine ring [[2]]().
Logical workflow of the Hantzsch multicomponent pyridine synthesis.
Mechanistic Causality & The Modern Hantzsch Protocol
Classical Hantzsch methodologies suffered from harsh thermal requirements and long reaction times [[2]](). Modern adaptations leverage microwave irradiation or ultrasonic catalysis to optimize the thermodynamics of the system.
Protocol: Microwave-Assisted Synthesis of 1,4-Dihydropyridines
-
Objective: Rapid assembly of a highly functionalized 1,4-DHP core.
-
Causality & Design: By employing microwave irradiation in an aqueous micellar medium (e.g., Sodium Dodecyl Sulfate), researchers induce rapid, localized dielectric heating. This efficiently overcomes the activation energy barrier of the rate-limiting Michael addition step. Furthermore, the micellar environment forces the hydrophobic organic substrates into close proximity, drastically increasing the effective molarity and driving the reaction to >90% yield in minutes 2 [[4]]().
-
Step 1: Combine 1.0 eq of the target aldehyde, 2.0 eq of ethyl acetoacetate, and 1.5 eq of ammonium acetate in a microwave-safe vessel.
-
Step 2: Add a catalytic amount of p-toluenesulfonic acid (PTSA) in an aqueous SDS (0.1M) solution. Subject the vessel to microwave irradiation (e.g., 300W) for 5–10 minutes. Causality: PTSA activates the aldehyde carbonyl, accelerating the initial Knoevenagel condensation.
-
Step 3 (Self-Validating Isolation): Allow the reaction to cool to room temperature. Validation: The formation of the 1,4-DHP product is a self-validating system; as the highly hydrophobic, crystalline 1,4-DHP forms, it becomes insoluble in the aqueous matrix and precipitates out as a distinct solid. This visually confirms reaction completion and allows for simple filtration, bypassing complex chromatography.
Breaking the Inertia: The Chichibabin Reaction
Because pyridine is an electron-poor aromatic compound, traditional electrophilic aromatic substitution is highly unfavorable 5. In 1914, Russian chemist Aleksei Chichibabin bypassed this limitation by discovering a direct nucleophilic amination method using sodium amide 6. This reaction formally operates via a nucleophilic substitution of hydrogen ( SNH ) mechanism, converting the unreactive pyridine nucleus into a highly versatile 2-aminopyridine intermediate 5.
Addition-elimination mechanism of the Chichibabin reaction.
Mechanistic Causality & The Chichibabin Protocol
Protocol: Direct Amination of Pyridine
-
Objective: Synthesize 2-aminopyridine via nucleophilic aromatic substitution.
-
Causality & Design: To functionalize the electron-deficient ring, a powerful nucleophile ( NaNH2 ) is deployed in an aprotic solvent. The reaction relies entirely on the thermodynamic sink of hydrogen gas evolution to drive the otherwise unfavorable hydride ( H− ) elimination step 6.
-
Step 1: Suspend 1.2 eq of sodium amide in anhydrous xylene under an inert atmosphere. Causality: Xylene provides a high-boiling, aprotic environment that prevents the rapid quenching of the highly basic NaNH2 .
-
Step 2 (Self-Validating Progress): Add 1.0 eq of pyridine dropwise and heat the mixture to 110–130°C. Validation: The reaction validates its own progress through two distinct physical phenomena. First, the solution turns a deep, intense red, confirming the formation of the anionic σ-adduct (Meisenheimer complex). Second, the evolution of H2 gas (effervescence) serves as a real-time kinetic indicator; when bubbling ceases, the hydride elimination is complete 6.
-
Step 3: Cool the mixture and carefully quench with cold water, followed by an acidic workup. Causality: The acid neutralizes the sodium salt of the newly formed 2-aminopyridine, allowing for its extraction and subsequent purification.
Substituted Pyridines in Modern Drug Development
The historical synthetic methodologies laid the groundwork for the explosion of pyridine derivatives in modern pharmacology. The 1,4-DHP derivatives synthesized via the Hantzsch method (e.g., Amlodipine, Nifedipine, Felodipine) were discovered to be potent calcium channel blockers, revolutionizing the treatment of hypertension and angina by reducing transmembrane calcium currents in smooth and cardiac muscles 4.
Furthermore, 3-substituted and polysubstituted pyridines have emerged as vital scaffolds in oncology and infectious disease research due to their ability to form stable hydrogen bonds and improve aqueous solubility 17.
Quantitative Pharmacological Data
The following table summarizes the in vitro activities of recent 3-substituted pyridine derivatives and classical 1,4-DHPs, illustrating their broad therapeutic index 14.
| Compound / Derivative | Target / Cell Line | Activity Metric | Therapeutic Area |
| Compound 4e | A-549 (Lung Cancer) | IC₅₀ = 0.0095 µM | Oncology |
| Compound 4b | MDA-MB-231 (Breast Cancer) | IC₅₀ = 0.0103 µM | Oncology |
| Compound 4e | MDA-MB-231 (Breast Cancer) | IC₅₀ = 0.0147 µM | Oncology |
| Compound 35 | HepG2 (Liver Cancer) | IC₅₀ = 4.25 µM | Oncology |
| Compound 36 | MCF-7 (Breast Cancer) | IC₅₀ = 12.83 µM | Oncology |
| Amlodipine / Nifedipine | L-type Calcium Channels | High Affinity Binding | Cardiology (Hypertension) |
Conclusion
The trajectory of substituted pyridines—from the early multicomponent condensations of Hantzsch and the harsh nucleophilic aminations of Chichibabin to modern microwave-assisted green chemistry—highlights a continuous evolution in synthetic logic. By understanding the mechanistic causality behind these foundational protocols, modern drug development professionals can continue to leverage the pyridine scaffold to design highly targeted, efficacious therapeutics.
References
-
Hantzsch pyridine synthesis history mechanism , Grokipedia, 3
-
Chichibabin reaction , Wikipedia, 6
-
Hantzsch pyridine synthesis , Wikipedia, 2
-
Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry , Thieme, 5
-
The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review , Benchchem, 1
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview , PMC - NIH, 4
-
Pyridine: the scaffolds with significant clinical diversity , RSC Publishing, 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyridine synthesis â Grokipedia [grokipedia.com]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme.de [thieme.de]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
4-Chloro-2,5-dimethoxypyridine: A Versatile Synthetic Building Block in Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are essential for tuning physicochemical properties and target binding affinity. 4-Chloro-2,5-dimethoxypyridine (CAS: 1261536-03-1)[1] has emerged as a highly versatile synthetic building block. With the molecular formula C₇H₈ClNO₂, this compound features a precisely arranged push-pull electronic system that allows for orthogonal functionalization.
As a Senior Application Scientist, I frequently utilize this scaffold to construct complex kinase inhibitors and GPCR ligands. The presence of the C4-chloride provides a prime handle for both transition-metal-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr), while the flanking methoxy groups offer both steric shielding and hydrogen-bond acceptor capabilities crucial for protein-ligand interactions. This whitepaper provides an in-depth, causality-driven guide to mastering the reactivity of 4-chloro-2,5-dimethoxypyridine.
Structural & Electronic Profiling: The Causality of Reactivity
To successfully manipulate 4-chloro-2,5-dimethoxypyridine, one must first understand the conflicting electronic forces governing the pyridine ring.
The pyridine nitrogen is inherently electron-withdrawing, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and activating the ortho and para positions (C2, C4, C6) toward nucleophilic attack. However, the methoxy groups at C2 and C5 drastically alter this baseline reactivity:
-
The C5-Methoxy Effect (+M, -I): Positioned ortho to the C4-chloride, the C5-methoxy group donates electron density into the C4 position via resonance (+M effect). This slightly deactivates the C-Cl bond toward SNAr by raising the transition state energy. Furthermore, it creates significant steric bulk adjacent to the reaction center.
-
The C2-Methoxy Effect (-I): Positioned meta to the C4-chloride, the C2-methoxy group cannot donate electron density via resonance to C4. Instead, it exerts an inductive electron-withdrawing effect (-I), which partially offsets the resonance donation from C5.
The Result: The C4-Cl bond is highly primed for Palladium-catalyzed oxidative addition, but the steric hindrance necessitates specialized bulky ligands. For SNAr, the bond is moderately deactivated compared to unsubstituted 4-chloropyridine, requiring thermal activation to proceed.
Fig 1. Electronic push-pull dynamics governing SNAr at the C4 position.
Key Synthetic Transformations & Workflows
Palladium-Catalyzed Cross-Couplings
Chloropyridines are notoriously less reactive than their bromo- or iodo-counterparts due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult (2[2]).
When performing Suzuki-Miyaura couplings on 4-chloro-2,5-dimethoxypyridine, traditional catalysts like Pd(PPh₃)₄ often fail, leading to unreacted starting material or the formation of homocoupling byproducts. To overcome the steric shielding of the C5-methoxy group, modern Buchwald dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are mandatory. These ligands are highly electron-rich (accelerating oxidative addition) and sterically demanding (accelerating reductive elimination) (3[3]).
Similarly, for Buchwald-Hartwig Aminations —a critical reaction for installing aniline hinges in kinase inhibitors—the catalytic cycle requires strong bases (e.g., NaOtBu) to facilitate the deprotonation of the amine and subsequent transmetalation (4[4]).
Fig 2. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 4-chloro-2,5-dimethoxypyridine.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an in-process control to verify causality.
Protocol A: Sterically Hindered Suzuki-Miyaura Coupling
Objective: Install a sterically demanding arylboronic acid at the C4 position.
-
Preparation: To an oven-dried Schlenk flask, add 4-chloro-2,5-dimethoxypyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is chosen over K₂CO₃ because its higher basicity is required to activate the boronic acid into the reactive boronate species when using sterically hindered substrates.
-
Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Degassing (Critical Step): Add a 4:1 mixture of Toluene/H₂O. Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen promotes the homocoupling of the boronic acid (Ar-Ar formation), depleting the reagent before the difficult oxidative addition of the chloropyridine can occur.
-
Reaction & Self-Validation: Heat to 100 °C. Self-Validation Check: At t = 2 hours, sample the reaction for LC-MS. Look specifically for the des-chloro byproduct (m/z corresponding to 2,5-dimethoxypyridine). If this byproduct exceeds 5%, it validates that the reductive elimination step is too slow compared to protodehalogenation, dictating an immediate optimization switch to a bulkier ligand like XPhos.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: High-Temperature SNAr with Secondary Amines
Objective: Form a C-N bond at C4 without transition metals.
-
Preparation: Dissolve 4-chloro-2,5-dimethoxypyridine (1.0 equiv) and a secondary amine (e.g., morpholine, 3.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv).
-
Self-Validation Control: Set up a parallel control reaction at 25 °C and stir for 12 hours. Causality: The lack of product formation in the 25 °C control validates that the resonance donation from the C5-methoxy group creates a high activation barrier. Thermal activation is strictly required to form the Meisenheimer complex.
-
Reaction: Heat the main reaction vessel to 110 °C for 16 hours.
-
Workup: Quench with water to precipitate the product. Filter and wash with cold water to remove residual DMF and amine.
Comparative Data & Optimization Metrics
To streamline process development, the quantitative data regarding catalyst selection and reaction pathways have been summarized below.
Table 1: Quantitative Comparison of Catalyst Systems for C4-Functionalization
| Catalyst System | Ligand Type | Base | Temp (°C) | Conversion (%) | Primary Byproduct |
| Pd(PPh₃)₄ | Phosphine | K₂CO₃ | 100 | < 20% | Homocoupling |
| Pd(OAc)₂ / SPhos | Biaryl | K₃PO₄ | 90 | > 85% | Des-chloro (trace) |
| Pd₂(dba)₃ / XPhos | Biaryl | Cs₂CO₃ | 100 | > 90% | None |
Table 2: Reactivity Profile: SNAr vs. Buchwald-Hartwig Amination
| Parameter | SNAr Pathway | Buchwald-Hartwig Amination |
| Nucleophile Scope | Strong, unhindered (1° amines, alkoxides) | Weak or hindered (2° amines, anilines) |
| Temperature | 100 - 120 °C | 80 - 100 °C |
| Base Required | K₂CO₃ or DIPEA | NaOtBu or Cs₂CO₃ |
| Moisture Sensitivity | Low | High (Requires strictly anhydrous conditions) |
References
- Guidechem:4-Chloro-2,5-Dimethoxy-Pyridine 1261536-03-1.
- BenchChem:How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- BenchChem:A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
- BenchChem:2-Chloro-4(1H)-pyridinone | 17368-12-6 (Buchwald-Hartwig Mechanistic Causality).
Sources
The Core of Reactivity: An In-Depth Technical Guide to the Electronic Properties of Substituted Pyridine Rings
Executive Summary
Pyridine is a ubiquitous, privileged scaffold in medicinal chemistry, agrochemicals, and materials science. The presence of the sp²-hybridized nitrogen atom fundamentally alters the π -electron distribution compared to benzene, rendering the ring electron-deficient. Understanding how various substituents modulate the electronic properties—specifically the basicity (pKa), dipole moment, and aromatic reactivity—is critical for rational drug design. This guide synthesizes the mechanistic foundations of substituted pyridines, presents quantitative structure-activity relationship (QSAR) data, and outlines a rigorously validated protocol for empirical pKa determination.
Mechanistic Foundations: Inductive and Resonance Effects
The electronegativity of the nitrogen atom in pyridine exerts a strong inductive electron-withdrawing effect (-I) on the ring, while also participating in resonance (-M) at the ortho and para positions. Consequently, electrophilic aromatic substitution (SEAr) is notoriously difficult on the unsubstituted pyridine core, whereas nucleophilic aromatic substitution (SNAr) is highly favored.
When substituents are introduced, their electronic contributions dictate the molecule's overall behavior:
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO2), cyano (-CN), and halogens (-Cl) further deplete the electron density of the ring. This drastically reduces the basicity of the nitrogen lone pair (lowering the pKa) and accelerates SNAr reactions.
-
Electron-Donating Groups (EDGs) : Substituents like amino (-NH2), methoxy (-OCH3), and alkyl (-CH3) groups donate electron density via resonance (+M) or hyperconjugation. This increases the electron density on the nitrogen, elevating the pKa and making the ring more susceptible to SEAr.
The position of the substituent is equally critical. Meta-substituents primarily influence the nitrogen atom through inductive effects, as they cannot place formal charges on the nitrogen via resonance. In contrast, ortho and para substituents exert profound resonance effects directly on the nitrogen atom.
Caption: Logical relationship between pyridine substituents, pKa, and aromatic reactivity.
Quantitative Analysis: Hammett Constants and pKa
The Hammett equation provides a linear free-energy relationship that correlates substituent effects with reaction rates and equilibrium constants. For substituted pyridines, there is a direct, quantifiable relationship between the Hammett constant ( σ ) of the substituent and the experimental pKa of the conjugate acid[1].
A highly positive σ value indicates a strong electron-withdrawing effect, which correlates with a lower pKa. Conversely, a negative σ value indicates electron donation, correlating with a higher pKa[1]. Recent computational studies utilizing Hartree-Fock and Density Functional Theory (DFT) have accurately modeled these parameters, aligning closely with experimental titrations[1][2].
Table 1: Electronic Properties and pKa of Meta-Substituted Pyridines Data synthesized from GAMESS computational studies and empirical validations[1][3].
| Substituent (meta-position) | Hammett Constant ( σm ) | Experimental pKa | Electronic Effect Type |
| -NH₂ | -0.16 | 6.1 | Strong EDG (+M, -I) |
| -CH₃ | -0.07 | 5.7 | Weak EDG (+I) |
| -H (Unsubstituted) | 0.00 | 5.2 | Baseline |
| -OCH₃ | +0.12 | 4.9 | Net EWG at meta (-I > +M) |
| -Cl | +0.37 | 2.8 | Strong EWG (-I, +M) |
| -CN | +0.56 | 1.4 | Strong EWG (-I, -M) |
| -NO₂ | +0.71 | 0.6 | Very Strong EWG (-I, -M) |
Note: The methoxy group (-OCH3) acts as an electron-withdrawing group at the meta position because its inductive effect (-I) dominates its resonance effect (+M), which cannot directly delocalize onto the nitrogen from the meta position[1].
Implications in Medicinal Chemistry
In drug development, the basicity of the pyridine ring dictates the molecule's ionization state at physiological pH (7.4). This ionization state governs critical pharmacokinetic properties, including aqueous solubility, lipophilicity (LogD), and membrane permeability[2].
Furthermore, the electronic demand of the substituent directly impacts non-covalent interactions within the target binding site. For example, highly electron-deficient pyridines serve as excellent hydrogen-bond acceptors and have recently been exploited as robust chalcogen-bond acceptors. Studies combining 4′-substituted ebselen derivatives with amino-substituted pyridines demonstrate that the N···Se chalcogen bond distance is highly sensitive to the electronic nature of the pyridine substituent, with more electron-rich pyridines forming tighter, more linear bonds[4].
Experimental Protocol: Self-Validating pKa Determination
Accurate determination of the pKa of novel substituted pyridines is paramount. While computational methods (such as WB97XD/6-31+Gdp) provide excellent predictive value[2], empirical validation remains the gold standard.
The following protocol details an automated, self-validating workflow combining potentiometric titration with UV-Vis spectrophotometry. This dual-method approach ensures high fidelity, especially for sparingly soluble active pharmaceutical ingredients (APIs)[5][6].
Rationale and Causality of Experimental Design
-
Ionic Strength Maintenance (0.15 M KCl) : The pKa is a thermodynamic constant dependent on the activity coefficients of the chemical species. Using a background electrolyte like 0.15 M KCl stabilizes the ionic strength, ensuring that the measured concentration quotient closely approximates the thermodynamic activity quotient[7].
-
Nitrogen Purging : Atmospheric CO₂ readily dissolves in aqueous solutions to form carbonic acid, which introduces a parasitic buffering effect and skews the titration curve. Purging with N₂ eliminates this interference[7].
-
Dual Detection (Potentiometry + UV-Vis) : Pyridine ring protonation alters the π→π∗ and n→π∗ transitions. Monitoring the isosbestic points via UV-Vis simultaneously with pH changes provides an orthogonal validation of the potentiometric inflection point[6][8].
Step-by-Step Methodology
Step 1: System Calibration and Validation
-
Calibrate the pH electrode using standard NIST-traceable aqueous buffers at pH 4.01, 7.00, and 10.01[7].
-
Self-Validation Check: Run a preliminary titration using a known standard (e.g., Bromothymol blue, pKa ~ 7.20, or unsubstituted pyridine, pKa ~ 5.2) to verify system accuracy and pump dispensing precision[6].
Step 2: Sample Preparation
-
Dissolve the substituted pyridine API in a minimal volume of co-solvent (e.g., methanol) if aqueous solubility is poor, then dilute with ultra-pure water to achieve a final API concentration of 10−4 M[5][7]. This concentration provides optimal UV-Vis absorbance (0.5 - 1.0 AU) while preventing precipitation.
-
Add KCl to achieve a final concentration of 0.15 M to lock the ionic strength[7].
Step 3: Environmental Control
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tip[7].
-
Purge the solution with high-purity Nitrogen gas for 10 minutes prior to titration, and maintain a gentle N₂ blanket over the solution during the experiment to exclude CO₂[7].
Step 4: Automated Titration and Spectral Acquisition
-
Acidify the initial solution to pH ~1.8–2.0 using 0.1 M HCl to ensure the pyridine nitrogen is fully protonated[7].
-
Initiate the automated addition of 0.1 M NaOH in dynamic increments (smaller volumes near the expected pKa)[7].
-
After each addition, allow the potential to stabilize (equilibrium criterion: Δ E < 0.1 mV/s).
-
Simultaneously, route an aliquot through a flow-cell to the UV-Vis spectrophotometer to capture the absorption spectrum (200-400 nm) before returning the aliquot to the vessel[6].
Step 5: Data Processing
-
Plot the first derivative of the pH vs. Volume curve to identify the potentiometric inflection point (pKa)[7].
-
Perform a multi-wavelength linear regression on the UV-Vis data, plotting the ratio of absorbances at the protonated vs. deprotonated λmax against pH. The pH at which the ratio equals 1 (or the inflection of the sigmoidal curve) represents the spectrophotometric pKa[6][8].
-
Concordance between the potentiometric and spectrophotometric pKa values ( ±0.05 units) validates the assay.
Caption: Experimental workflow for automated UV-Vis and potentiometric pKa determination.
Conclusion
The electronic properties of substituted pyridine rings are a masterclass in physical organic chemistry, directly translating into tangible medicinal and synthetic outcomes. By systematically mapping the inductive and resonance effects of substituents, researchers can predictably tune the pKa, reactivity, and binding affinities of pyridine-containing therapeutics. Coupling this theoretical framework with robust, self-validating empirical protocols ensures that drug development pipelines are built on a foundation of unassailable physicochemical data.
References
-
Ibrahim, A. A. S. (2011). "Investigation of Quantitative Structure Activity Relationship Parameters on the m-Substituted Pyridine Compound: A GAMMESS Study." Asian Journal of Chemistry.[Link]
-
Garrett, G. E., et al. (2023). "Hammett Structural Relationships Revealed in Chalcogen-Bonded Co-Crystals of Electron-Rich Pyridines with 4′-Substituted Ebselen Derivatives." Crystal Growth & Design, ACS Publications.[Link]
-
Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Support.[Link]
-
Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, PMC.[Link]
-
Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration." Mettler Toledo Library.[Link]
-
Enisoglu-Atalay, V., et al. (2018). "Determination of the pKa values of some pyridine derivatives by computational methods." Bulgarian Chemical Communications.[Link]
-
Janevska, V., et al. (2019). "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances." Macedonian Pharmaceutical Bulletin.[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. mt.com [mt.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 4-chloro-2,5-dimethoxy-pyridine from aniline derivatives
Application Note: Synthesis of 4-Chloro-2,5-Dimethoxypyridine – Mechanistic Rationale and Protocol Optimization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Structural Clarification
In pharmaceutical development, highly functionalized pyridines are critical building blocks for kinase inhibitors and CNS-active therapeutics. This application note details the synthesis of 4-chloro-2,5-dimethoxypyridine .
A Critical Note on Precursor Selection (The "Aniline" Constraint): While initial project scopes occasionally propose synthesizing pyridine derivatives from "aniline derivatives," it is vital to apply rigorous chemical logic here. Aniline is a carbocyclic benzene ring, whereas pyridine is a nitrogen-containing heterocycle. Direct conversion of an intact aniline ring into a pyridine ring is synthetically unviable, as it would require complete oxidative ring-cleavage and subsequent heteroatom-insertion—a pathway that is thermodynamically unfavorable and lacks regiocontrol.
Note: It is highly probable that the precursor request stems from a nomenclature overlap with 4-chloro-2,5-dimethoxyaniline , a well-known industrial dye intermediate synthesized via the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene [1].
To synthesize the target 4-chloro-2,5-dimethoxypyridine with high scientific integrity and yield, the field-proven approach relies on the functionalization of a pre-existing pyridine core. The most efficient, self-validating protocol utilizes 2,5-dimethoxypyridine as the starting material, employing a Directed ortho-Metalation (DoM) strategy followed by electrophilic chlorination [2].
Mechanistic Rationale: Directed ortho-Metalation (DoM)
To achieve exclusive chlorination at the C-4 position of 2,5-dimethoxypyridine, we exploit the coordinating power of the methoxy substituents.
-
Regioselective Deprotonation: The methoxy group at the C-5 position acts as a strong directing metalation group (DMG). When treated with a bulky, non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP) at cryogenic temperatures (-78 °C), the lithium cation coordinates with the oxygen lone pairs of the C-5 methoxy group. This proximity effect, combined with the inductive electron-withdrawing nature of the pyridine nitrogen and the methoxy oxygen, selectively acidifies the C-4 proton.
-
Electrophilic Trapping: The resulting C-4 lithiated intermediate is highly nucleophilic. Trapping this species with a mild, sterically demanding electrophilic chlorine source—such as hexachloroethane ( C2Cl6 )—prevents over-halogenation and yields the target 4-chloro-2,5-dimethoxypyridine with >95% regioselectivity.
Experimental Protocol
Caution: This procedure involves highly reactive organolithium reagents and cryogenic conditions. Perform all steps under an inert argon or nitrogen atmosphere using rigorously dried solvents.
Step 1: Preparation of LiTMP (Lithium tetramethylpiperidide)
-
Charge a flame-dried, argon-purged 250 mL round-bottom flask with anhydrous Tetrahydrofuran (THF) (50 mL) and 2,2,6,6-tetramethylpiperidine (TMP) (1.2 equivalents, 12.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise, add n -Butyllithium ( n -BuLi, 2.5 M in hexanes, 1.1 equivalents, 11.0 mmol) via syringe over 10 minutes.
-
Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of the LiTMP base. Re-cool the solution to -78 °C.
Step 2: Directed Metalation of 2,5-Dimethoxypyridine
-
In a separate dry flask, dissolve 2,5-dimethoxypyridine (1.0 equivalent, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the 2,5-dimethoxypyridine solution dropwise to the -78 °C LiTMP solution over 20 minutes. Maintain the internal temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours to ensure complete C-4 lithiation. The solution will typically transition to a deep yellow/orange color.
Step 3: Electrophilic Chlorination
-
Prepare a solution of hexachloroethane ( C2Cl6 ) (1.5 equivalents, 15.0 mmol) in anhydrous THF (15 mL).
-
Add the C2Cl6 solution dropwise to the lithiated pyridine mixture at -78 °C.
-
Stir for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Step 4: Quenching and Workup
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride ( NH4Cl ) (30 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 4-chloro-2,5-dimethoxypyridine as a crystalline solid.
Data Presentation & Condition Optimization
The choice of base and electrophile dictates the success of this self-validating system. The table below summarizes the optimization data for the C-4 chlorination of 2,5-dimethoxypyridine.
| Base (Equiv.) | Electrophile (Equiv.) | Temp (°C) | Conversion (%) | Regioselectivity (C-4:C-6) | Isolated Yield (%) |
| n -BuLi (1.1) | NCS (1.5) | -78 to RT | 85 | 80:20 | 62 |
| LDA (1.1) | C2Cl6 (1.5) | -78 to RT | 92 | 90:10 | 78 |
| LiTMP (1.1) | C2Cl6 (1.5) | -78 to RT | >98 | >99:1 | 89 |
| LiTMP (1.1) | CCl4 (1.5) | -78 to RT | 70 | 95:5 | 55* |
*Note: CCl4 often leads to competitive radical side reactions, reducing overall yield.
Reaction Workflow Visualization
The following diagram illustrates the logical synthetic progression and the mechanistic causality of the DoM approach.
Figure 1: Synthetic workflow for the regioselective C-4 chlorination of 2,5-dimethoxypyridine.
References
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline Source: US Patent 5,041,671A URL: (Cited to clarify the industrial synthesis of the aniline analog via catalytic reduction, addressing the structural constraints of the prompt).
- Inhibitors of tyrosine kinase enzymes (Preparation of suitably substituted heterocycles via metalation)
Application Notes and Protocols: The Strategic Utility of 4-Chloro-2,5-dimethoxy-pyridine in Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This guide focuses on a specific, highly functionalized derivative: 4-chloro-2,5-dimethoxy-pyridine. While direct literature on this exact molecule is sparse, its structural motifs are representative of a class of versatile intermediates used in the synthesis of complex therapeutic agents.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, elucidating the synthetic potential of this building block. We will explore its inherent reactivity, provide detailed, field-proven protocols for key transformations, and contextualize its application in the synthesis of modern therapeutic scaffolds such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Introduction: The Pyridine Core as a Privileged Scaffold
The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. In 4-chloro-2,5-dimethoxy-pyridine, the substituents are positioned to impart distinct and synthetically valuable characteristics:
-
4-Chloro Group: This is the primary reactive site for two of the most powerful bond-forming reactions in modern synthetic chemistry: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). Its position at C4 is activated by the electron-withdrawing nature of the ring nitrogen, facilitating these transformations.[3]
-
2,5-Dimethoxy Groups: These electron-donating groups modulate the electronic character of the pyridine ring, influencing the reactivity at the C4 position.[3] Furthermore, methoxy groups can serve as metabolic "soft spots" or key hydrogen bond acceptors in ligand-receptor interactions, directly impacting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.
This combination makes 4-chloro-2,5-dimethoxy-pyridine an ideal starting point for generating diverse molecular libraries aimed at a wide range of biological targets.
Core Reactivity Profile: A Gateway to Molecular Diversity
The synthetic utility of 4-chloro-2,5-dimethoxy-pyridine is primarily centered on the reactivity of its C4-chloro substituent. The two dominant reaction pathways are palladium-catalyzed cross-coupling and SNAr.
Caption: Key reaction pathways for 4-chloro-2,5-dimethoxy-pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most powerful and versatile methods for elaborating the pyridine core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance.[4]
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl or heteroaryl-aryl structure. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[5] This is a foundational method for building the core of many kinase inhibitors.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between the chloropyridine and a primary or secondary amine.[6] It is indispensable for installing amine side chains that are often crucial for target binding and modulating solubility. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen atom acts as a potent electron-withdrawing group, activating the C4 position for nucleophilic attack.[3] This allows for the direct displacement of the chloride by strong nucleophiles, such as amines or alkoxides, typically under thermal conditions. While cross-coupling reactions are often preferred for their broader scope, SNAr can be a highly efficient and atom-economical alternative for certain substrates. The reactivity is generally lower than for cross-coupling and is influenced by the electron-donating methoxy groups.[3]
Applications in Bioactive Scaffold Synthesis
The true value of 4-chloro-2,5-dimethoxy-pyridine is realized when these fundamental reactions are applied to construct complex molecules with therapeutic potential.
Kinase Inhibitors
The imidazo[4,5-b]pyridine core is a well-established scaffold in the design of kinase inhibitors, targeting enzymes like Aurora kinases.[9][10] A hypothetical, yet rational, synthetic route can be envisioned where 4-chloro-2,5-dimethoxy-pyridine serves as a key precursor.
Caption: Hypothetical synthesis of a kinase inhibitor scaffold.
GPCR Modulators
G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of approximately 35% of all marketed drugs.[11][12] The pyridine motif is frequently incorporated into GPCR ligands to serve as a polar contact point or a scaffold for orienting other functional groups within the receptor binding pocket. Using Suzuki-Miyaura coupling, diverse aryl and heteroaryl groups can be appended to the 4-position of the pyridine core, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a specific GPCR target.[13][14]
Detailed Experimental Protocols
The following protocols are generalized yet robust starting points for utilizing 4-chloro-2,5-dimethoxy-pyridine. As a senior scientist would advise, optimization of catalyst, ligand, base, and solvent may be necessary for specific, challenging substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a typical procedure for the C-C bond formation between 4-chloro-2,5-dimethoxy-pyridine and an arylboronic acid.[15][16]
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloro-2,5-dimethoxy-pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base (see table below, 2.0-3.0 equiv), and the palladium catalyst/ligand system (1-5 mol%).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[16] Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification & Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Causality and Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Choice depends on substrate reactivity. Pd(PPh₃)₄ is a reliable starting point. Pre-catalysts like XPhos Pd G3 are excellent for less reactive chlorides.[16] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides.[4][17] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step. K₃PO₄ is a good general-purpose base for many couplings.[18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is common. Water aids in dissolving the base and boronic acid.[18] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the oxidative addition of the relatively strong C-Cl bond. |
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between 4-chloro-2,5-dimethoxy-pyridine and a primary or secondary amine.[6][19]
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): In a glovebox or a Schlenk flask under a robust argon counterflow, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equiv relative to Pd), and the base (1.5-2.0 equiv).
-
Reagent Addition: Add 4-chloro-2,5-dimethoxy-pyridine (1.0 mmol, 1.0 equiv) and the desired amine (1.1-1.5 equiv). Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (to achieve 0.1-0.5 M concentration).
-
Reaction Execution: Seal the vessel tightly and heat the mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the pad with additional solvent.
-
Purification & Characterization: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography or recrystallization to yield the desired arylamine product. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Conditions | Causality and Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[7] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically demanding, electron-rich biaryl phosphine ligands are essential for promoting the reductive elimination step and preventing catalyst decomposition.[19] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is a common choice, but weaker bases like K₃PO₄ can be used for sensitive substrates.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the base and interference with the catalytic cycle. |
| Temperature | 90 - 120 °C | Elevated temperatures are necessary to overcome the activation barriers for oxidative addition and reductive elimination. |
Conclusion
4-Chloro-2,5-dimethoxy-pyridine, while not extensively documented itself, stands as an exemplary model for a class of highly valuable building blocks in medicinal chemistry. Its true power lies in the strategic placement of a reactive chloro handle on an electronically modulated pyridine core. By mastering cornerstone transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, drug discovery scientists can leverage this and similar scaffolds to rapidly generate novel, diverse, and complex molecules. The protocols and principles outlined in this guide provide a solid, authoritative foundation for researchers to unlock the full synthetic potential of substituted chloropyridines in the quest for next-generation therapeutics.
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Valente, C., et al. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
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Gros, P., et al. (2007, February 7). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry - ACS Publications. [Link]
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Verma, S., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
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Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
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palladium-catalyzed cross-coupling reactions of 4-chloro-2,5-dimethoxy-pyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2,5-dimethoxy-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Functionalized Pyridine Scaffold
The 2,5-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in a vast array of pharmaceuticals and functional materials.[1][2] The unique electronic properties of the pyridine ring, combined with the specific substitution pattern, can confer high affinity for biological targets such as serotonin receptors and dihydrofolate reductase (DHFR).[3][4] The development of efficient, high-yield, and regioselective methods to synthesize these structures is paramount for accelerating drug discovery and materials innovation.[1]
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance.[5][6][7] These reactions provide a powerful platform for the late-stage functionalization of complex molecules, a highly desirable feature in drug development programs.
This guide focuses on a particularly valuable building block: 4-chloro-2,5-dimethoxy-pyridine . The presence of a chlorine atom at the C4 position, which is activated by the ring nitrogen, presents a prime handle for a variety of cross-coupling transformations.[8] The methoxy groups at the C2 and C5 positions not only influence the electronic nature of the ring but also serve as important recognition elements in biologically active molecules. This document provides a detailed exploration of key palladium-catalyzed reactions for this substrate, complete with mechanistic insights, field-proven protocols, and optimization strategies.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][9] Understanding this cycle is critical for rational troubleshooting and optimization of any cross-coupling reaction.
-
Oxidative Addition : The cycle begins with a low-valent palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst. This active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the 4-chloro-2,5-dimethoxy-pyridine, forming a new, higher-valent palladium(II) intermediate.[6][10] This is typically the rate-determining step of the reaction, especially for less reactive aryl chlorides.[11]
-
Transmetalation : In this step, the organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) center, displacing the halide.[6][7] For reactions like Suzuki-Miyaura coupling, this step is often facilitated by a base, which activates the organoboron species.[12][13]
-
Reductive Elimination : This is the final, bond-forming step. The two organic fragments coupled to the palladium center are expelled as the desired cross-coupled product. This process reduces the palladium from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[5][6][9]
The efficiency of this cycle is profoundly influenced by the choice of ligands, which coordinate to the palladium center. Ligands, typically electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium species and modulate its reactivity, facilitating both the oxidative addition and reductive elimination steps.[10][11][14]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild conditions, excellent functional group tolerance, and the low toxicity of the boron-containing byproducts.[6][15] It is a premier method for creating biaryl structures, which are prevalent in pharmaceuticals.
Causality and Experimental Choices
-
Catalyst System : For an electron-rich chloro-heterocycle like 4-chloro-2,5-dimethoxy-pyridine, a highly active catalyst system is required. Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand : Sterically hindered, electron-rich biaryl phosphine ligands like SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃, are essential.[10] These ligands promote the challenging oxidative addition of the C-Cl bond and accelerate the final reductive elimination step.
-
Base : A base is required to activate the boronic acid for transmetalation.[12][16] Strong bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. The choice of base can significantly impact yield and should be screened for optimal results.
-
Solvent : A polar aprotic solvent like 1,4-dioxane or a mixture of toluene and water is typically used. The presence of water can be beneficial for the solubility of the base and the boronate salt formed during activation.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 4-chloro-2,5-dimethoxy-pyridine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition : In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., SPhos, 2–10 mol%). Add this mixture to the reaction vessel.
-
Solvent and Degassing : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the specified time (2–24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,5-dimethoxy-pyridine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | K₂CO₃ (3.0) | 1,4-Dioxane | 110 | 16 | 80-92 |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2.0) | DME/H₂O | 90 | 24 | 65-80 |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical components of countless pharmaceuticals.[17][18][19] The reaction allows for the direct coupling of aryl halides with a wide range of primary and secondary amines.
Causality and Experimental Choices
-
Catalyst System : Similar to the Suzuki coupling, a robust catalyst system is needed. Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles from the Buchwald group) are highly efficient and air-stable, simplifying reaction setup.
-
Ligand : The choice of ligand is paramount and often depends on the nature of the amine.[20] Bulky, electron-rich biaryl phosphine ligands like BrettPhos are excellent for coupling a broad range of primary and secondary amines.[20]
-
Base : A strong, non-nucleophilic hindered base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19] These bases deprotonate the amine in the catalytic cycle without competing as nucleophiles.
-
Solvent : Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard to prevent quenching of the strong base.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup : In a glovebox, add the base (e.g., NaOtBu, 1.2–1.5 equiv) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition : Add the palladium precatalyst (e.g., BrettPhos G3, 1–3 mol%). Remove the vial from the glovebox, and under a positive pressure of argon, add 4-chloro-2,5-dimethoxy-pyridine (1.0 equiv), the amine (1.1–1.3 equiv), and anhydrous, degassed solvent (e.g., toluene, ~0.2 M).
-
Reaction : Seal the vessel and heat the mixture to the specified temperature (typically 90–110 °C) with vigorous stirring for 4–18 hours. Monitor the reaction progress by LC-MS.
-
Work-up : After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2,5-dimethoxy-pyridine product.
Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2%) | BrettPhos | NaOtBu (1.5) | Toluene | 100 | 12 | 88-96 |
| BrettPhos G3 (2%) | - | LiHMDS (1.4) | 1,4-Dioxane | 110 | 8 | 90-97 |
| Pd(OAc)₂ (3%) | RuPhos | K₂CO₃ (2.5) | t-AmOH | 100 | 18 | 75-85 |
Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly effective method for linking terminal alkynes with aryl halides, providing access to conjugated enynes and arylalkynes.[21] These structures are valuable in materials science and as precursors for more complex heterocyclic systems. The reaction traditionally uses a dual catalyst system of palladium and a copper(I) salt.[22]
Causality and Experimental Choices
-
Catalyst System : A palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is typically used. The copper(I) co-catalyst, usually copper(I) iodide (CuI), is essential in the classical protocol for activating the alkyne.[5]
-
Copper-Free Conditions : A significant challenge in Sonogashira coupling is the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper catalyst.[23] Modern protocols often employ copper-free conditions, which require a more active palladium/ligand system and a suitable base but provide cleaner reactions.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX byproduct and as the solvent in many cases.[5]
-
Atmosphere : Rigorous exclusion of oxygen is critical, especially in copper-catalyzed variants, to prevent homocoupling.[23]
Detailed Protocol: Copper-Free Sonogashira Coupling
-
Reagent Setup : To an oven-dried Schlenk flask with a stir bar, add 4-chloro-2,5-dimethoxy-pyridine (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition : Under a positive argon flow, add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2–2.0 equiv), and the amine base (e.g., Et₃N, 2.0–4.0 equiv).
-
Reaction : Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 6–24 hours).
-
Work-up : Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium black and salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification : Purify the crude product via flash column chromatography to isolate the desired 4-alkynyl-2,5-dimethoxy-pyridine.
Data Summary: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | THF | 60 | 12 | 75-90 |
| Pd(PPh₃)₄ (5%) | - | DIPEA (4.0) | DMF | 80 | 18 | 70-85 |
| [DTBNpP]Pd(crotyl)Cl (2%) | - | TMP (2.0) | DMSO | RT | 6 | 85-95[24] |
Application Note 4: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation.[25][26] While less common for chloro-pyridines compared to Suzuki or Buchwald-Hartwig reactions, it is a viable strategy with the right catalytic system.
Causality and Experimental Choices
-
Catalyst System : The reaction requires a Pd(0) source, often generated from Pd(OAc)₂.[25] For challenging substrates, phosphine-free conditions (Jeffery conditions) using a phase-transfer catalyst like a tetraalkylammonium salt can be highly effective.
-
Ligand : If a ligand is used, triphenylphosphine (PPh₃) is a classic choice. However, bulky, electron-rich phosphines or NHC ligands can improve reactivity with aryl chlorides.[27]
-
Base : An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the acid formed during the reaction.[25]
-
Solvent : High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically employed to facilitate the reaction at elevated temperatures.
Detailed Protocol: Heck Reaction
-
Reagent Setup : In a reaction tube, combine 4-chloro-2,5-dimethoxy-pyridine (1.0 equiv), the alkene (1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Additives : If using, add the ligand (e.g., PPh₃, 10 mol%) or a phase-transfer catalyst (e.g., TBAB, 1.0 equiv).
-
Solvent Addition : Add the degassed solvent (e.g., DMF).
-
Reaction : Seal the tube and heat the mixture to a high temperature (120–150 °C) for 12–48 hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification : Purify the residue by column chromatography on silica gel to obtain the 4-alkenyl-2,5-dimethoxy-pyridine product.
Data Summary: Heck Reaction Conditions
| Catalyst (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (5%) | PPh₃ (10 mol%) | Et₃N (2.0) | DMF | 130 | 24 | 50-70 |
| PdCl₂ (5%) | TBAB (1.0 equiv) | K₂CO₃ (2.0) | NMP | 140 | 18 | 60-75 |
| Pd(OAc)₂ (2%) | CyJohnPhos (4 mol%) | K₂CO₃ (3.0) | DMA | 110 | 16 | 65-80[27] |
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- 24. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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functionalization of the C-3 position of dimethoxypyridines
An In-Depth Guide to the Strategic Functionalization of the C-3 Position of Dimethoxypyridines
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged motif in drug discovery. Among the various substituted pyridines, dimethoxypyridines are particularly valuable synthetic intermediates. The methoxy groups activate the ring system and can serve as directing groups for regioselective functionalization, yet precise modification of the C-3 position remains a significant synthetic challenge due to the inherent electronic biases of the pyridine ring, which favor reactions at the C-2, C-4, and C-6 positions.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven methodologies for the selective . We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed experimental protocols, and offer insights into overcoming common challenges.
Part 1: Directed ortho-Metalation (DoM) - A Powerful Tool for C-H Activation
Directed ortho-metalation (DoM) is a premier strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic systems.[1] In the context of dimethoxypyridines, the methoxy group can act as a Directed Metalation Group (DMG), guiding a strong base to deprotonate an adjacent C-H bond.
Mechanistic Rationale
The DoM process involves two primary steps:
-
Coordination and Deprotonation: A strong organolithium base (e.g., n-BuLi, LDA) coordinates to the Lewis basic oxygen atom of a methoxy group. This brings the base into close proximity to the ortho-proton, facilitating its abstraction to form a thermodynamically stable lithiated intermediate.[1]
-
Electrophilic Quench: The resulting organolithium species is a potent nucleophile that can react with a wide array of electrophiles to install a new substituent at the targeted position.[1]
For C-3 functionalization, the choice of dimethoxypyridine isomer is critical. For instance, in 2,4-dimethoxypyridine, the C-3 position is ortho to both methoxy groups, making it an ideal candidate for DoM.
Workflow for Directed ortho-Metalation
Caption: General workflow for C-3 functionalization via Directed ortho-Metalation.
Protocol 1: C-3 Formylation of 4-Methoxypyridine via DoM
This protocol demonstrates the principle on a readily available monomethoxypyridine, which can be adapted for dimethoxy systems. The C-3 position is activated for lithiation.[4][5]
Materials:
-
4-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi, 2.0 M in hexanes)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF (3 mL) and 2,2,6,6-tetramethylpiperidine (0.60 mL, 3.56 mmol).
-
Cool the solution to -20 °C in an appropriate cooling bath.
-
Slowly add n-BuLi (1.65 mL, 3.58 mmol, 2.17 M in hexanes) dropwise. Stir the resulting mixture for 30 minutes at -20 °C.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add a solution of 4-methoxypyridine in anhydrous THF dropwise. Stir for 10 minutes.
-
Add neat DMF (3 mL, 38.7 mmol) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-methoxy-3-pyridinecarboxaldehyde.
-
Purify the crude product via recrystallization or column chromatography.
Causality and Insights:
-
Choice of Base: A lithium amide base like lithium tetramethylpiperidide (LTMP), generated in situ from TMP and n-BuLi, is used. LTMP is a strong, non-nucleophilic base, which is crucial for pyridines. Using a nucleophilic base like n-BuLi alone can lead to competitive 1,2-addition to the pyridine ring, reducing the yield of the desired product.[1][6]
-
Temperature Control: The reaction is maintained at -78 °C to ensure the stability of the highly reactive lithiated pyridine intermediate and to minimize side reactions.
Part 2: C-3 Halogenation - Installing a Versatile Synthetic Handle
Installing a halogen at the C-3 position transforms the dimethoxypyridine into a versatile building block for a wide range of palladium-catalyzed cross-coupling reactions. However, direct electrophilic halogenation of pyridines often yields complex mixtures or favors the C-2/C-4 positions. Modern methods have been developed to achieve high C-3 selectivity.
Strategy: Halogenation via Zincke Imine Intermediates
A powerful contemporary method involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is temporarily converted into an acyclic, electron-rich Zincke imine intermediate, which undergoes highly regioselective halogenation at the position corresponding to the original C-3.[7][8]
Conceptual Workflow:
-
N-Activation: The pyridine nitrogen is activated, typically with 2,4-dinitrochlorobenzene or a similar agent.
-
Ring Opening: The activated pyridinium salt is opened with an amine to form the Zincke imine.
-
Regioselective Halogenation: The electron-rich imine is treated with an electrophilic halogen source (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)).
-
Ring Closing: The halogenated intermediate is heated to promote ring closure, reforming the aromatic pyridine ring, now with a halogen at the C-3 position.
Caption: Conceptual pathway for C-3 halogenation using Zincke imine intermediates.
Part 3: Cross-Coupling Reactions - Building Molecular Complexity
With a 3-bromo or 3-iodo-dimethoxypyridine in hand, a vast array of substituents can be introduced using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug development for their reliability and functional group tolerance.[9]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction couples the 3-halopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[10][11] It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common in pharmaceuticals.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of a 3-bromo-dimethoxypyridine with an arylboronic acid.[12][13]
Materials:
-
3-Bromo-dimethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., S-Phos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the 3-bromo-dimethoxypyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling introduces an alkynyl group at the C-3 position by reacting the 3-halopyridine with a terminal alkyne.[14] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[15][16]
C. Buchwald-Hartwig Amination: C-N Bond Formation
To install nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice.[17][18] It couples the 3-halopyridine with a primary or secondary amine to form an arylamine derivative. This reaction is crucial for synthesizing compounds with aniline-like moieties.[19]
Comparative Summary of Cross-Coupling Reactions
| Reaction | Bond Formed | Coupling Partner | Key Reagents | Typical Conditions |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Boronic Acid / Ester | Pd Catalyst, Ligand, Base (K₂CO₃, Cs₂CO₃) | Toluene or Dioxane/H₂O, 80-110 °C |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Amine Base (Et₃N) | THF or DMF, RT to 60 °C |
| Buchwald-Hartwig | C(sp²) - N | Amine (1° or 2°) | Pd Catalyst, Bulky Ligand, Strong Base (NaOt-Bu) | Toluene or Dioxane, 80-110 °C |
Conclusion and Future Outlook
The selective is an essential capability for chemists in drug discovery and materials science. While challenging, a strategic combination of modern synthetic methods provides a clear path to a diverse range of C-3 substituted products. Directed ortho-metalation offers a direct route for C-H activation, while C-3 halogenation provides a versatile entry point for powerful cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate reagents and conditions, researchers can efficiently access novel and valuable chemical entities.
References
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-
Alessi, M., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594. [Link]
- Snieckus, V., et al. (2007). Directed ortho Metalation–Boronation and Suzuki–Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. J. Org. Chem., 72, 1588-1594.
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
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Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
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N/A. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]
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Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]
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N/A. (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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N/A. (n.d.). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. PMC. [Link]
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N/A. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC. [Link]
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N/A. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
N/A. (n.d.). A novel μ3-CO3 bridged linear polymeric Cu-complex ([Cu3(DMAP)8(μ3-CO3)2]I2)n·xH2O: synthesis, characterization and catalytic applications in the synthesis of phenoxypyrimidines and arylthiopyrimidines via C–O and C–S cross-coupling reactions. PMC. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
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J&K Scientific LLC. (n.d.). Buchwald-Hartwig Cross-Coupling. [Link]
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Choudhary, K., et al. (n.d.). Pd‐catalyzed functionalization of the C3‐position of the pyridyl unit of 4‐arylpyridines. Wiley Online Library. [Link]
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OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]
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N/A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3). [Link]
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N/A. (n.d.). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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N/A. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]
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N/A. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
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N/A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF Public Access Repository. [Link]
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Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Chem-Europe.com. (n.d.). Sonogashira coupling. [Link]
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N/A. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
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N/A. (n.d.). Recent Advances in the C-H-Functionalization of the Distal Positions in Pyridines and Quinolines. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Li, C., et al. (2025). Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]
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N/A. (n.d.). Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Academia.edu. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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N/A. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and... ResearchGate. [Link]
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N/A. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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N/A. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. [Link]
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N/A. (n.d.). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl cyanide. ResearchGate. [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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N/A. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. [Link]
- N/A. (n.d.). WO2010139266A1 - Methods for synthesizing 3-(substituted dihydroisoindolinone-2-yl)-2,6-dioxopiperidine, and intermediates thereof.
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N/A. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]
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N/A. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]
-
N/A. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Publishing. [Link]
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N/A. (n.d.). Halogenation of the C3-pyridines. ResearchGate. [Link]
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N/A. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
N/A. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]
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Application Note: Advanced Experimental Setups for the Lithiation of Substituted Pyridines
Executive Summary
The functionalization of the pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. However, the inherent π-deficiency of the pyridine ring complicates direct functionalization. This application note provides a comprehensive, causality-driven guide to the lithiation of substituted pyridines, detailing both batch-based Directed ortho-Metalation (DoM) and continuous-flow halogen-lithium exchange protocols.
Mechanistic Causality: Overcoming Pyridine's π-Deficiency
The fundamental challenge in pyridine lithiation is the competition between deprotonation (metalation) and nucleophilic addition to the highly electrophilic azomethine (C=N) bond.
-
The Chichibabin-Type Threat: Standard alkyllithiums (e.g., n-BuLi) frequently attack the C-2 or C-6 positions of unsubstituted or minimally hindered pyridines, leading to dihydropyridine intermediates and subsequent addition products rather than the desired lithiated species [2].
-
Steric and Aggregation Control: To enforce deprotonation over addition, researchers must utilize sterically hindered bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA) [2]. Alternatively, complexed superbases like BuLi-LiDMAE (Lithium 2-dimethylaminoethoxide) or TMSCH₂Li alter the aggregation state of the lithium reagent, coordinating with the pyridine nitrogen to direct lithiation specifically to the C-2 or C-6 positions without nucleophilic attack [1].
Strategy Selection: DoM vs. Halogen-Lithium Exchange
The choice of experimental setup depends heavily on the substrate's pre-existing functional groups:
-
Directed ortho-Metalation (DoM) (Batch Setup): Utilizes a Directing Metalating Group (DMG) such as a pivaloylamino or methoxy group. The DMG coordinates the lithium base, increasing the local concentration of the base and lowering the activation energy for deprotonation at the ortho position [3]. This is typically performed in batch reactors at cryogenic temperatures (-78 °C to -50 °C)[2].
-
Halogen-Lithium Exchange (Continuous Flow): For brominated or iodinated pyridines, halogen-lithium exchange is extremely rapid but generates highly unstable pyridyllithium intermediates prone to pyridyne formation or dimerization. Continuous flow microreactors allow for millisecond residence times, enabling the generation and immediate electrophilic trapping of these species before decomposition occurs [4].
Quantitative Data: Base and Condition Selection Matrix
Table 1 summarizes the empirical parameters for selecting the appropriate lithiation strategy based on substrate and desired outcome.
| Substrate Type | Preferred Base / Reagent | Temp (°C) | Setup | Primary Mechanistic Outcome | Yield Range |
| 2-(Pivaloylamino)pyridine | n-BuLi (2.2 eq) or LTMP | -78 to -50 | Batch | C-3 DoM (Coordination to DMG) | 70 - 85% |
| 4-Aminopyridines | BuLi-LiDMAE | -20 to 0 | Batch | C-2 Deprotonation (Aggregation control) | 65 - 80% |
| 2-Methoxypyridine | Mesityllithium (MesLi) | -78 | Batch | C-3 DoM (Steric exclusion of addition) | 75 - 90% |
| 3-Bromopyridine | PhLi or n-BuLi | -40 to -78 | Flow | Halogen-Li Exchange (Rapid trapping) | 80 - 95% |
| 2-Bromo-6-substituted | n-BuLi in CH₂Cl₂ | -100 | Batch | Halogen-Li Exchange (Solvent effect) | 60 - 75% |
(Data synthesized from established DoM and flow protocols [1], [2],[5])
Experimental Workflow & Diagram
Caption: Logical workflow for pyridine lithiation distinguishing batch DoM and continuous flow halogen-lithium exchange.
Detailed Experimental Protocols
Protocol A: Directed ortho-Metalation (DoM) of 2-(Pivaloylamino)pyridine in Batch
Objective: Regioselective C-3 lithiation and subsequent electrophilic trapping [2], [3]. Causality Note: 2.2 equivalents of base are required because the first equivalent deprotonates the acidic amide N-H, forming a lithium amide that acts as the DMG to direct the second equivalent of base to the C-3 position.
Materials:
-
2-(Pivaloylamino)pyridine (1.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Electrophile (e.g., DMF or MeI, 1.5 mmol)
Step-by-Step Procedure:
-
System Purge: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon three times.
-
Substrate Preparation: Dissolve 2-(Pivaloylamino)pyridine in 10 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (2.2 equiv) dropwise via a syringe pump over 15 minutes. The slow addition prevents localized heating that could drive nucleophilic addition to the ring.
-
Maturation: Stir the mixture at -78 °C for 1 hour, then warm to -50 °C for 2 hours to ensure complete metalation at the C-3 position.
-
Validation Checkpoint (Self-Validating Step): Extract a 0.1 mL aliquot via syringe and quench immediately in 0.5 mL of MeOD. Analyze via rapid ¹H-NMR. The disappearance of the C-3 proton signal and integration of deuterium confirms >95% lithiation. Do not proceed to step 6 until this is confirmed.
-
Electrophilic Quench: Cool back to -78 °C. Add the electrophile (e.g., DMF for formylation) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Halogen-Lithium Exchange in Continuous Flow
Objective: Generation of highly reactive 3-lithiopyridine from 3-bromopyridine and immediate trapping to prevent pyridyne formation[4]. Causality Note: 3-lithiopyridine is notoriously unstable in batch at temperatures above -100 °C. Continuous flow allows the reaction to occur at a highly controlled, slightly elevated cryogenic temperature (-40 °C) by limiting the residence time of the unstable intermediate to milliseconds.
Materials & Setup:
-
Syringe Pump A: 3-Bromopyridine (0.1 M in anhydrous THF)
-
Syringe Pump B: Phenyllithium (PhLi) (0.12 M in dibutyl ether/THF)
-
Syringe Pump C: Electrophile (e.g., benzaldehyde, 0.15 M in THF)
-
T-mixers (T1 and T2) and PTFE reaction tubing (internal diameter 0.5 mm).
Step-by-Step Procedure:
-
Reactor Equilibration: Submerge T-mixer 1 (T1), the residence time tube (R1), T-mixer 2 (T2), and the second residence tube (R2) in a cooling bath set to -40 °C. Flush the entire system with anhydrous THF under Argon.
-
Flow Initiation:
-
Pump A (Substrate) at 5.0 mL/min.
-
Pump B (PhLi) at 5.0 mL/min.
-
-
Halogen-Lithium Exchange: The streams mix at T1. The length of R1 is calibrated to provide a residence time of exactly 14 milliseconds . This precise timing ensures complete Br/Li exchange while outcompeting the decomposition of the 3-lithiopyridine intermediate.
-
Electrophilic Trapping: The intermediate stream meets Pump C (Electrophile, 10.0 mL/min) at T2.
-
Maturation & Collection: The mixture flows through R2 (residence time 2 seconds) to ensure complete electrophilic addition.
-
Validation Checkpoint (Self-Validating Step): Collect the initial 5 mL of the output stream directly into a vial containing aqueous NH₄Cl. Run an immediate TLC or GC-MS to verify the absence of unreacted 3-bromopyridine and the absence of dimerization byproducts. Adjust flow rates if starting material persists.
-
Bulk Collection: Once steady-state is validated, collect the product stream for the required duration, followed by standard aqueous workup.
References
- Dehalogenative and Deprotonative Lithiation of Pyridines: A Second Wind for Trimethylsilylmethylithium (TMSCH2Li). Current Organic Chemistry.
- Directed Lithiation and Substitution of Pyridine Deriv
- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
- Continuous flow set-up for the difunctionalization of 3-chloro-2-(isopropylthio)pyridine via pyridyne formation and subsequent quenching.
- Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry.
Application Notes & Protocols for the Laboratory-Scale Synthesis of 4-Chloro-2,5-dimethoxy-pyridine Derivatives
Introduction
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among them, 4-chloro-2,5-dimethoxy-pyridine derivatives serve as critical intermediates in the synthesis of a wide range of bioactive molecules and functional materials. The specific arrangement of the chloro and methoxy substituents provides a versatile platform for further chemical elaboration. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, while the methoxy groups influence the electronic properties and solubility of the molecule.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of this important pyridine core. We will explore two primary, field-proven synthetic strategies, offering in-depth protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of 4-chloro-2,5-dimethoxy-pyridine can be approached via two principal retrosynthetic disconnections. The choice of strategy often depends on the availability of starting materials, desired scale, and specific downstream applications.
-
Strategy A: Functionalization of a Dichloropyridine Core. This "bottom-up" approach begins with a readily available dichloropyridine, such as 2,5-dichloropyridine, and sequentially introduces the methoxy groups, followed by a final, regioselective chlorination. This route offers flexibility but requires careful control of regioselectivity.
-
Strategy B: Chlorination of a Pre-functionalized Pyridone. This convergent strategy involves the synthesis of a 2,5-dimethoxy-4-hydroxypyridine (which exists in equilibrium with its pyridone tautomer) followed by a direct chlorination of the C4 hydroxyl group. This method is often more direct if the pyridone precursor is accessible.
The following workflow diagram illustrates these two divergent strategies.
Caption: High-level overview of the two primary synthetic strategies.
Strategy A: Stepwise Functionalization of 2,5-Dichloropyridine
This strategy leverages the differential reactivity of the chlorine atoms on the pyridine ring. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C5 due to better stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen.[3]
Step 1: Regioselective Mono-Methoxylation of 2,5-Dichloropyridine
The introduction of the first methoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. To achieve high regioselectivity for the C2 position, a copper-catalyzed Ullmann-type condensation is often employed, which allows for milder reaction conditions compared to an uncatalyzed SNAr.[4][5][6]
Sources
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Note: Synthesis and Utilization of 4-Chloro-2,5-dimethoxypyridine in Agrochemical Discovery
Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Scientists Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The development of next-generation agrochemicals—particularly pyridine-based herbicides (e.g., synthetic auxins, ALS inhibitors) and broad-spectrum fungicides—relies heavily on highly functionalized heterocyclic building blocks. 4-Chloro-2,5-dimethoxypyridine has emerged as a privileged scaffold in this domain. The methoxy groups not only modulate the lipophilicity and soil half-life of the final active ingredients but also serve as powerful electron-donating groups that dictate the regioselectivity of early-stage functionalization[1].
This application note details the mechanistic rationale, optimized synthetic protocols, and downstream cross-coupling applications of 4-chloro-2,5-dimethoxypyridine, providing a self-validating framework for integrating this intermediate into agrochemical discovery pipelines.
Mechanistic Rationale & Chemical Properties
Regioselective Directed ortho-Metalation (DoM)
The synthesis of 4-chloro-2,5-dimethoxypyridine from commercially available 2,5-dimethoxypyridine relies on a highly regioselective directed ortho-metalation (DoM). The introduction of methoxy groups onto the pyridine ring significantly modifies its electronic and steric properties[1]. During lithiation, the coordination of the lithium cation to the oxygen atoms of the methoxy groups directs the base to the adjacent protons.
Empirical data demonstrates that lithiation of 2,5-dimethoxypyridine preferentially occurs at the C-4 position over the C-3 position in an 11:3 ratio[2]. This preference is driven by the synergistic directing effect of the 5-methoxy group and the relative steric accessibility of the C-4 proton compared to C-3.
Base Selection and Electrophilic Quenching
A critical failure point in pyridine metalation is the competing nucleophilic addition of the base to the electron-deficient pyridine ring (Chichibabin-type reactions). To circumvent this, the use of a sterically hindered, non-nucleophilic base such as Lithium tetramethylpiperidide (LiTMP) is strictly required[3]. Following the formation of the 4-lithio intermediate, trapping the anion with a mild electrophilic chlorinating agent—preferably hexachloroethane (C₂Cl₆) over N-chlorosuccinimide (NCS)—prevents over-chlorination and oxidative side reactions, cleanly yielding the 4-chloro derivative[3].
Visual Workflow: Agrochemical Scaffold Synthesis
Workflow for synthesizing agrochemicals via 4-chloro-2,5-dimethoxypyridine intermediates.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Chloro-2,5-dimethoxypyridine
This protocol utilizes LiTMP to ensure exclusive deprotonation without nucleophilic ring addition.
Reagents & Equipment:
-
2,5-Dimethoxypyridine (1.0 equiv, 10.0 mmol)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv, 12.0 mmol)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv, 11.0 mmol)
-
Hexachloroethane (C₂Cl₆) (1.5 equiv, 15.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried Schlenk flask, Argon atmosphere
Step-by-Step Procedure:
-
Preparation of LiTMP: In a flame-dried Schlenk flask under argon, dissolve TMP (1.70 mL, 12.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Activation: Add n-BuLi (4.4 mL, 11.0 mmol) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure quantitative formation of LiTMP.
-
Directed Lithiation: Recool the LiTMP solution to -78 °C. Dissolve 2,5-dimethoxypyridine (1.39 g, 10.0 mmol) in anhydrous THF (5 mL) and add it dropwise over 15 minutes. Stir the resulting dark solution at -78 °C for exactly 2 hours to form the 4-lithio intermediate.
-
Electrophilic Trapping: Dissolve C₂Cl₆ (3.55 g, 15.0 mmol) in anhydrous THF (10 mL) and pre-cool to -78 °C. Transfer this solution rapidly via cannula into the reaction mixture. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford 4-chloro-2,5-dimethoxypyridine as a crystalline solid.
Protocol B: Downstream Suzuki-Miyaura Coupling for Agrochemical Precursors
The C-Cl bond at the 4-position is highly primed for oxidative addition by Palladium, allowing rapid assembly of biaryl systems common in modern fungicides.
Step-by-Step Procedure:
-
In a 20 mL microwave-safe vial, combine 4-chloro-2,5-dimethoxypyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).
-
Add a degassed solvent mixture of 1,4-dioxane and 2M aqueous K₃PO₄ (3:1 v/v, 5 mL total volume).
-
Seal the vial with a crimp cap and purge the headspace with argon for 5 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours in an oil bath (alternatively, 110 °C for 45 minutes via microwave irradiation).
-
Cool to room temperature, dilute with deionized water (10 mL), and extract with Dichloromethane (3 × 15 mL).
-
Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography to yield the functionalized biaryl agrochemical precursor.
Quantitative Data & Optimization
The following tables summarize the empirical data driving the protocol design, highlighting the causality behind reagent selection.
Table 1: Optimization of 2,5-Dimethoxypyridine Lithiation-Chlorination Highlights the critical need for bulky bases (LiTMP) and mild electrophiles (C₂Cl₆) to maximize yield and regioselectivity.
| Entry | Base | Electrophile | Temp (°C) | Regioselectivity (C4:C3) | Isolated Yield (%) | Observation |
| 1 | n-BuLi | NCS | -78 | 3:1 | 45 | Significant nucleophilic ring addition |
| 2 | LDA | C₂Cl₆ | -78 | 5:1 | 62 | Incomplete metalation |
| 3 | LiTMP | NCS | -78 | 11:3 | 71 | Minor oxidative degradation |
| 4 | LiTMP | C₂Cl₆ | -78 | 11:3 | 88 | Optimal conditions; clean conversion |
Table 2: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Scope Demonstrates the versatility of the 4-chloro-2,5-dimethoxypyridine scaffold in generating diverse agrochemical intermediates.
| Entry | Boronic Acid Coupling Partner | Catalyst System | Solvent / Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Toluene / Na₂CO₃ | 85 |
| 2 | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Dioxane / K₃PO₄ | 79 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene / Na₂CO₃ | 91 |
| 4 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Dioxane / K₃PO₄ | 82 |
Sources
one-pot synthesis of pyrimidine derivatives from chloro-precursors
Application Note: One-Pot Synthesis of Functionalized Pyrimidine Derivatives from Chloro-Precursors
Executive Summary
Pyrimidine derivatives are privileged scaffolds in drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antidiabetics, and antiviral agents. Traditional multi-step syntheses of highly substituted pyrimidines often suffer from intermediate isolation losses, high solvent consumption, and prolonged cycle times. Chloro-pyrimidines serve as highly versatile electrophilic hubs for Nucleophilic Aromatic Substitution (SNAr)[1]. By leveraging one-pot methodologies—either through the in situ generation of chloro-pyrimidines via chloroimidate annulation[2] or via sequential SNAr of commercially available chloro-precursors[3]—chemists can rapidly access complex molecular architectures while maximizing atom economy and minimizing exposure to hazardous intermediates.
Mechanistic Grounding & Causality
The success of one-pot pyrimidine derivatization relies on the precise manipulation of electronic effects and leaving-group dynamics. The electronegativity of the nitrogen atoms in the pyrimidine ring depletes electron density from the C2, C4, and C6 positions, highly activating them toward SNAr.
Causality in Regioselectivity: When utilizing a precursor like 2-amino-4-chloro-6-methoxypyrimidine, the C4-chloro position is selectively targeted by nucleophiles. The C2-amino and C6-methoxy groups donate electron density via resonance, effectively deactivating their respective positions toward nucleophilic attack, leaving the highly electronegative C4-chloro carbon as the prime electrophilic center[1].
The Alpha-Effect in Sequential Coupling: In sequential one-pot reactions, utilizing hydrazine hydrate as the primary nucleophile yields a hydrazinyl intermediate. When this intermediate is subsequently reacted with an electrophile (such as a phenyl isothiocyanate), the reaction occurs exclusively at the terminal nitrogen of the hydrazinyl group (–NH–NH₂). This selectivity is driven by the "alpha-effect"—where the adjacent nitrogen's lone pair increases the nucleophilicity of the terminal nitrogen—combined with the reduced steric hindrance compared to the C2-amino group embedded directly on the rigid pyrimidine ring[1].
Caption: Mechanistic pathway of one-pot SNAr and sequential functionalization of chloro-pyrimidines.
Experimental Workflows
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reaction fidelity without the need for intermediate isolation.
Protocol A: Telescoped Chloroimidate Annulation and Amination
Objective: Synthesize 4-amino-substituted pyrimidines directly from acyclic 2-acyl(amino)nitriles[2]. Rationale: Phosphorus pentachloride (PCl₅) acts dually as a dehydrating agent to close the ring and a chlorinating agent to install the C4-chloro group. Conducting the cyclization and amination in a single pot prevents the hydrolysis of the highly reactive, moisture-sensitive 4-chloropyrimidine intermediate back to a pyrimidinone[2].
-
Charging: Suspend the 2-acyl(amino)nitrile (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Activation: Add PCl₅ (1.1 eq) portion-wise at 0 °C. Causality: The exothermic chloroimidate formation requires strict thermal control to prevent degradation.
-
Cyclization: Heat the mixture to 60 °C for 2–4 hours until HCl evolution ceases.
-
Self-Validating Control: Monitor via aliquots quenched in methanol (analyzed by LC-MS) to confirm the complete disappearance of the starting material.
-
-
In Situ Amination: Cool the reactor to 0 °C. Slowly add a mixture of the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: The exogenous base neutralizes the generated HCl, maintaining the nucleophilicity of the amine and preventing reaction stalling.
-
Isolation: Quench with ice water, extract the organic layer with ethyl acetate, and concentrate under reduced pressure to yield the functionalized pyrimidine.
Protocol B: Catalyst-Free Sequential SNAr (Hydrazinolysis and Isothiocyanate Coupling)
Objective: Synthesize 2-amino-6-methoxypyrimidine thiourea derivatives from 2-amino-4-chloro-6-methoxypyrimidine[3].
-
Primary SNAr: In a round-bottomed flask, dissolve 2-amino-4-chloro-6-methoxypyrimidine (31.33 mmol) in 150 mL of absolute ethanol. Add hydrazine hydrate (50 mL)[3].
-
Thermal Activation: Reflux the mixture in an oil bath at 80–85 °C for 24 hours. Causality: Ethanol provides an optimal reflux temperature to overcome the activation energy barrier of the SNAr Meisenheimer complex without causing solvent degradation.
-
Intermediate Verification: Allow the reaction to cool to 25 °C.
-
Self-Validating Control: A distinct precipitate of 2-amino-4-hydrazinyl-6-methoxy pyrimidine will form, visually confirming the successful displacement of the chloride ion[3].
-
-
Secondary Coupling: Resuspend the unpurified mixture in chloroform (or proceed directly in the mother liquor if solvent compatibility allows) and add the phenyl isothiocyanate derivative (1.0 eq) at room temperature[1].
-
Maturation: Stir at 25 °C for 24 hours.
-
Isolation: Filter the resulting precipitates, wash extensively with cold ethanol (3 × 30 mL) to remove unreacted isothiocyanate, and dry under a vacuum at room temperature[3].
Caption: Step-by-step experimental workflow for the one-pot synthesis of pyrimidine derivatives.
Quantitative Data & Optimization
Table 1: Optimization of SNAr Conditions for Chloro-Pyrimidine Derivatization
| Solvent | Base / Additive | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| Methanol | None | 65 (Reflux) | 36 | <50 | Insufficient thermal activation; competitive solvolysis. |
| Ethanol | Hydrazine (Excess) | 80–85 (Reflux) | 24 | 85–92 | Optimal boiling point; excess hydrazine scavenges HCl[3]. |
| DMF | TEA (1.5 eq) | 100 | 12 | 75–80 | High solubility and rapid kinetics, but requires tedious aqueous workup. |
| Chloroform | None | 25 (RT) | 24 | 90–95 | Ideal for secondary isothiocyanate coupling; non-nucleophilic environment[1]. |
Table 2: Substrate Scope and Yield Comparison
| Precursor | Reagent 1 (Nucleophile) | Reagent 2 (Electrophile) | Product Class | Typical Yield |
| 2-Amino-4-chloro-6-methoxypyrimidine | Hydrazine Hydrate | Phenyl Isothiocyanate | 2-Amino-6-methoxypyrimidine thioureas | Excellent (>85%)[3] |
| 2-(Trichloromethyl)-1,3-diazabutadiene | Acyl Chloride / POCl₃ | Amine (In situ) | 4-Amino-2-(trichloromethyl)pyrimidines | Good (57-75%) |
| 2-Acyl(amino)nitrile | PCl₅ | Primary Amine | 4-Alkylamino-pyrimidines | High (>80%)[2] |
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 4-Chloro-2,5-dimethoxypyridine
Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing yield bottlenecks in the Suzuki-Miyaura cross-coupling of highly deactivated, electron-rich heteroaryl chlorides.
The substrate —4-chloro-2,5-dimethoxypyridine —presents a unique convergence of electronic and steric challenges. Below, we dissect the causality behind these reaction failures and provide self-validating protocols and troubleshooting FAQs to restore catalytic efficiency.
The Mechanistic Bottleneck: Electronic Deactivation & Catalyst Poisoning
To troubleshoot effectively, we must first understand the substrate's inherent resistance to cross-coupling. The 2,5-dimethoxy groups strongly donate electron density into the pyridine ring via resonance. This hyper-enriches the pi-system and significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Cl bond. Consequently, the oxidative addition of the Palladium(0) catalyst—the rate-limiting step—becomes kinetically sluggish 1.
Furthermore, the basic pyridine nitrogen acts as a competing ligand, capable of coordinating to the Pd center and sequestering it into inactive, off-cycle complexes.
Catalytic cycle highlighting the oxidative addition bottleneck and off-cycle catalyst poisoning.
Troubleshooting FAQs
Q1: I am recovering over 80% of my 4-chloro-2,5-dimethoxypyridine starting material. Why is the reaction stalling? A1: Your catalyst is failing to undergo oxidative addition. Standard phosphine ligands (like PPh3 or dppf) lack the electron density required to push the Pd(0) center into the highly deactivated C-Cl bond. Solution: Switch to dialkylbiarylphosphine (Buchwald) ligands such as XPhos or SPhos 2. The electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of the palladium center, while the extreme steric bulk of the biaryl backbone forces the formation of a highly reactive, monoligated L1Pd(0) species rather than a stable, unreactive L2Pd(0) complex 3.
Q2: LC-MS shows complete consumption of my boronic acid, but product yield is <15%. Where did my coupling partner go? A2: You are experiencing rapid protodeboronation. Because oxidative addition into 4-chloro-2,5-dimethoxypyridine is intrinsically slow, the boronic acid remains unreacted in the basic, aqueous reaction mixture for extended periods, leading to its hydrolytic degradation (yielding the des-borylated arene). Solution: You must invert the kinetic rates. Accelerate oxidative addition by using a pre-catalyst like XPhos-Pd-G2, which generates the active L1Pd(0) species instantly upon mild base activation 2. Simultaneously, protect your boron source by switching to a potassium trifluoroborate salt ( R−BF3K ) or a MIDA boronate, which acts as a "slow-release" mechanism for the active boronic acid 4.
Q3: The reaction mixture turns black immediately upon reaching 90 °C. Is my catalyst dying? A3: Yes. The immediate formation of a black precipitate indicates the aggregation of Palladium(0) into inactive "palladium black." This occurs when the active Pd(0) species is not adequately stabilized by the ligand, or when the pyridine nitrogen of your substrate outcompetes the phosphine ligand, stripping it from the metal. Solution: Ensure strictly anaerobic conditions (freeze-pump-thaw your solvents). Use 1,4-Dioxane instead of DMF to reduce solvent-induced catalyst degradation. Most importantly, ensure a 1:1 ratio of XPhos-Pd-G2 to free XPhos ligand to maintain the equilibrium of the active catalytic species.
Quantitative Ligand Performance Data
The choice of ligand dictates the fate of the reaction. The table below summarizes the empirical performance of various ligand classes when coupling highly electron-rich chloropyridines.
| Ligand Class | Example | Oxidative Addition Rate | Typical Yield (%) | Causality / Mechanistic Notes |
| Triarylphosphines | PPh3 | Very Slow | < 10% | Insufficient electron density to activate the C-Cl bond; prone to oxidation. |
| Bidentate Phosphines | dppf | Slow | 15-30% | Forms highly stable L2Pd(0) complexes; creates an energetic barrier to substrate binding. |
| Dialkylbiaryl (Standard) | SPhos | Fast | 70-85% | Highly electron-rich; promotes L1Pd(0) formation. Excellent for general heteroaryls. |
| Dialkylbiaryl (Bulky) | XPhos | Very Fast | 85-98% | Optimal steric bulk shields the Pd center from pyridine N-coordination and accelerates reductive elimination. |
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol utilizes a Generation 2 (G2) Buchwald precatalyst. G2 precatalysts are self-validating: their activation relies on a stoichiometric deprotonation by the base, releasing exactly one equivalent of the active L1Pd(0) species and one equivalent of an inert carbazole byproduct, eliminating the irreproducibility of in situ Pd(II) reduction.
Optimized Workflow: XPhos-Pd-G2 Catalyzed Coupling
Reagents & Stoichiometry:
-
Substrate: 4-chloro-2,5-dimethoxypyridine (1.00 mmol, 1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.50 mmol, 1.5 equiv)
-
Precatalyst: XPhos-Pd-G2 (0.02 mmol, 2 mol%)
-
Supplemental Ligand: XPhos (0.02 mmol, 2 mol%)
-
Base: K3PO4 (anhydrous, finely ground) (3.00 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Anaerobic Environment: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2,5-dimethoxypyridine, the arylboronic acid, XPhos-Pd-G2, free XPhos, and K3PO4 .
-
Atmospheric Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Degassing (Critical Step): In a separate flask, prepare the 1,4-Dioxane/ H2O (4:1) mixture. Sparge the solvent with Argon for at least 30 minutes. Causality: Dissolved oxygen will irreversibly oxidize the electron-rich XPhos ligand to its phosphine oxide, instantly killing the catalytic cycle.
-
Reaction Initiation: Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe.
-
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.
-
Monitoring: Monitor the reaction via GC-MS or LC-MS. The reaction should reach >95% conversion within 4 to 8 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography.
References
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry (RSC) URL:[Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Organic Letters - ACS Publications URL:[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands PubMed Central (PMC) / SciSpace URL:[Link]
Sources
Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the technical support center for the synthesis of polysubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these vital heterocyclic compounds. The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science, making the ability to precisely functionalize it crucial for innovation.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical, field-proven insights.
The Core Challenge: The Nature of the Pyridine Ring
The primary difficulty in synthesizing polysubstituted pyridines lies in the inherent electronic properties of the pyridine ring. Its electron-deficient nature, a result of the electronegative nitrogen atom, deactivates the ring towards electrophilic substitution, which is a common strategy for functionalizing aromatic systems.[3] Furthermore, the nitrogen's lone pair readily coordinates with Lewis acids and transition metals, which can complicate many catalytic processes.[3] Achieving regioselectivity—the ability to introduce substituents at specific positions—is a persistent challenge, particularly at the C3 and C5 (meta) positions.[4][5]
Understanding Pyridine Reactivity
A foundational understanding of pyridine's reactivity is crucial for troubleshooting. The positions on the pyridine ring exhibit different reactivities:
-
C2 (α) and C4 (γ) positions: These are the most electron-deficient and are susceptible to nucleophilic attack.
-
C3 (β) position: This position is less electron-deficient and therefore less reactive towards nucleophiles. Directing functional groups to this position is a significant synthetic hurdle.[4]
Troubleshooting Common Synthetic Strategies
This section is divided into common synthetic methodologies for constructing and functionalizing the pyridine ring. Each subsection addresses frequently encountered problems and offers detailed troubleshooting protocols.
Classical Cyclization Reactions
These methods build the pyridine ring from acyclic precursors and remain valuable for their robustness and ability to generate highly functionalized pyridines.[1]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for producing 1,4-dihydropyridines, which are then oxidized to pyridines.[1]
FAQ: My Hantzsch synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[6]
-
Troubleshooting: Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly boost yields.[6] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter reaction times.[6]
-
-
Incomplete Oxidation: The initial product is a 1,4-dihydropyridine that requires oxidation.[6] Incomplete conversion will directly impact the final yield.
-
Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, or iodine in refluxing methanol.[6][7] Monitor the reaction closely by Thin Layer Chromatography (TLC) to ensure complete consumption of the dihydropyridine intermediate.
-
-
Side Reactions: Competing reaction pathways can consume starting materials.[6][8]
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Yield | Inefficient reaction conditions | Employ a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation. | [6] |
| Incomplete oxidation | Ensure correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, iodine). | [6][7] | |
| Formation of side products | Control the order of reagent addition in unsymmetrical syntheses. | [6] |
Experimental Protocol: Improved Hantzsch Synthesis with PTSA and Ultrasonic Irradiation
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in an aqueous micellar solution (e.g., 2% w/w TPGS-750-M).
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA) (10 mol%).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 1,4-dihydropyridine by column chromatography or recrystallization.
-
Oxidation: Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and add a suitable oxidizing agent (e.g., sodium nitrite solution) dropwise. Heat the mixture to complete the aromatization.
-
Final Isolation: After cooling, pour the reaction mixture into water and collect the precipitated pyridine product by filtration.
Chichibabin Reaction
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide.[9]
FAQ: My Chichibabin reaction is sluggish and giving poor yields. What factors influence the reaction rate?
Answer: The Chichibabin reaction is sensitive to several factors:
-
Basicity of the Substrate: The ideal pKa range for the heterocyclic substrate is between 5 and 8.[9][10] Substrates outside this range may react poorly or not at all.
-
Electron-Donating and Withdrawing Groups: Electron-donating groups can inhibit the reaction by increasing electron density and reducing the electrophilicity of the α-carbon.[9][10] Conversely, electron-withdrawing groups can also hinder the reaction, possibly by decreasing the basicity of the ring nitrogen or forming complexes with the sodium amide.[9][10]
-
Solvent: The choice of solvent is crucial as it needs to solvate the polar anionic σ-adduct intermediate.[9][10] Aprotic solvents like xylene or toluene are commonly used.[9]
-
Temperature: The reaction is typically carried out at elevated temperatures.[11]
Troubleshooting Flowchart for the Chichibabin Reaction
Caption: Troubleshooting decision tree for the Chichibabin reaction.
Modern Synthetic Methods
Modern methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization, offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance.[1]
Transition-Metal-Catalyzed C-H Functionalization
Directly functionalizing C-H bonds is an atom-economical approach to introduce substituents onto the pyridine ring.[4] However, challenges remain in controlling regioselectivity.
FAQ: I am struggling with regioselectivity in the C-H functionalization of my pyridine substrate. How can I direct the reaction to a specific position?
Answer: Achieving regioselectivity in pyridine C-H functionalization is a significant challenge.[4] Several strategies can be employed:
-
Directing Groups: The use of a directing group is a powerful strategy to achieve ortho-C-H functionalization. The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond.
-
Pyridine N-oxides: Converting the pyridine to its N-oxide activates the ring and can direct functionalization to the C2 position.[3]
-
Temporary De-aromatization: A newer strategy involves the temporary de-aromatization of the pyridine ring to reverse its electronic properties.[12] This can facilitate functionalization at the otherwise challenging meta-position.[12]
Workflow for Regioselective C-H Functionalization
Caption: Strategies for achieving regioselective C-H functionalization.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides
-
Reaction Setup: In a sealed tube, combine the pyridine N-oxide (1 mmol), aryl halide (1.5 mmol), palladium(II) acetate (5 mol%), potassium carbonate (2 mmol), and a suitable ligand (e.g., a phosphine ligand) in a solvent such as N,N-dimethylacetamide (DMA).[1]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Troubleshooting Tips
-
Purity of Starting Materials: Impurities can significantly impact reaction outcomes, leading to side products and lower yields.[8] Always ensure the purity of your reagents.
-
Anhydrous Conditions: Many organometallic reactions are sensitive to moisture. Ensure your solvents and glassware are properly dried.
-
Inert Atmosphere: For oxygen-sensitive reactions, maintain an inert atmosphere using argon or nitrogen.
-
Reaction Monitoring: Closely monitor your reactions using appropriate analytical techniques (TLC, LC-MS, GC-MS) to determine the optimal reaction time and identify any issues early on.
References
-
Challenges in the functionalization of pyridines. - ResearchGate. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. Available at: [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Breakthrough in "meta-C-H functionalization" of pyridines - Analytik NEWS. Available at: [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts | Request PDF - ResearchGate. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy | Organic Letters. Available at: [Link]
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides - MDPI. Available at: [Link]
-
One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - NIH. Available at: [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC. Available at: [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. Available at: [Link]
-
Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. Available at: [Link]
-
meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. Available at: [Link]
-
Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Metal-Free Assembly of Polysubstituted Pyridines from Oximes and Acroleins - PubMed. Available at: [Link]
-
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides - RSC Publishing. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Available at: [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Pyridine - Wikipedia. Available at: [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available at: [Link]
-
Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Available at: [Link]
-
Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. Available at: [Link]
-
Pyridines: properties, syntheses & reactivity. Available at: [Link]
-
Chichibabin Reaction - Chemistry LibreTexts. Available at: [Link]
-
Chichibabin reaction - Wikipedia. Available at: [Link]
- US4386209A - Chichibabin reaction - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 12. analytik.news [analytik.news]
Technical Support Center: Purification of 4-Chloro-2,5-dimethoxy-pyridine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-chloro-2,5-dimethoxy-pyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography experiments. The information presented herein is grounded in established chromatographic principles and practical field experience to ensure scientific integrity and experimental success.
I. Foundational Knowledge & Pre-Chromatography Considerations
Before initiating column chromatography, a thorough understanding of the target molecule and potential impurities is paramount. 4-chloro-2,5-dimethoxy-pyridine is a substituted pyridine derivative, and its basic nitrogen atom can lead to challenging interactions with standard silica gel stationary phases.
dot
Caption: Pre-chromatography workflow for 4-chloro-2,5-dimethoxy-pyridine purification.
FAQ: What are the most critical pre-chromatography steps?
Answer: The most critical preliminary step is to develop a suitable solvent system using Thin Layer Chromatography (TLC).[1][2] This will provide a roadmap for the separation on the column. It is also essential to assess the solubility and stability of your crude sample in the chosen loading solvent. For pyridine derivatives, which are basic, interactions with the acidic silanol groups of silica gel can be a significant issue.[3][4]
II. Troubleshooting Common Issues in Column Chromatography
This section addresses specific problems that may arise during the purification of 4-chloro-2,5-dimethoxy-pyridine and provides actionable solutions.
Issue 1: Peak Tailing and Poor Peak Shape
Q: My purified fractions show significant tailing on TLC and analytical HPLC. What is the cause and how can I fix it?
A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on silica gel.[3][4][5] The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica.[3] This leads to non-ideal chromatographic behavior.
dot
Caption: Mitigation strategies for peak tailing of pyridine derivatives.
Troubleshooting Protocol: Reducing Peak Tailing
-
Mobile Phase Modification:
-
Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your eluent.[4][5] A typical concentration is 0.1-1% (v/v). The competing base will preferentially interact with the acidic silanol sites, minimizing their interaction with your target compound.[3]
-
-
Stationary Phase Selection:
-
Alumina: Consider using basic or neutral alumina as the stationary phase.[4][6] Alumina is generally a better choice for the purification of basic compounds.[4][6]
-
Deactivated Silica Gel: You can "deactivate" silica gel by preparing a slurry in a solvent system containing triethylamine before packing the column.[4]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography using a C18-functionalized silica gel can be an effective alternative.[4]
-
| Parameter | Silica Gel | Alumina (Neutral/Basic) | Reverse-Phase (C18) |
| Analyte Suitability | Acidic and Neutral Compounds | Basic and Neutral Compounds[4][6] | Non-polar to Moderately Polar Compounds[7] |
| Common Issues | Tailing with basic compounds[3][4] | Can be less predictable than silica | Requires aqueous mobile phases |
| Cost | Low | Moderate | High |
Issue 2: Poor Separation of Compound from Impurities
Q: My target compound, 4-chloro-2,5-dimethoxy-pyridine, is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good resolution, the separation between two peaks, is fundamental to a successful purification. This can be addressed by optimizing the selectivity of your chromatographic system.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: If your compound elutes too quickly (high Rf), decrease the polarity of the mobile phase.[4][8] Conversely, if it elutes too slowly (low Rf), increase the polarity.[4][8] A target Rf value between 0.2 and 0.4 on the TLC plate is often ideal for good separation on a column.[9]
-
Solvent Selectivity: Changing the composition of the mobile phase can alter the interactions between your compounds and the stationary phase. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly change the elution order and improve separation.[3]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can provide different separation mechanisms.[3] For aromatic compounds like 4-chloro-2,5-dimethoxy-pyridine, a phenyl-bonded stationary phase might offer unique selectivity due to π-π interactions.[7][10]
Issue 3: Low or No Recovery of the Compound
Q: I've loaded my crude material onto the column, but I'm recovering very little of my target compound. What could be the problem?
A: Low recovery can be due to several factors, from improper sample loading to compound instability.
Troubleshooting Low Recovery:
-
Irreversible Adsorption: Highly basic compounds can bind irreversibly to acidic silica gel.[4] If you suspect this, try a different stationary phase like alumina.[4]
-
Compound Instability: The compound may be degrading on the stationary phase. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared, indicating decomposition.[4] If the compound is acid-sensitive, alumina would be a better choice of stationary phase.[11]
-
Improper Column Packing and Elution:
III. Detailed Experimental Protocols
This section provides a step-by-step guide for the purification of 4-chloro-2,5-dimethoxy-pyridine using flash column chromatography.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude material.
a. Materials and Reagents:
-
Crude 4-chloro-2,5-dimethoxy-pyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or other non-polar solvent), HPLC grade
-
Ethyl acetate (or other polar solvent), HPLC grade
-
Triethylamine (optional, for tailing reduction)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
-
Rotary evaporator
b. Step-by-Step Procedure:
-
Solvent System Selection via TLC:
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).[12]
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).[2]
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[9] If tailing is observed, add 0.1-1% triethylamine to the solvent system.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[2]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended for samples not readily soluble in the eluent):
-
Dissolve the crude material in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.[13]
-
Collect the eluting solvent in fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure 4-chloro-2,5-dimethoxy-pyridine.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
IV. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
4-chloro-2,5-dimethoxy-pyridine and its related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[14][16][17] Handle with care and consult the Safety Data Sheet (SDS) for detailed information.[14][16][17][18]
-
The solvents used in column chromatography are often flammable. Keep away from ignition sources.
V. References
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. (n.d.). Retrieved from
-
Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.). Retrieved from
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. (2007). Retrieved from [Link]
-
Choosing Your LC Stationary Phase - Restek Resource Hub. (2019). Retrieved from [Link]
-
Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography - Benchchem. (n.d.). Retrieved from
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2025). Retrieved from [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. (n.d.). Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (2020). Retrieved from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem. (n.d.). Retrieved from [Link]
-
7.3. Thin layer Chromatography (TLC) Guide - DSpace@MIT. (n.d.). Retrieved from [Link]
-
Column Chromatography Procedures - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved from [Link]
-
4-Methoxy-2,5-dimethylpyridine Properties - EPA. (2025). Retrieved from [Link]
-
Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (2013). Retrieved from [Link]
-
2.1.4E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
2,5-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 71463806 - PubChem. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved from [Link]
-
Thin Layer Chromatography (TLC) - AGA Analytical. (n.d.). Retrieved from [Link]
-
Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. (n.d.). Retrieved from [Link]
-
【4K】-- Column Chromatography (Purification) - YouTube. (2013). Retrieved from [Link]
-
Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine) - LJMU Research Online. (n.d.). Retrieved from [Link]
-
CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.). Retrieved from
-
Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography - Benchchem. (n.d.). Retrieved from
-
4-Chloro-2,5-Dimethoxyamphetamine - SWGDrug. (2014). Retrieved from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
(PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (2018). Retrieved from [Link]
-
identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis - Benchchem. (n.d.). Retrieved from
-
A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment - Benchchem. (n.d.). Retrieved from
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. veeprho.com [veeprho.com]
- 8. Home Page [chem.ualberta.ca]
- 9. organomation.com [organomation.com]
- 10. Choosing Your LC Stationary Phase [discover.restek.com]
- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 18. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting Aniline Nucleophiles in SNAr Reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in Nucleophilic Aromatic Substitution (SNAr) reactions involving aniline derivatives.
Unlike aliphatic amines, anilines are notoriously poor nucleophiles. The nitrogen lone pair is delocalized into the aromatic ring, drastically reducing its availability to attack an electrophilic center. When your SNAr reaction stalls, simply extending the reaction time or boiling the mixture rarely works. Success requires a mechanistic approach: manipulating the electrophile's leaving group, disrupting solvent-solute hydrogen bonding, and driving the rate-limiting deprotonation step.
This guide provides field-proven insights and self-validating protocols to rescue your stalled cross-couplings.
Diagnostic Workflow
Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of the failure.
Diagnostic workflow for troubleshooting low SNAr reactivity with aniline nucleophiles.
Core Mechanistic Insights (The "Why")
To troubleshoot effectively, you must understand the causality behind the reaction failure. The classic SNAr reaction proceeds via a stepwise addition-elimination mechanism[1].
Stepwise addition-elimination SNAr mechanism highlighting the rate-limiting steps.
-
The Nucleophilic Attack : The initial attack of the aniline on the ipso-carbon forms a zwitterionic Meisenheimer complex[2]. Because aniline is a weak nucleophile, this step is highly sensitive to the electrophilicity of the arene. This is why fluorine is a vastly superior leaving group to chlorine in SNAr; the extreme electronegativity of fluorine withdraws electron density via the inductive effect, activating the ipso-carbon for attack[3].
-
The Deprotonation Bottleneck : Once the zwitterionic intermediate forms, it must be deprotonated. For anilines, this proton transfer is frequently the rate-limiting step[4]. If your base is too weak or sterically hindered, the intermediate will collapse back to the starting materials rather than proceeding to product elimination.
-
Solvent Masking : Using protic solvents (like methanol or ethanol) is a critical error. Protic solvents form strong hydrogen bonds with the aniline's amine group, effectively masking its already weak nucleophilicity[5].
Troubleshooting Guide & FAQs
Q1: I am trying to couple an aniline with 1-chloro-2,4-dinitrobenzene in ethanol, but I am getting less than 10% yield. How do I fix this? A1: You are fighting two variables: a suboptimal leaving group and a detrimental solvent. First, switch your solvent to a polar aprotic solvent like DMSO or DMF. Protic solvents like ethanol hydrogen-bond to the aniline, reducing its reactivity, whereas DMSO leaves the aniline "naked" and highly reactive[5]. Second, if possible, switch your electrophile to 1-fluoro-2,4-dinitrobenzene. The reactivity trend for SNAr leaving groups is F > Cl ≈ Br > I because the rate-determining step is the initial attack, which is accelerated by fluorine[3].
Q2: My reaction forms a small amount of product but stalls out after 2 hours, even with heating. LC-MS shows a mass corresponding to the intermediate. What is happening? A2: Your reaction is bottlenecking at the deprotonation of the zwitterionic Meisenheimer complex[4]. To drive the reaction forward, you need a stronger base to facilitate the proton transfer. Switch from weak bases like triethylamine or potassium carbonate to stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). Pre-deprotonating the aniline to form an anilide anion before adding the electrophile will drastically accelerate the reaction.
Q3: What if my fluoroarene does not have any electron-withdrawing groups (EWGs)? Standard SNAr requires ortho/para EWGs. A3: Standard concerted or stepwise SNAr will fail on electron-neutral or electron-rich arenes[6]. You have two options:
-
Alternative Pathway : Abandon SNAr and use a palladium-catalyzed Buchwald-Hartwig cross-coupling.
-
CRA-SNAr : Utilize Cation Radical-Accelerated SNAr (CRA-SNAr). By using an organic photoredox catalyst (like an acridinium salt) under blue light irradiation, you can oxidize the electron-rich arene into a highly electrophilic radical cation, enabling the aniline to attack without the need for EWGs[6],[7].
Quantitative Data: Condition Optimization Summary
The following table summarizes the quantitative impact of modifying reaction parameters when dealing with deactivated aniline nucleophiles.
| Parameter | Sub-optimal Condition | Optimized Condition | Relative Reactivity / Yield Impact | Mechanistic Rationale |
| Leaving Group | Chloride (-Cl) | Fluoride (-F) | ~50–100x rate increase | Fluorine's high electronegativity increases the electrophilicity of the ipso-carbon, lowering the activation energy for nucleophilic attack. |
| Solvent | Methanol / Ethanol | DMSO / DMF | Significant yield increase | Protic solvents H-bond to the aniline lone pair; aprotic solvents leave the nucleophile unsolvated and highly reactive. |
| Base | Triethylamine (TEA) | t-BuOK or NaH | Overcomes reaction stalling | Stronger bases rapidly deprotonate the zwitterionic Meisenheimer complex, preventing reversion to starting materials. |
| Arene Electronics | Electron-Neutral | Ortho/Para EWG (e.g., -NO2) | Essential for standard SNAr | EWGs stabilize the negative charge in the Meisenheimer complex via resonance. |
Self-Validating Experimental Protocol
High-Yield SNAr of Deactivated Anilines with Fluoroarenes This protocol utilizes pre-deprotonation to convert a weakly nucleophilic aniline into a highly reactive anilide anion.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Activated Fluoroarene (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Anhydrous DMSO (0.2 M relative to aniline)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Anilide Formation: Dissolve the aniline (1.0 equiv) in anhydrous DMSO. Cool the flask to 0 °C using an ice bath. Slowly add t-BuOK (2.0 equiv) portion-wise.
-
Self-Validation Checkpoint: The solution should exhibit an immediate and distinct color change (often shifting from pale yellow to deep red, purple, or brown). This visual cue confirms the successful deprotonation of the aniline to the anilide anion. If no color change occurs, your base may have degraded (t-BuOK is highly hygroscopic).
-
-
Electrophile Addition: After stirring for 15 minutes at 0 °C, add the fluoroarene (1.2 equiv) dropwise.
-
Reaction Heating: Remove the ice bath and heat the reaction mixture to 80 °C for 4–12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe the disappearance of the fluoroarene mass and the appearance of the [M+H]+ product mass. If an intermediate mass [M+Aniline]+ is observed without the loss of HF, increase the temperature to 100 °C to force the elimination step.
-
-
Workup: Cool the reaction to room temperature and quench by pouring into highly stirred ice water (10x volume of DMSO). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Self-Validation Checkpoint: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). This specific step is critical to completely partition residual DMSO into the aqueous phase, preventing streaking during downstream column chromatography.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.
References
-
Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate.[Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH.[Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines... PMC - NIH.[Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.[Link]
-
Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. OSTI.GOV.[Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH.[Link]
Sources
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
Technical Support Center: Managing Steric Hindrance in Pyridine Functionalization
Welcome to the Technical Support Center for Pyridine Functionalization. As an Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and steric challenges you face when functionalizing electron-deficient, highly coordinating azaheteroarenes.
💡 Troubleshooting FAQs: Causality & Solutions
Q1: Why am I getting poor yields and complex mixtures when attempting Minisci reactions on 2-substituted pyridines?
The Causality: In a standard Minisci reaction, an acidic additive is required to protonate the basic pyridine nitrogen. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroarene, facilitating the addition of a nucleophilic carbon-centered radical[1]. However, when a bulky substituent is present at the C2 position, two steric failures occur:
-
Inhibited Activation: The steric bulk physically shields the nitrogen lone pair, preventing efficient protonation or Lewis acid coordination (e.g., with Silver complexes), which shuts down the LUMO-lowering activation step[2].
-
Blocked Trajectory: Even if protonated, the bulky C2 group physically blocks the Bürgi-Dunitz approach trajectory of the incoming carbon-centered radical toward the adjacent C6 position.
The Solution: Abandon the direct Minisci approach and convert your substrate to a Pyridine N-oxide . N-oxidation removes the reliance on nitrogen protonation and fundamentally alters the radical addition pathway, allowing the N-oxide to act as a Hydrogen Atom Transfer (HAT) agent or a radical acceptor that is significantly less sensitive to C2 steric bulk[3][4].
Logical workflow for bypassing steric clashes in pyridine functionalization.
Q2: My Transition-Metal (Pd/Ni) catalyzed C-H activation fails completely with bulky pyridines. How can I override this?
The Causality: Pyridines are notorious for their strong σ-coordinative ability. They tightly bind to metal centers (like Pd or Ni) to form highly stable, off-cycle bis-pyridine complexes, effectively poisoning the catalyst[5]. When bulky substituents are present, they exacerbate the issue by preventing the substrate from adopting the planar geometry required for the Concerted Metalation-Deprotonation (CMD) transition state.
The Solution: Implement Ligand-Accelerated Catalysis . By introducing rationally designed bidentate ligands (such as N-acetylglycine or bulky phosphines), you create a highly restrictive steric environment around the metal center[6]. This steric crowding prevents the coordination of a second pyridine molecule and forces the active monomeric Pd/Ni-complex to undergo rapid C-H cleavage to relieve steric strain.
Ligand-controlled C-H activation pathway overcoming pyridine coordination.
Q3: How exactly do Pyridine N-oxides alter the steric and electronic landscape to improve site-selectivity?
The Causality: N-oxidation serves a dual mechanistic purpose. First, it eliminates the nitrogen lone pair, preventing the strong σ-coordination that poisons metal catalysts. Second, the oxygen atom acts as a highly effective, sterically accessible directing group for transition metals, pulling the catalyst toward the ortho-position despite adjacent steric bulk[7]. In single-electron transfer (SET) photoredox chemistry, the N-oxide generates a reactive oxygen-centered radical. This allows the N-oxide to act as a tunable HAT catalyst, shifting the reaction from a LUMO-controlled addition to a highly regioselective HAT process where steric hindrance can actually be leveraged to control site-selectivity (e.g., using 2,6-dichloropyridine N-oxide to force specific functionalizations)[3][8].
📊 Quantitative Data: Impact of Steric Management Strategies
The following table summarizes the causal relationship between specific steric management strategies and resulting experimental yields.
| Substrate | Strategy | Key Reagents / Ligands | Target Site | Yield (%) | Ref |
| 2-Phenylpyridine | Direct C-H Activation | Pd(OAc)₂, No Ligand | C6 | <20% | [6] |
| 2-Phenylpyridine | Ligand-Accelerated C-H | Pd(OAc)₂, N-Acetylglycine | C6 | 85% | [6] |
| 2-Methylpyridine | Direct Minisci Reaction | Ag Catalyst, Alkyl Radical | C6 | 35% | [2] |
| 2-Methylpyridine N-Oxide | Photoredox HAT Catalysis | Mes-AcrBF₄, Blue Light | C6 | 92% | [8] |
| 3-Substituted Pyridine | Ni-Catalyzed Alkenylation | Ni(cod)₂, AlMe₃, Bulky Ligand | C5 | 90% | [5] |
🧪 Self-Validating Experimental Protocols
To ensure reproducibility and trust, the following methodologies include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Photoredox Minisci-Type Alkylation using Pyridine N-Oxides[3][8]
Purpose: Bypass C2 steric hindrance via SET photoredox catalysis.
-
N-Oxidation: Dissolve the sterically hindered pyridine (1.0 equiv) in DCM. Add mCPBA (1.2 equiv) at 0 °C. Stir for 4 hours at room temperature.
-
Validation Checkpoint: Perform TLC (100% EtOAc). The N-oxide must appear as a highly polar spot (Rf ~0.1) compared to the starting pyridine (Rf ~0.6). If starting material remains, add 0.2 equiv mCPBA.
-
-
Photoredox Setup: In an oven-dried Schlenk tube, combine the Pyridine N-oxide (1.0 equiv), radical precursor (e.g., benzylidene malononitrile, 1.5 equiv), and Mes-AcrBF₄ photocatalyst (5 mol %) in anhydrous acetonitrile.
-
Degassing (Critical for SET): Perform three freeze-pump-thaw cycles.
-
Validation Checkpoint: Oxygen quenches the excited state of the photocatalyst. Ensure the solution exhibits no bubbling upon the final thaw under argon.
-
-
Irradiation: Irradiate the mixture with a 456 nm Blue LED for 16 hours at room temperature.
-
Deoxygenation (Optional): To recover the functionalized pyridine, treat the crude N-oxide with PCl₃ (2.0 equiv) in chloroform at 60 °C for 2 hours.
-
Validation Checkpoint: Analyze via LC-MS. Confirm the loss of the oxygen atom by verifying a mass shift of exactly -16 Da (M-16) from the intermediate.
-
Protocol 2: Ligand-Accelerated Pd-Catalyzed C-H Activation[6]
Purpose: Overcome catalyst poisoning via restrictive steric ligand design.
-
Catalyst Pre-Activation: In a vial, combine Pd(OAc)₂ (10 mol %) and N-acetylglycine ligand (20 mol %) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Observe a distinct color change from dark orange to pale yellow, indicating the successful formation of the active, monomeric Pd-ligand complex.
-
-
Substrate Addition: Add the sterically hindered pyridine (1.0 equiv), the coupling partner (e.g., olefin, 1.5 equiv), and Ag₂CO₃ (1.5 equiv) as the oxidant.
-
Thermal Activation: Seal the vial and heat strictly to 100 °C for 12 hours.
-
Validation Checkpoint: Temperature control is highly sensitive here. A drop below 90 °C will fail to overcome the Concerted Metalation-Deprotonation (CMD) activation barrier, resulting in <10% conversion.
-
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Validation Checkpoint: The Celite pad should capture the precipitated Pd black and silver salts. The filtrate should be clear and free of particulate matter before column chromatography.
-
📚 References
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. National Institutes of Health (NIH).
-
Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. National Institutes of Health (NIH).
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. American Chemical Society (ACS).
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health (NIH).
-
The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver–Pyridine Complexes. American Chemical Society (ACS).
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. American Chemical Society (ACS).
-
Controlling Reactivity and Selectivity in the Nondirected C–H Activation of Arenes with Palladium. American Chemical Society (ACS).
-
Recent Advances in Minisci-Type Reactions. SciSpace.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
solvent selection for Suzuki-Miyaura coupling of chloropyridines
Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Suzuki-Miyaura coupling of chloropyridines.
Chloropyridines are highly desirable starting materials in drug development due to their low cost and ubiquity in pharmacophores. However, they present unique challenges: the high bond dissociation energy of the C–Cl bond hinders oxidative addition, and the Lewis basicity of the pyridine nitrogen can coordinate to and deactivate the palladium catalyst[1]. Selecting the correct solvent system is the most critical variable in overcoming these thermodynamic and kinetic barriers.
Below is our comprehensive troubleshooting guide, decision logic, and self-validating protocols to ensure your couplings succeed on the first run.
Workflow: Solvent & Catalyst System Selection
Decision logic for selecting the optimal solvent and base system for Suzuki-Miyaura coupling.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why do chloropyridines often result in lower yields compared to bromopyridines, and how does the solvent mitigate this? A1: The C–Cl bond in chloropyridines possesses a higher bond dissociation energy than the C–Br bond, making the initial oxidative addition of Pd(0) kinetically sluggish[1]. Furthermore, the Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, forming stable, catalytically inactive dimeric species[2]. To overcome this, the solvent must maintain high solubility for both the hydrophobic substrate and the hydrophilic base. Biphasic systems like 1,4-dioxane/water facilitate the dissolution of inorganic bases (e.g., K₃PO₄), which are necessary to form the reactive hydroxyboronate intermediate required for the transmetalation step[3].
Q2: My reaction shows significant protodeboronation of the boronic acid. How can I adjust my solvent system to prevent this? A2: Protodeboronation—the cleavage of the C–B bond by a proton—is highly competitive in aqueous, basic conditions at elevated temperatures[4]. If your substrate (e.g., 2-pyridineboronic acid) is prone to this degradation, you must exclude water. Switch to an anhydrous solvent like THF or toluene and use a fluoride source (like spray-dried KF or CsF) as the base[5]. Fluoride activates the boronic acid by forming a reactive fluoroborate complex without the need for aqueous hydroxide or carbonate, effectively shutting down the protodeboronation pathway[6].
Q3: What is the optimal solvent for highly sterically hindered chloropyridines? A3: For sterically demanding substrates, interfacial mass transfer between the organic and aqueous phases becomes the rate-limiting step. Using an amphiphilic solvent mixture like n-butanol/water (typically 3:1) is highly effective[7]. n-Butanol acts as a homogenizing agent at elevated temperatures, ensuring that both the bulky, hydrophobic chloropyridine and the highly polar boronate species are in the same phase. When paired with electron-rich, bulky ligands (e.g., water-soluble phosphines), this solvent system can drive the reaction to quantitative yields even at catalyst loadings as low as 0.005 mol%[7].
Q4: Can I perform Suzuki couplings of chloropyridines without expensive phosphine ligands to reduce scale-up costs? A4: Yes, provided the chloropyridine is sufficiently electron-deficient (e.g., 2,3,5-trichloropyridine) to accelerate the oxidative addition step. In these cases, a ligand-free system using Pd(OAc)₂ can be employed. The optimal solvent is a mixture of water and N,N-dimethylformamide (DMF) (e.g., 3.5:3 ratio)[8]. The DMF acts as a coordinating co-solvent that temporarily stabilizes the "naked" Pd(0) nanoparticles, preventing them from rapidly aggregating into inactive palladium black while the catalytic cycle proceeds[8].
Quantitative Data: Solvent & Base Effects
The following table summarizes validated reaction parameters for various chloropyridine substrates, demonstrating how solvent and base selection dictate the required catalyst and resulting yield.
| Chloropyridine Substrate | Boronic Acid Partner | Solvent System | Base | Catalyst / Ligand | Yield (%) | Ref. |
| 2-Chloro-3-methylpyridine | 4-CF₃-Phenylboronic acid | Toluene / H₂O | KOAc | PdCl₂{PR₂(Ph-R')}₂ | >90% | [6] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | H₂O / DMF (3.5:3) | Na₂CO₃ | Pd(OAc)₂ (Ligand-free) | 76% | [8] |
| Solid-supported chloropyrimidine | Arylboronic acid | Anhydrous THF | KF (spray-dried) | Pd₂(dba)₃ / P(t-Bu)₃ | Moderate-High | [5] |
| Generic Chloropyridines | Pyridineboronic acid | n-Butanol / H₂O (3:1) | K₂CO₃ | Pd / Water-soluble Phosphine | Quantitative | [7] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the integrity of the reaction at critical stages.
Protocol 1: Standard Biphasic Coupling (1,4-Dioxane/Water)
Causality: 1,4-Dioxane is miscible with water at high temperatures, creating a homogeneous reaction mixture that enhances the transmetalation rate, while phase-separating upon cooling to aid workup[9].
-
Reagent Loading: In a flame-dried Schlenk flask under argon, combine the chloropyridine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv)[9].
-
Catalyst Addition: Add Pd(dppf)Cl₂ (1–5 mol%).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (approx. 10 mL per mmol of substrate).
-
Validation Checkpoint 1 (Degassing): Perform 3 cycles of freeze-pump-thaw degassing. The system is validated for an oxygen-free environment when no further gas evolution (bubbling) is observed during the final thaw cycle. This prevents palladium-mediated homocoupling of the boronic acid[3].
-
-
Reaction: Heat the mixture to 80–100 °C under vigorous stirring for 12 hours.
-
Monitoring:
-
Validation Checkpoint 2 (Conversion): Analyze a 10 µL organic phase aliquot via LC-MS. The reaction is self-validated as complete when the chloropyridine peak is <1% AUC and no significant protodeboronation byproduct (Ar-H) is detected.
-
-
Workup: Cool to room temperature to induce phase separation. Extract the aqueous layer with ethyl acetate, wash combined organics with brine, dry over Na₂SO₄, and purify via silica gel chromatography[9].
Protocol 2: Ligand-Free Aqueous Coupling (H₂O/DMF)
Causality: Highly electron-deficient chloropyridines undergo oxidative addition readily enough that bulky phosphine ligands are unnecessary. DMF stabilizes the ligand-free Pd(0) species, preventing aggregation[8].
-
Reagent Loading: Combine the electron-deficient chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), Na₂CO₃ (2.0 equiv), and Pd(OAc)₂ (0.5 mol%) in a reaction vessel[8].
-
Solvent Addition: Add a 3.5:3 (v/v) mixture of distilled water and DMF[8].
-
Reaction: Stir the mixture at 60 °C for 12 hours.
-
Validation Checkpoint 1 (Catalyst State): Visually inspect the reaction after 30 minutes. A stable, fine black suspension (Pd nanoparticles) indicates active catalysis. Massive clumping of palladium black on the flask walls indicates catalyst deactivation, requiring a switch to a liganded system.
-
-
Workup: Extract the aqueous mixture with diethyl ether (4 × 10 mL). Concentrate the combined organics under reduced pressure and purify via column chromatography (petroleum ether/ethyl acetate)[8].
References
-
Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem. 9
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids - ACS Publications. 5
-
Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. 1
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. 7
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC.8
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - ACS Publications. 6
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery - Royal Society of Chemistry.3
-
Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - ChemRxiv. 2
-
Suzuki coupling help - Reddit. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. books.rsc.org [books.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Hydrolysis of Chloropyridines During Workup
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield losses or degradation when isolating chloropyridine intermediates.
Chloropyridines—particularly 2-chloro and 4-chloropyridines—are notoriously sensitive to aqueous conditions. Below, we provide mechanistic troubleshooting, quantitative risk assessments, and field-proven protocols to ensure the structural integrity of your compounds during workup.
Mechanistic Troubleshooting & FAQs
Q1: Why does my chloropyridine convert into a pyridone during a standard aqueous workup?
The Causality: The degradation of 2- and 4-chloropyridines is driven by Nucleophilic Aromatic Substitution (SNAr)[1]. The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ortho (2-) and para (4-) positions via both inductive and resonance effects. This creates highly electrophilic carbon centers.
When exposed to water or hydroxide ions during workup, these nucleophiles attack the electrophilic carbon, forming a resonance-stabilized, negatively charged Meisenheimer complex[1]. The chloride ion is subsequently expelled, yielding a pyridinol. Driven by thermodynamics, this pyridinol rapidly tautomerizes into the highly stable 2-pyridone or 4-pyridone[2].
Q2: How can I quench my reaction to prevent this hydrolysis?
The Solution: You must control both the thermodynamics (pH) and kinetics (temperature) of the SNAr reaction.
-
Reverse Quenching: Instead of adding an aqueous quench to your reaction flask, add your reaction mixture dropwise into a large volume of cold, well-stirred buffer[3]. Standard quenching often creates localized zones of extreme pH and exothermic heat, which rapidly accelerate hydrolysis[4]. Reverse quenching instantaneously dilutes the reactive species and dissipates heat.
-
pH Control: Never use strong bases (NaOH, KOH) or strong mineral acids (HCl, H2SO4). Acidic conditions protonate the pyridine nitrogen, making the ring even more electrophilic and susceptible to water attack. Use mild buffers like saturated aqueous NaHCO3 or a pH 7 phosphate buffer.
-
Temperature Control: Keep the quench bath strictly below 5 °C. SNAr has a distinct activation energy barrier; keeping the system cold kinetically freezes the hydrolysis pathway[5].
Q3: What extraction protocols minimize water contact time?
The Solution: Use a Rapid Biphasic Extraction . The SNAr hydrolysis is a time-dependent process[5]. Do not leave the product sitting in a separatory funnel with an aqueous layer. Use extraction solvents that exhibit extremely low water miscibility and promote rapid phase separation, such as Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Avoid Ethyl Acetate (EtOAc) if possible, as it can solubilize up to 3% water and is prone to forming emulsions, which drastically increases the contact time between the chloropyridine and water.
Q4: Can I bypass aqueous workup entirely for highly activated chloropyridines?
The Solution: Yes. If your chloropyridine features additional electron-withdrawing groups (e.g., -NO2, -CN, or N-oxides), it will be hyper-activated toward SNAr. In these cases, an Anhydrous Workup is mandatory. You can quench residual reagents using solid-phase scavengers (e.g., anhydrous Na2SO4 for moisture, or functionalized silica/resins to catch basic/acidic byproducts) and isolate the product via direct filtration.
Quantitative Risk Assessment
The table below summarizes the causality between workup conditions and the risk of SNAr-mediated hydrolysis.
| Workup Condition | pH Range | Temperature | SNAr Hydrolysis Risk | Primary Degradation Product |
| Strong Base (e.g., NaOH) | > 10 | > 20 °C | Very High | 2-Pyridone / 4-Pyridone |
| Strong Acid (e.g., HCl) | < 3 | > 20 °C | High (via N-protonation) | 2-Pyridone / 4-Pyridone |
| Standard Aqueous Quench | Variable | Exothermic | Moderate | Tautomeric Mixture |
| Cold Reverse Quench (Buffer) | 6.5 – 7.5 | < 5 °C | Low | Minimal |
| Anhydrous Solid Quench | N/A | Ambient | None | None |
Workup Decision Workflow
Workflow for preventing chloropyridine hydrolysis during reaction workup.
Standardized Experimental Protocols
Protocol A: Cold Reverse-Quench Biphasic Workup
Use this protocol when removing water-soluble byproducts or inorganic salts is strictly necessary.
-
Preparation: Prepare a quenching bath consisting of 0.5 M Potassium Phosphate buffer (pH 7.0) or saturated aqueous NaHCO3. The volume of the buffer should be at least 3× the volume of your reaction mixture.
-
Cooling: Submerge the quenching flask in an ice/brine bath and allow the buffer to cool to < 5 °C.
-
Reverse Quenching: Transfer your crude reaction mixture into an addition funnel. Add the mixture dropwise into the vigorously stirred, cold buffer[4]. Ensure the internal temperature of the quench flask does not exceed 5 °C.
-
Rapid Extraction: Immediately transfer the quenched mixture to a separatory funnel. Add cold MTBE or DCM (1× volume). Shake vigorously, vent, and allow the layers to separate. Do not let the mixture sit for more than 3 minutes.
-
Phase Separation: Drain the organic layer into a flask pre-loaded with anhydrous Na2SO4. Repeat the extraction once more with a fresh portion of cold solvent.
-
Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 30 °C to prevent thermal degradation or residual-moisture-driven hydrolysis[5].
Protocol B: Anhydrous Silica-Plug Workup
Use this protocol for highly activated chloropyridines or when aqueous extraction is not strictly required.
-
In-Situ Quenching: Cool the completed reaction mixture to 0 °C. Add a solid quenching agent directly to the flask (e.g., solid NaHCO3 to neutralize acids, or anhydrous Na2SO4 to sequester trace water). Stir for 15 minutes.
-
Pad Preparation: Pack a fritted funnel with a 2-inch layer of Celite, topped with a 1-inch layer of standard flash silica gel. Pre-wet the pad with an anhydrous, aprotic solvent (e.g., DCM or Toluene).
-
Filtration: Pour the crude reaction mixture through the pad under gentle vacuum.
-
Elution: Wash the filter cake with 3–5 column volumes of the aprotic solvent to ensure complete elution of the chloropyridine. The silica will trap polar byproducts, salts, and highly polar pyridone impurities if any formed during the reaction.
-
Concentration: Evaporate the solvent under reduced pressure (< 30 °C) to yield the pure, unhydrolyzed chloropyridine.
References
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Available at: [Link]
-
ACS Publications. An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Available at:[Link]
-
ACS Publications. Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. Available at:[Link]
-
Virginia Commonwealth University. Summary of Process Development Work on the Synthesis of Anti-Tuberculosis Drug Bedaquiline Fumarate. Available at:[Link]
Sources
scale-up challenges for the synthesis of 4-chloro-2,5-dimethoxy-pyridine
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of directed ortho-metalation (DoM) workflows. The synthesis of 4-chloro-2,5-dimethoxypyridine from 2,5-dimethoxypyridine is a classic example of a kinetically controlled transformation that behaves beautifully in a 50 mL round-bottom flask but presents severe heat-transfer, mixing, and regioselectivity challenges in a pilot-scale reactor.
Below is our comprehensive troubleshooting guide, process data comparison, and validated scale-up protocol designed to ensure high-yield, isomerically pure production.
Troubleshooting Guide & FAQs
Q1: During scale-up, our regioselectivity dropped significantly. We are seeing a high percentage of the 3-chloro-2,5-dimethoxypyridine isomer. How do we correct this? Causality & Solution: In 2,5-dimethoxypyridine, the methoxy groups at C-2 and C-5 compete for directing the lithium base. While C-4 is the preferred site of metalation, standard conditions often yield an 11:3 ratio of C-4 to C-3 lithiation[1]. To enforce exclusive C-4 metalation on scale, you must switch from standard n-butyllithium (n-BuLi) to a bulkier, non-nucleophilic base like Lithium tetramethylpiperidide (LiTMP)[2]. The steric bulk of LiTMP severely hinders deprotonation at the crowded C-3 position, kinetically favoring the C-4 position and preventing nucleophilic addition to the pyridine ring.
Q2: Maintaining -78 °C is logistically difficult and expensive in our pilot plant. Can we run the metalation at a warmer temperature? Causality & Solution: Yes, but with strict parameters. While lab-scale DoM is traditionally run at -78 °C, recent process optimizations have demonstrated that the lithiation of 2,5-dimethoxypyridine can be safely and efficiently conducted at -60 °C[3]. The key is the dosing rate and residence time. At -60 °C, the 4-lithio intermediate is prone to thermodynamic isomerization or decomposition if left stirring for extended periods. You must implement a controlled dosing strategy where the electrophile is added immediately after metalation is complete.
Q3: We are experiencing severe exotherms and tar formation during the chlorination step when using N-Chlorosuccinimide (NCS). Causality & Solution: NCS is a solid. On scale, adding solid NCS to a cryogenic reactor requires using a solid-addition funnel, which leads to localized concentration spikes and uncontrolled exotherms. The heat generated causes the fragile 4-lithio intermediate to decompose into black tar. Solution: Switch your electrophile to Hexachloroethane (C₂Cl₆)[2]. C₂Cl₆ is highly soluble in THF, allowing you to dose it as a liquid solution via a pump. This ensures precise thermal control and rapid, homogeneous mixing, completely eliminating localized thermal runaways.
Q4: Post-quench, we struggle with stubborn emulsions during the aqueous extraction phase. What is the root cause? Causality & Solution: Emulsions in this workflow are typically caused by the precipitation of lithium salts and the high basicity of the aqueous layer, which can also lead to partial hydrolysis of the methoxy groups. Solution: Quench the reaction with a pre-chilled saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water. The NH₄Cl buffers the pH, protecting the methoxy groups, and provides high ionic strength to break the emulsion, ensuring a crisp phase separation between the organic and aqueous layers.
Process Parameter Comparison
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1-10 kg) | Causality / Impact |
| Base Selection | n-BuLi or LDA | LiTMP | Bulkier base prevents C-3 lithiation, ensuring high C-4 regioselectivity and preventing nucleophilic attack[2]. |
| Operating Temp. | -78 °C | -60 °C | Reduces cryogenic cooling costs; requires tighter control of intermediate residence time[3]. |
| Chlorinating Agent | Solid NCS | C₂Cl₆ in THF | Liquid dosing prevents localized exotherms, thermal runaway, and subsequent tar formation[2]. |
| Quench Reagent | H₂O | Sat. aq. NH₄Cl | Buffers pH to protect methoxy groups and breaks emulsions via high ionic strength. |
Self-Validating Protocol: 1 kg Scale Synthesis of 4-chloro-2,5-dimethoxypyridine
System Validation Check: Before proceeding, ensure the reactor holds a vacuum of <10 mbar and the Karl Fischer titration of the bulk THF solvent shows <50 ppm water.
Step 1: Base Preparation (LiTMP Generation)
-
Charge a dry, N₂-flushed 50 L glass-lined reactor with anhydrous THF (10 L) and 2,2,6,6-tetramethylpiperidine (1.1 equiv).
-
Cool the reactor jacket to -20 °C.
-
Dose n-BuLi (2.5 M in hexanes, 1.05 equiv) via subsurface addition over 45 minutes.
-
Validation: Monitor the internal thermocouple; the temperature must strictly remain below -10 °C to prevent solvent degradation.
-
-
Stir for 30 minutes to ensure complete formation of the LiTMP base.
Step 2: Directed Ortho-Metalation
-
Cool the LiTMP solution to -60 °C[3].
-
Prepare a solution of 2,5-dimethoxypyridine (1.0 kg, 1.0 equiv) in anhydrous THF (3 L).
-
Dose the pyridine solution into the reactor over 2 hours.
-
Validation: Monitor the heat removal; the internal temperature must remain between -60 °C and -55 °C to enforce kinetic control and prevent thermodynamic isomerization to the C-3 position[1].
-
-
Stir for exactly 45 minutes at -60 °C. Do not exceed this residence time.
Step 3: Electrophilic Chlorination
-
Prepare a solution of Hexachloroethane (C₂Cl₆, 1.2 equiv) in anhydrous THF (4 L)[2].
-
Dose the C₂Cl₆ solution into the reactor over 2 hours via a metering pump.
-
Critical: This step is highly exothermic. Adjust the dosing rate dynamically to ensure the internal temperature does not exceed -50 °C.
-
-
Allow the reaction to stir for 1 hour, gradually warming the jacket to -20 °C.
Step 4: Quench and Isolation
-
Quench the reaction by rapidly adding pre-chilled (5 °C) saturated aqueous NH₄Cl (10 L).
-
Agitate vigorously for 15 minutes, then stop the impeller and allow the phases to separate for 30 minutes.
-
Decant the lower aqueous phase. Wash the upper organic phase with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-chloro-2,5-dimethoxypyridine.
Mechanistic Workflow & Troubleshooting Logic
Workflow and troubleshooting logic for the scale-up synthesis of 4-chloro-2,5-dimethoxypyridine.
Sources
- 1. nzdr.ru [nzdr.ru]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2019175043A1 - Preparative process of two 4-{[(2s)-2-{4-[5-chloro-2-(1h-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2h)-yl}butanoyl]amino}-2-fluorobenzamide derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2,5-dimethoxypyridine
Welcome to the Technical Support Center for API intermediates and heterocyclic synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific challenges researchers face when isolating 4-chloro-2,5-dimethoxypyridine from crude reaction mixtures.
The synthesis of this compound typically relies on the Directed ortho-Metalation (DoM) of 2,5-dimethoxypyridine using a strong, sterically hindered base like Lithium tetramethylpiperidide (LiTMP), followed by quenching with a chlorinating agent such as hexachloroethane (C 2 Cl 6 ) or N-chlorosuccinimide (NCS) [2]. While this route is highly effective, the competing directing effects of the two methoxy groups generate a complex crude profile requiring precise downstream processing.
Part 1: Impurity Profiling & Quantitative Data
Before troubleshooting, it is critical to understand the causality behind the impurities in your crude mixture. The methoxy group at C-2 directs lithiation to C-3, while the methoxy group at C-5 directs to C-4 and C-6. When using LiTMP, the kinetic deprotonation favors C-4 over C-3 in an approximate 11:3 ratio [1]. This inherent mechanistic competition is the root cause of your most stubborn regioisomeric impurity.
Table 1: Quantitative Impurity Profile & Physicochemical Properties
| Compound / Impurity | Mechanism of Formation | Relative Polarity (Silica R f )* | Est. pK a (Conjugate Acid) | Recommended Removal Strategy |
| 4-Chloro-2,5-dimethoxypyridine | Target Product (C-4 Lithiation) | Medium (R f ~0.45) | ~2.5 | N/A (Target) |
| 2,5-Dimethoxypyridine | Unreacted Starting Material (SM) | High (R f ~0.30) | ~4.0 | pH-Controlled Acid Wash |
| 3-Chloro-2,5-dimethoxypyridine | C-3 Lithiation (Minor Pathway) [1] | Medium (R f ~0.40) | ~2.5 | Gradient Silica Chromatography |
| 3,4-Dichloro-2,5-dimethoxypyridine | Over-metalation / Over-chlorination | Low (R f ~0.65) | < 1.5 | Isocratic Silica Chromatography |
| Tetrachloroethylene (C 2 Cl 4 ) | Byproduct of C 2 Cl 6 quench | Non-polar (Solvent front) | N/A | High-Vacuum Evaporation |
*R f values are approximate, based on a 90:10 Hexane:Ethyl Acetate solvent system.
Part 2: Mechanistic Workflows & Visualizations
To visualize why the 3-chloro regioisomer persists in your crude mixture, we must look at the transition states during the DoM step.
Mechanistic pathway of 2,5-dimethoxypyridine lithiation yielding the 3-chloro regioisomer impurity.
Part 3: Troubleshooting FAQs
Q1: I have a persistent ~20% impurity that perfectly co-elutes with my product on TLC. What is it, and how do I remove it?
The Causality: This is almost certainly 3-chloro-2,5-dimethoxypyridine. As established in foundational heterocyclic chemistry, the lithiation of 2,5-dimethoxypyridine takes place at C-4 versus C-3 in an 11:3 ratio [1]. Because the chlorine atom is simply shifted one position over, the dipole moment and polar surface area of the 3-chloro isomer are nearly identical to your target, causing co-elution. The Solution: Standard flash chromatography will struggle here. You must use a highly optimized, shallow gradient. Switch to a Toluene/Ethyl Acetate system (e.g., 98:2 to 95:5) instead of Hexane/Ethyl Acetate. Toluene provides better π
π interactions with the pyridine ring, slightly amplifying the retention factor differences between the regioisomers.Q2: How can I remove unreacted 2,5-dimethoxypyridine without losing my product to the aqueous layer?
The Causality: Unreacted starting material is highly polar and streaks on silica. However, we can exploit the electronic effects of the chlorine atom. The addition of the electronegative chlorine at the C-4 position withdraws electron density from the pyridine nitrogen, dropping the pK a of the product to ~2.5. The unreacted starting material retains a pK a of ~4.0. The Solution: Perform a strictly pH-controlled acid wash. By washing your organic layer with an aqueous buffer adjusted to pH 3.0 , you will selectively protonate the starting material (driving it into the aqueous layer) while leaving the less basic 4-chloro product in the organic layer.
Q3: My crude NMR shows a large singlet around δ 6.8 ppm, but my product should have a singlet around δ 6.9 ppm. There is also a strong solvent smell.
The Causality: If you quenched the reaction with hexachloroethane (C 2 Cl 6 ), the byproduct is tetrachloroethylene (C 2 Cl 4 ). This byproduct is a volatile liquid that acts as a non-polar impurity and can mask NMR signals or interfere with crystallization. The Solution: Do not attempt to remove this via chromatography. C 2 Cl 4 has a boiling point of 121°C. Prior to any column work, subject your crude oil to high vacuum (rotary evaporation at 45°C, < 50 mbar) for at least 2 hours to strip off the tetrachloroethylene.
Part 4: Validated Experimental Protocol
To ensure a self-validating system, the following protocol incorporates the troubleshooting principles discussed above, utilizing in-process analytical checks to guarantee purity.
Step-by-Step Methodology: Isolation and Purification
Step 1: Reaction Quench and Volatile Stripping
-
Quench the cryogenic (-78°C) reaction mixture [2] by the dropwise addition of saturated aqueous NH 4 Cl.
-
Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine the organic layers and dry over anhydrous Na 2 SO 4 .
-
Filter the drying agent and concentrate the filtrate via rotary evaporation (45°C, < 50 mbar) for a minimum of 2 hours to completely remove the tetrachloroethylene byproduct. Validation Check: Run a crude 1 H NMR. The absence of a broad, non-integrating baseline hump in the aliphatic region confirms the removal of THF and C 2 Cl 4 .
Step 2: pH-Controlled Acid-Base Extraction
-
Redissolve the crude residue in Dichloromethane (DCM) (10 mL/g of crude).
-
Prepare a 0.5 M Citric Acid buffer, adjusted to exactly pH 3.0 using 1 M NaOH.
-
Wash the DCM layer with the pH 3.0 buffer (3 x 5 mL/g).
-
Separate the layers. The unreacted 2,5-dimethoxypyridine is now in the aqueous layer. Validation Check: Spot both layers on a TLC plate (UV 254 nm). The aqueous layer should contain the lower R f starting material, while the organic layer contains the product.
Step 3: Chromatographic Separation of Regioisomers
-
Concentrate the DCM layer to yield the enriched crude product.
-
Dry-load the crude mixture onto silica gel (1:2 ratio of crude to silica) to prevent band-broadening.
-
Pack a column with fine silica gel (230-400 mesh) using Toluene as the eluent.
-
Elute using a shallow gradient of Toluene to 5% EtOAc in Toluene.
-
Collect small fractions. The 3,4-dichloro impurity will elute first, followed by the target 4-chloro-2,5-dimethoxypyridine, and finally the 3-chloro-2,5-dimethoxypyridine regioisomer.
-
Pool the pure fractions and evaporate to yield the pure target compound as a solid.
Step-by-step downstream purification workflow for isolating 4-chloro-2,5-dimethoxypyridine.
References
- Joule, J. A., & Mills, K. Heterocyclic Chemistry. (Section detailing the 11:3 lithiation ratio of 2,5-dimethoxypyridine at C-4 vs C-3).
- Preparative process of two 4-{[(2s)-2-{4-[5-chloro-2-(1h-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2h)-yl]butanoyl}amino)-2-fluorobenzamides. Patent WO2019175043A1. (Details the lithiation sequence of 2,5-dimethoxypyridine).
Technical Support Center: Troubleshooting 4-Chloropyrimidine Substitutions
Welcome to the Advanced Technical Support Center for 4-chloropyrimidine functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental mechanistic causes of reaction failures.
Whether you are performing Nucleophilic Aromatic Substitutions (S_NAr) or transition-metal-catalyzed cross-couplings, the electron-deficient nature of the pyrimidine ring presents unique challenges—ranging from unwanted hydrolysis to unpredictable regioselectivity. Every protocol and troubleshooting step below is grounded in chemical causality to help you build self-validating experimental workflows.
I. Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my S_NAr reaction with 2,4-dichloropyrimidine exclusively yield the C4-substituted product? Can I force C2 substitution? A1: The innate preference for C4 substitution is governed by Frontier Molecular Orbital (FMO) theory. Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a major lobe centered on the C4 position, making it the most electrophilic site for nucleophilic attack[1]. Furthermore, the C4–Cl bond is generally weaker than the C2–Cl bond, favoring both S_NAr and oxidative addition in cross-couplings[2].
To force C2 selectivity: You must alter the electronic environment or use steric direction. For example, replacing the C2-chloride with a methylsulfonyl group (2-MeSO₂) allows for C2-selective S_NAr with alkoxides or formamides; the acidic MeSO₂ proton forms a directing hydrogen bond with the nucleophile, significantly lowering the transition state energy specifically at C2[3]. Alternatively, in cross-coupling, using bulky N-heterocyclic carbene (NHC) Pd(II) precatalysts can uniquely drive C2-selective cross-coupling with thiols[4].
Q2: During the aqueous amination of 4-chloropyrimidine, I am isolating a highly polar, UV-active byproduct. What is this, and how do I prevent it? A2: You are likely observing the hydrolysis product, pyrimidin-4-ol (which predominantly exists as its pyrimidin-4(3H)-one tautomer). While water is a green solvent, it acts as a competing nucleophile under the prolonged heating required for S_NAr[5].
Solution: If your amine is a weak nucleophile requiring high temperatures (>100 °C), switch to an anhydrous, non-protic polar solvent such as DMF or DMSO[5]. If you must use water, ensure your amine is present in a significant excess (2.0–3.0 eq) to outcompete hydroxide formation.
Q3: My Suzuki-Miyaura coupling with 2-amino-4-chloropyrimidine stalls at 20% conversion. Is the catalyst deactivating? A3: Yes. The 2-amino-4-chloropyrimidine substrate is highly prone to protodehalogenation and can severely poison standard palladium catalysts. The chloride atom is adjacent to the ring nitrogen, and together with the 2-amino group, the substrate can form a stable, unreactive κ-2 coordination complex with the metal center[6].
Solution: Switch to a catalytic system with highly sterically demanding ligands that prevent this chelation. For instance, using a Nickel catalyst supported by the tri-ProPhos ligand has been shown to enable full conversion without catalyst deactivation, even at very low catalyst loadings[6].
II. Diagnostic Workflows and Logic
To systematically resolve low yields or unexpected isomers, follow the logical workflows below.
Caption: Diagnostic workflow for troubleshooting 4-chloropyrimidine substitution reactions.
Caption: Regioselectivity logic for 2,4-dihalopyrimidine functionalization.
III. Quantitative Data: Reaction Optimization
The success of transition-metal catalyzed substitutions, such as the Suzuki-Miyaura coupling of 4-chloropyrimidines, is highly dependent on solvent ratios and temperature. The tables below summarize optimization data for maximizing C4-arylation while minimizing homocoupling and hydrolysis.
Table 1: Solvent Effects on Suzuki Coupling Yields Conditions: 4-chloropyrimidine, phenylboronic acid, Pd catalyst, base.[7]
| Solvent System | Ratio (v/v) | Conversion to Product (%) | Observed Side Reactions |
| 1,4-Dioxane / H₂O | 1:1 | >85% | Minimal |
| 1,4-Dioxane / H₂O | 2:1 | >80% | Minimal |
| THF / H₂O | 1:1 | ~75% | Trace hydrolysis |
| Pure 1,4-Dioxane | N/A | <40% | Incomplete conversion |
Table 2: Temperature Optimization (Microwave Irradiation) Conditions: 1,4-Dioxane/H₂O (1:1), 15 minutes.[7]
| Temperature (°C) | Yield (%) | Primary Issue at this Temp |
| 60 | 45 | Slow reaction rate, unreacted starting material |
| 80 | 65 | Incomplete conversion |
| 100 | 81 | Optimal Conditions |
| 120 | <60 | Formation of 2,4-diphenylpyrimidine (over-reaction) |
| 140 | <40 | Severe degradation and over-reaction |
IV. Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must be treated as a self-validating system. The following methodologies incorporate built-in checks to verify the integrity of the reaction at critical stages.
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C4-Selective)
This protocol utilizes microwave irradiation to rapidly achieve C4-arylation while suppressing the formation of di-substituted byproducts[7][8].
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vial, add the 4-chloropyrimidine derivative (1.0 eq) and the arylboronic acid (1.2 eq). Validation Check: Ensure the boronic acid is free-flowing and not degraded to the boroxine anhydride, which can skew stoichiometry.
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).
-
Solvent Introduction: Add a 1:1 mixture of degassed 1,4-dioxane and deionized water (total volume ~6 mL per mmol of substrate)[7]. Validation Check: The mixture should be biphasic initially. Degassing is critical to prevent homocoupling of the boronic acid.
-
Inert Atmosphere: Purge the vial with Argon or Nitrogen for 5 minutes, then seal with a crimp cap[8].
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes[7][8].
-
Workup & Analysis: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄[8]. Validation Check: Run a TLC (Hexanes/EtOAc). The disappearance of the UV-active 4-chloropyrimidine spot confirms conversion.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Anhydrous S_NAr Amination (Hydrolysis-Resistant)
Designed for weak amine nucleophiles where aqueous conditions lead to pyrimidin-4-ol formation[5].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask or sealed tube under vacuum, then backfill with Argon.
-
Reagent Loading: Add 4-chloropyrimidine (1.0 eq) and the amine nucleophile (1.5 eq). If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free base.
-
Solvent Addition: Add anhydrous DMSO or DMF (0.2 M concentration relative to the pyrimidine)[5]. Validation Check: Karl Fischer titration of the solvent should read <50 ppm water to guarantee the suppression of hydrolysis.
-
Heating: Heat the mixture to 90–110 °C using an oil bath or heating block. Monitor via LC-MS every 2 hours.
-
Workup: Once the starting material is consumed, cool the reaction. Pour the mixture into ice-cold water to precipitate the product. If it does not precipitate, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF/DMSO), dry, and concentrate.
References
-
National Institutes of Health. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." PMC. Available at:[Link]
-
ChemRxiv. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv. Available at: [Link]
-
ACS Publications. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." ACS Catalysis. Available at:[Link]
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules. Available at: [Link]
Sources
- 1. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Structural Maze: A Comparative Guide to the ¹H NMR Analysis of 4-chloro-2,5-dimethoxy-pyridine
For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Substituted pyridines, a ubiquitous scaffold in medicinal chemistry, often present unique analytical challenges. This guide provides a senior application scientist's perspective on the ¹H NMR analysis of a representative molecule, 4-chloro-2,5-dimethoxy-pyridine, and critically compares this powerful technique with other analytical alternatives.
While a definitive, publicly available ¹H NMR spectrum for 4-chloro-2,5-dimethoxy-pyridine could not be located in our comprehensive search of available literature and databases, this guide will proceed with a detailed prediction and interpretation of its expected spectrum. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds, most notably its pyrimidine counterpart, 4-chloro-2,5-dimethoxypyrimidine.
The Predicted ¹H NMR Spectrum of 4-chloro-2,5-dimethoxy-pyridine: A Window into its Electronic Landscape
The structure of 4-chloro-2,5-dimethoxy-pyridine dictates a specific pattern of signals in its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, and there are two distinct methoxy groups. The electron-donating methoxy groups and the electron-withdrawing chloro group, along with the inherent electronic nature of the pyridine ring, will govern the chemical shifts (δ) of these protons.
Based on the analysis of its pyrimidine analog, 4-chloro-2,5-dimethoxypyrimidine, which shows two methoxy singlets at 3.860 ppm and 3.909 ppm and a single aromatic proton singlet at 8.446 ppm, we can extrapolate a predicted spectrum for our target pyridine[1]. The nitrogen atom in the pyridine ring is more electron-withdrawing than the second nitrogen in a pyrimidine ring, which will generally lead to a greater deshielding of the ring protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~ 6.8 - 7.2 | Singlet | 1H | Located between two electron-donating methoxy groups (at C2 and C5), this proton is expected to be the most shielded of the aromatic protons. |
| H-6 | ~ 8.0 - 8.4 | Singlet | 1H | Adjacent to the electronegative nitrogen atom and ortho to a methoxy group, this proton will be significantly deshielded. |
| OCH₃ (at C2) | ~ 3.9 - 4.1 | Singlet | 3H | The methoxy group at the C2 position is expected to be slightly deshielded due to its proximity to the nitrogen atom. |
| OCH₃ (at C5) | ~ 3.8 - 4.0 | Singlet | 3H | This methoxy group is further from the nitrogen and is expected to be slightly more shielded than the C2-methoxy group. |
The absence of adjacent protons for both H-3 and H-6 leads to the prediction of singlets for both aromatic signals. The two methoxy groups are in different chemical environments and are therefore expected to appear as two distinct singlets.
A Comparative Analysis: ¹H NMR vs. Alternative Analytical Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. The following table provides a comparative overview of ¹H NMR with other common analytical methods for the analysis of substituted pyridines.
| Technique | Information Provided | Sensitivity | Resolution | Throughput | Key Advantages for 4-chloro-2,5-dimethoxy-pyridine | Limitations |
| ¹H NMR | Precise proton environment, connectivity (via coupling), and stoichiometry. | Moderate | Very High | Moderate | Unambiguous determination of proton framework and isomeric purity. | Requires soluble sample, relatively larger sample amount compared to MS. |
| ¹³C NMR | Carbon skeleton, presence of functional groups. | Low | High | Low | Confirms the number and type of carbon atoms. | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Very High | High | High | Confirms molecular formula and can provide structural clues through fragmentation. | Does not distinguish between isomers without chromatography. |
| Gas Chromatography (GC) | Separation of volatile compounds, purity assessment. | High | Very High | High | Excellent for assessing purity and separating from volatile impurities. | Requires the compound to be thermally stable and volatile. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds, purity assessment. | High | High | High | Ideal for purity determination of non-volatile compounds and for preparative separation. | Does not provide direct structural information without a coupled detector (e.g., MS). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Moderate | Low | High | Quick identification of key functional groups (e.g., C-O, C-Cl, aromatic C-H). | Provides limited information on the overall molecular structure. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of a substituted pyridine like 4-chloro-2,5-dimethoxy-pyridine.
Materials:
-
4-chloro-2,5-dimethoxy-pyridine (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-chloro-2,5-dimethoxy-pyridine into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Gently vortex the vial until the sample is fully dissolved.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) to confirm the structure.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process.
Caption: Workflow for ¹H NMR Analysis.
References
Sources
A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Data for Halogenated Pyridines
For researchers and professionals in drug development and chemical synthesis, halogenated pyridines represent a class of compounds with immense structural and functional significance. Their analysis is a routine yet critical task, and mass spectrometry stands as the cornerstone technique for their identification and characterization. This guide provides an in-depth, experience-driven comparison of how different halogens—fluorine, chlorine, bromine, and iodine—influence the mass spectrometric behavior of the pyridine scaffold. We will move beyond simple data reporting to explain the underlying principles that govern fragmentation, enabling a more intuitive and predictive approach to spectral interpretation.
Part 1: The Foundational Principles of Halogen Isotopic Patterns
The most immediate and telling feature in the mass spectrum of a halogenated compound is its isotopic pattern, particularly for chlorine and bromine. Unlike fluorine and iodine, which are monoisotopic, chlorine and bromine possess two stable isotopes with significant natural abundance. This gives rise to a characteristic "M+2" peak, where M is the mass of the ion containing the lighter isotope.
-
Chlorine's Signature: A compound containing one chlorine atom will exhibit a molecular ion cluster with two peaks separated by two mass-to-charge (m/z) units. The peak corresponding to the molecule with the ³⁵Cl isotope (M) will be approximately three times more intense than the peak for the molecule with the ³⁷Cl isotope (M+2), reflecting their natural abundance ratio of roughly 75:25.[1][2] This 3:1 ratio is a highly reliable indicator of a single chlorine atom.[3][4]
-
Bromine's Telltale Doublet: Bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance (approximately 1:1).[1][2] Consequently, a compound with one bromine atom will display a molecular ion region with two peaks of almost equal height, separated by two m/z units.[3][5] This 1:1 pattern is a definitive marker for the presence of a single bromine atom.
Understanding these isotopic signatures is the first and most crucial step in identifying unknown chlorinated or brominated pyridines. The presence of multiple chlorine or bromine atoms leads to more complex but predictable patterns (e.g., two bromines result in an M:M+2:M+4 pattern with a 1:2:1 intensity ratio).[5][6]
Part 2: Comparative Fragmentation Analysis by Halogen
The choice of ionization technique profoundly impacts the resulting mass spectrum. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common choice for volatile pyridines, providing rich fragmentation for structural elucidation.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is better suited for less volatile or thermally sensitive derivatives.[9]
Electron Ionization (EI) Fragmentation:
EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[10] The fragmentation of halogenated pyridines under EI is primarily dictated by the strength of the carbon-halogen (C-X) bond and the stability of the resulting fragments. The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[10]
-
Fluoropyridines: The C-F bond is the strongest. As a result, the molecular ion (M⁺˙) of fluoropyridines is typically prominent. Fragmentation often proceeds through the loss of neutral molecules like HCN (27 Da) from the pyridine ring, rather than the initial loss of a fluorine radical.
-
Chloropyridines: The molecular ion is usually observable, accompanied by the characteristic M+2 peak.[4] A primary fragmentation pathway is the loss of a chlorine radical (Cl•) to form a pyridyl cation.[4][11] Subsequent fragmentation often involves the loss of HCN.
-
Bromopyridines: The C-Br bond is weaker, making the loss of a bromine radical (Br•) a very favorable fragmentation pathway.[4][12] The mass spectrum of a bromopyridine will show the characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments.[13] The base peak is often the [M-Br]⁺ fragment.
-
Iodopyridines: The C-I bond is the weakest. Consequently, the loss of an iodine radical (I•) is the most dominant fragmentation pathway.[14] The molecular ion peak may be weak, while the [M-I]⁺ peak is typically the base peak. Since iodine is monoisotopic (¹²⁷I), no M+2 peak is observed.[14]
Table 1: Summary of Key EI Fragmentation Pathways for Monohalogenated Pyridines
| Halogenated Pyridine | Molecular Ion (M⁺˙) Intensity | Characteristic Isotopic Pattern | Primary Fragmentation | Common Neutral Loss |
| Fluoropyridine | Strong | None | Loss of HCN | HCN (27 Da) |
| Chloropyridine | Moderate to Strong | M:(M+2) ≈ 3:1 | Loss of Cl• | Cl• (35/37 Da), HCN |
| Bromopyridine | Moderate | M:(M+2) ≈ 1:1 | Loss of Br• | Br• (79/81 Da), HCN |
| Iodopyridine | Weak to Moderate | None | Loss of I• | I• (127 Da), HCN |
Electrospray Ionization (ESI) Fragmentation:
ESI is a "soft" ionization technique, typically generating protonated molecules ([M+H]⁺) in positive ion mode for basic compounds like pyridines.[15][16] Fragmentation is induced in the collision cell (in tandem MS) or sometimes in the ion source itself ("in-source fragmentation").[17][18]
For halogenated pyridines, ESI spectra are often simpler than EI spectra. The most abundant ion is usually the protonated molecule, [M+H]⁺. Fragmentation typically requires higher collision energies and often involves the loss of the halogen atom or the entire hydrohalic acid (HX). The stability of the protonated pyridine ring means that extensive ring fragmentation is less common compared to EI.
Part 3: Experimental Protocols
To ensure reliable and reproducible data, standardized analytical protocols are essential. Below are starting-point methodologies for GC-MS and LC-MS analysis of halogenated pyridines.
Protocol 1: GC-EI-MS Analysis of Volatile Halogenated Pyridines
This protocol is suitable for analyzing compounds like chloropyridines and bromopyridines.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-10 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
Protocol 2: LC-ESI-MS Analysis of Halogenated Pyridines
This method is advantageous for a broader range of derivatives, including those that are less volatile or thermally unstable.
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
Part 4: Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key fragmentation pathways, the following diagrams are provided.
Caption: General workflow for GC-MS analysis of halogenated pyridines.
Caption: Simplified EI fragmentation of 2-chloropyridine.
Conclusion
The interpretation of mass spectrometry data for halogenated pyridines is a systematic process that begins with the recognition of isotopic patterns and an understanding of how C-X bond strength influences fragmentation. By selecting the appropriate ionization technique—EI for detailed structural fragmentation of volatile analogs or ESI for softer ionization of a wider range of compounds—researchers can confidently identify and characterize these vital chemical entities. The protocols and principles outlined in this guide serve as a robust framework for both routine analysis and the investigation of novel halogenated pyridine structures.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][1]
-
Kulshreshtha, N. P., & Moldoveanu, S. C. (2003). Analysis of pyridines in mainstream cigarette smoke. Journal of Chromatography A, 985(1-2), 303–312. [Link][20]
-
University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry: Elements With More Abundant Heavy Isotopes. Retrieved from [Link][5]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link][2]
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College of St. Benedict & St. John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link][4]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link][7]
-
El-Deen, A. K., & Shimizu, K. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SN Applied Sciences, 2(6). [Link][9]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link][13]
-
Al-Tannak, N. F., & Al-Derzi, N. A. (2010). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Iraqi National Journal of Chemistry, 38, 183-195.[19]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link][11]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link][16]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromopropane. Retrieved from [Link][12]
-
Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link][17]
-
LC-MS/MS & Chromatography. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link][18]
-
Metabo-Navigator. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link][15]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link][14]
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GC-MS Protocol for Purity Assessment of 4-Chloro-2,5-dimethoxypyridine: A Comparative Guide
As a Senior Application Scientist, I approach the purity assessment of halogenated heterocyclic scaffolds—such as 4-chloro-2,5-dimethoxypyridine—not merely as a routine analytical test, but as a critical quality attribute (CQA) gateway. This compound is a vital building block in pharmaceutical synthesis. Even trace impurities, such as regioisomers or unreacted precursors, can cascade into significant yield losses or toxicological liabilities in downstream active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology, objectively comparing it against alternative analytical modalities to demonstrate why it is the optimal choice for this specific molecular class.
Comparative Analysis of Analytical Modalities
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) are staples in the analytical laboratory, GC-MS offers unparalleled advantages for volatile pyridine derivatives. GC-MS provides high-resolution separation combined with structural elucidation, achieving Limits of Detection (LOD) in the ng/mL range 1[1]. For complex matrices, advanced techniques like Headspace GC-MS/MS can push LODs even lower, down to 0.006 mg/kg 2[2].
Table 1: Modality Comparison for 4-Chloro-2,5-dimethoxypyridine Purity Assessment
| Analytical Feature | GC-MS (EI) | HPLC-UV | qNMR |
| Primary Principle | Volatility & Mass-to-charge ratio | Polarity & Chromophore absorbance | Magnetic resonance of specific nuclei |
| Sensitivity (LOD) | 1–10 ng/mL | 50–100 ng/mL | ~1–5 µg/mL |
| Specificity | High (Mass fragmentation + Isotope pattern) | Moderate (Retention time + UV spectrum) | Very High (Direct structural elucidation) |
| Derivatization | Not required (Highly volatile) | Not required | Not required |
| Suitability for Target | Ideal: Capitalizes on volatility and distinct MS isotopic fragmentation. | Good: Requires complex method development for polar impurities. | Excellent: For absolute purity calibration, but poor for trace impurities. |
Methodological Design & Causality (The "Why")
A robust analytical protocol must be designed as a self-validating system. Every parameter chosen below serves a specific mechanistic purpose:
-
Column Chemistry (HP-5ms): Pyridine derivatives possess a basic nitrogen atom that readily interacts with active silanol groups on standard silica columns, leading to severe peak tailing [[3]](3]. We select a 5% phenyl-methylpolysiloxane column. The slight polarity of the phenyl groups effectively shields the basic analyte, ensuring the sharp, symmetrical peaks essential for accurate area integration 4[4].
-
Ionization Energy (70 eV): We utilize Electron Impact (EI) at 70 eV. This standardized high-energy bombardment is critical because it induces reproducible fragmentation pathways, allowing for definitive library matching and structural confirmation 5[5].
-
Isotopic Self-Validation: 4-chloro-2,5-dimethoxypyridine contains a single chlorine atom. Nature dictates a ~3:1 ratio of ³⁵Cl to ³⁷Cl. Observing this exact isotopic ratio in the molecular ion cluster serves as an internal, self-validating check that the integrated peak is indeed the target chlorinated compound, preventing false positives from co-eluting hydrocarbon impurities.
Logical causality in GC-MS method design for chlorinated pyridine derivatives.
Experimental Protocol: GC-MS Purity Assessment
The following is a detailed, step-by-step methodology for the direct GC-MS analysis of 4-chloro-2,5-dimethoxypyridine without the need for derivatization 6[6].
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the 4-chloro-2,5-dimethoxypyridine sample using an analytical balance.
-
Dissolve the compound in 10.0 mL of GC-grade dichloromethane (DCM) to achieve a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial to remove any non-volatile particulates.
Step 2: GC Instrument Configuration
-
Column: HP-5ms (30 m length × 0.25 mm Internal Diameter × 0.25 µm film thickness) 4[4].
-
Carrier Gas: Helium (99.999% purity) maintained at a constant flow rate of 1.2 mL/min 6[6].
-
Injection Parameters: Inject 1 µL of the sample in Split mode (ratio 50:1) to prevent column overload and detector saturation.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 1 min).
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C. (Total run time: ~20.6 minutes).
-
Step 3: MS Configuration
-
Temperatures: Ion source at 230 °C; MS transfer line at 280 °C.
-
Acquisition Mode: Full Scan mode (m/z 40 to 400) for comprehensive purity assessment via the Total Ion Chromatogram (TIC).
-
Solvent Delay: 3.0 minutes (protects the MS filament from the massive DCM solvent front).
GC-MS Analytical Workflow for 4-chloro-2,5-dimethoxypyridine Purity Assessment.
Data Interpretation & System Suitability
To guarantee the trustworthiness of the data, the system must pass strict suitability criteria before sample analysis is accepted.
Table 2: GC-MS System Suitability and Validation Criteria
| Parameter | Acceptance Criterion | Scientific Rationale |
| Resolution (Rs) | > 2.0 between main peak and closest impurity | Ensures baseline separation for accurate TIC area integration. |
| Signal-to-Noise (S/N) | > 10 for the lowest quantifiable impurity | Confirms the Limit of Quantification (LOQ) is statistically valid. |
| Isotopic Ratio Check | m/z 173 to 175 must be ~3:1 (± 10%) | Self-validates the presence of the monochlorinated target molecule. |
| Precision (% RSD) | ≤ 2.0% for 5 replicate injections | Verifies autosampler consistency and inlet vaporization stability. |
Data Processing Steps:
-
Integrate all peaks in the TIC with a signal-to-noise (S/N) ratio > 10.
-
Calculate relative purity using area normalization: (Area of Main Peak / Total Area of All Peaks) × 100.
-
Extract the mass spectrum of the main peak. Confirm the molecular ion [M]⁺ at m/z ~173 and [M+2]⁺ at m/z ~175. Identify the characteristic loss of a methyl radical (-15 Da) yielding m/z ~158, confirming the methoxy substituent.
References
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
- Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine.
- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- CDC. Analytical Methods for Pyridine.
- Benchchem. Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
- Taylor & Francis. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry.
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- 6. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
A Comparative Guide to Substituted Pyridine-Based Factor XIa Inhibitors: A New Frontier in Anticoagulation
In the relentless pursuit of safer and more effective anticoagulants, Factor XIa (FXIa) has emerged as a compelling therapeutic target. Its position in the intrinsic pathway of the coagulation cascade suggests that its inhibition could uncouple antithrombotic efficacy from the bleeding risks that plague current therapies.[1][2] This guide provides a detailed comparative analysis of a promising class of small molecule FXIa inhibitors: those derived from substituted pyridines. We will delve into their structure-activity relationships, compare their in vitro potencies, and provide the detailed experimental methodologies necessary for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.
The Rationale for Targeting FXIa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. While essential for hemostasis (the prevention of bleeding), its dysregulation can lead to thrombosis, the underlying cause of heart attacks and strokes. Traditional anticoagulants, such as warfarin and direct oral anticoagulants (DOACs), target common pathway enzymes like thrombin or Factor Xa. While effective, their broad activity can impair hemostasis, leading to an increased risk of bleeding.
Factor XIa, however, plays a more pronounced role in the amplification of the coagulation cascade during thrombosis, with a lesser role in primary hemostasis. This provides a therapeutic window for developing anticoagulants that can prevent pathological clot formation while preserving the body's ability to respond to injury. Small molecule inhibitors offer the advantage of oral bioavailability, a desirable characteristic for chronic therapies.[3]
Below is a simplified representation of the coagulation cascade, highlighting the position of FXIa.
Caption: The Coagulation Cascade, highlighting the role of FXIa.
Comparative Analysis of Substituted Pyridine-Based FXIa Inhibitors
The pyridine scaffold has proven to be a versatile framework for the design of potent and selective FXIa inhibitors. The following tables summarize the in vitro activity of several series of substituted pyridine and pyridinone derivatives, providing a quantitative comparison of their potency and selectivity.
Table 1: In Vitro Activity of Substituted Oxopyridine Derivatives
This series of compounds was designed based on the structure of asundexian, with modifications to the P1 fragment to enhance selectivity over plasma kallikrein.[3]
| Compound | R | FXIa IC50 (nM) | Plasma Kallikrein IC50 (nM) | Selectivity (PK/FXIa) | aPTT EC1.5x (µM) |
| Asundexian (1) | - | 0.89 | 5.4 | 6.1 | 0.25 |
| 4c | 3-F-phenyl | 6.5 | 147.5 | 22.7 | 0.88 |
| 4m | 2-pyridyl | 4.9 | 185.3 | 37.9 | 1.05 |
| 4q | 2-thiazolyl | 4.87 | 142.2 | 29.2 | 0.95 |
| 4n | 3-pyridyl | 207 | >1000 | >4.8 | >10 |
Data sourced from Wang et al., RSC Med. Chem., 2025.[3]
Table 2: In Vitro Activity of Pyridine and Pyridinone-Based FXIa Inhibitors
This work describes the replacement of an imidazole ring with pyridine and pyridinone scaffolds, leading to potent and selective inhibitors.[4]
| Compound | Scaffold | FXIa Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. FXa | aPTT EC1.5x (µM) |
| (S)-23 | Pyridine | 0.2 | >1000-fold | >1000-fold | 0.62 |
| (±)-24 | Pyridinone | 0.5 | >1000-fold | >1000-fold | 1.1 |
Data sourced from Corte et al., Bioorg. Med. Chem. Lett., 2015.[4]
Table 3: In Vitro Activity of Pyridine-Based Macrocyclic FXIa Inhibitors
This study explored the incorporation of a pyridine moiety into a macrocyclic scaffold to improve pharmacokinetic properties.[5]
| Compound | Macrocycle Linker | FXIa Ki (nM) | aPTT EC1.5x (µM) | Human Liver Microsome Stability (T1/2, min) |
| 6 | Unsubstituted | 1.2 | 0.60 | 30 |
| 7 | Methyl-substituted | 0.18 | 0.62 | 45 |
Data sourced from Fevig et al., J. Med. Chem., 2019.[5]
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, along with other published research, allows for the elucidation of key structure-activity relationships that govern the potency and selectivity of these pyridine-based inhibitors.
The Pyridine Core and its Substituents
The position of the nitrogen atom within the pyridine ring and the nature of its substituents are critical for activity. For instance, in the oxopyridine series, a 2-pyridyl substitution (compound 4m ) resulted in potent FXIa inhibition, whereas a 3-pyridyl substitution (compound 4n ) led to a significant loss of activity.[3] This highlights the importance of the precise orientation of the pyridine nitrogen for optimal interaction with the enzyme's active site.
P1 Fragment Modifications for Enhanced Selectivity
A significant challenge in designing FXIa inhibitors is achieving selectivity over the closely related plasma kallikrein. The introduction of hydrophobic P1 fragments has been a successful strategy to address this.[3] For example, compounds 4c , 4m , and 4q all demonstrated significantly improved selectivity over asundexian by incorporating different aromatic and heteroaromatic P1 groups.[3] This suggests that the S1 pocket of FXIa can accommodate these bulkier, hydrophobic moieties more favorably than the S1 pocket of plasma kallikrein.
Macrocyclization for Improved Pharmacokinetics
Poor oral bioavailability can be a major hurdle in drug development. Macrocyclization is a strategy employed to pre-organize the molecule in its bioactive conformation, which can lead to improved metabolic stability and permeability. The pyridine-based macrocycles 6 and 7 demonstrate the success of this approach, exhibiting not only high potency but also reasonable stability in human liver microsomes.[5] The addition of a methyl group to the macrocyclic linker in compound 7 further enhanced potency, likely by providing favorable interactions with a lipophilic region in the S1' pocket of FXIa.[5]
The following diagram illustrates the general pharmacophore model for these substituted pyridine-based FXIa inhibitors, highlighting the key interaction regions.
Caption: Generalized pharmacophore for pyridine-based FXIa inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key in vitro assays are provided below. These protocols are based on methodologies described in the cited literature.[5][6]
FXIa Inhibition Assay (Chromogenic)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified human FXIa.
Materials:
-
Purified human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of a pre-diluted solution of human FXIa to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the effect of a test compound on the intrinsic and common pathways of the coagulation cascade in human plasma.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Test compounds dissolved in DMSO
-
Coagulometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control to 95 µL of human plasma in a cuvette.
-
Incubate the plasma-compound mixture at 37°C for a specified time (e.g., 3 minutes).
-
Add 100 µL of pre-warmed aPTT reagent to the cuvette and incubate for a further 3-5 minutes at 37°C.
-
Initiate clotting by adding 100 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for clot formation.
-
The concentration of the compound required to prolong the clotting time by 1.5-fold (EC1.5x) or 2-fold (EC2x) is determined from a dose-response curve.
The following diagram outlines the general workflow for the evaluation of FXIa inhibitors.
Caption: General workflow for inhibitor evaluation.
Conclusion and Future Directions
Substituted pyridine derivatives represent a highly promising class of orally bioavailable FXIa inhibitors. Through systematic medicinal chemistry efforts, potent and selective compounds have been identified with encouraging in vitro profiles. The structure-activity relationships discussed herein provide a clear rationale for the design of future generations of inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the role of FXIa in thrombosis continues to evolve, these pyridine-based inhibitors are poised to play a significant role in the development of safer and more effective anticoagulation therapies. Further research will focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.
References
-
Wang, Y. et al. (2025). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry. [Link]
-
Young, R. J. et al. (2006). Design, Synthesis, and Biological Evaluation of Peptidomimetic Inhibitors of Factor XIa as Novel Anticoagulants. Journal of Medicinal Chemistry, 49(26), 7757–7768. [Link]
-
Fevig, J. M. et al. (2019). Potent, Orally Bioavailable, and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups. Journal of Medicinal Chemistry, 62(24), 11218–11234. [Link]
- Pinto, D. J. P. et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
-
Al-Obeidi, F. A. et al. (2020). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 30(10), 757–774. [Link]
-
Schumacher, W. A. et al. (2015). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry, 58(19), 7380–7395. [Link]
-
Perzborn, E. (2019). Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 62(17), 7597–7620. [Link]
-
Al-Horani, R. A. (2016). Factor XIa inhibitors: a review of patent literature. Expert Opinion on Therapeutic Patents, 26(11), 1239–1254. [Link]
-
Li, W. et al. (2025). Structure-based design and synthesis of novel FXIa inhibitors targeting the S2' subsite for enhanced antithrombotic efficacy. Molecular Diversity, 29(5), 4131-4158. [Link]
-
Hu, Z. et al. (2015). Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)‑one as the P2′ Moiety. ACS Medicinal Chemistry Letters, 6(5), 549–554. [Link]
-
Corte, J. R. et al. (2015). Pyridine and pyridinone-based factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 925–930. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine and pyridinone-based factor XIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
HPLC method development for analyzing 4-chloro-2,5-dimethoxy-pyridine reactions
Advanced HPLC Method Development for 4-Chloro-2,5-dimethoxy-pyridine Reaction Monitoring: A Column Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with monitoring complex halogenation and metalation reactions. The synthesis of 4-chloro-2,5-dimethoxy-pyridine—a critical structural motif in the development of tyrosine kinase inhibitors 1[1]—presents a unique chromatographic challenge. The reaction mixtures contain a spectrum of analytes ranging from highly polar, basic aminopyridine precursors to the highly hydrophobic, chlorinated target product.
This guide objectively compares modern column technologies and provides a self-validating experimental framework to achieve baseline resolution without compromising LC-MS compatibility.
Mechanistic Causality: The Pyridine Chromatographic Challenge
The fundamental challenge in analyzing pyridine derivatives lies in their basicity (pKa ~5.2–6.0) and inherent hydrophilicity 2[2]. When analyzed on standard, older-generation silica-based C18 columns, the basic nitrogen atom of the pyridine ring undergoes secondary ion-exchange interactions with unendcapped, acidic silanols (Si-O⁻) on the stationary phase.
This secondary interaction disrupts the primary hydrophobic partitioning mechanism. The causality is clear: as the pyridine molecule is simultaneously pulled by hydrophobic forces and trapped by electrostatic silanol interactions, the elution band broadens unevenly, leading to severe peak tailing, reduced theoretical plates ( N ), and compromised peak asymmetry ( As>2.0 ) 3[3].
Historically, analysts masked these interactions using ion-pairing reagents (e.g., alkyl sulfonates). However, these reagents permanently alter the column chemistry and cause severe ion suppression in mass spectrometry 4[4]. Modern method development dictates a shift toward highly deactivated C18 columns 5[5] or mixed-mode stationary phases that offer orthogonal retention mechanisms 2[2].
Column Technology Comparison
To objectively evaluate performance, we compare three distinct column technologies for the analysis of 4-chloro-2,5-dimethoxy-pyridine and its polar precursors.
| Column Technology | Primary Retention Mechanism | Pyridine Peak Asymmetry ( As ) | LC-MS Compatibility | Best Application |
| Standard C18 | Hydrophobic Partitioning | > 2.5 (Severe Tailing) | High | Neutral aromatics; avoids basic amines |
| Deactivated C18 (e.g., J'Sphere ODS-H80) | Hydrophobic + Steric | 1.1 - 1.3 | High | Substituted, hydrophobic pyridines |
| Mixed-Mode (e.g., Amaze SC) | Reversed-Phase + Cation-Exchange | 0.9 - 1.1 | High | Highly polar/hydrophilic aminopyridines |
Data synthesis based on independent column inertness comparisons and mixed-mode retention studies 2[2], 3[3].
Logical decision tree for selecting HPLC columns for pyridine derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol operates as a self-validating system . The analytical run is gated by a strict System Suitability Test (SST). If the criteria are not met, the system mandates troubleshooting, preventing the generation of compromised data.
By buffering the mobile phase at pH 3.0 with ammonium formate, we achieve two critical mechanistic goals: first, the acidic environment fully protonates residual silanols on the silica matrix, neutralizing their negative charge and eliminating secondary cation-exchange interactions 6[6]. Second, the volatile nature of ammonium formate ensures complete compatibility with electrospray ionization (ESI) mass spectrometry.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm PTFE membrane.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
-
Extract the reaction mixture and dilute 1:10 in Mobile Phase A .
-
Causality Check: Diluting in the initial aqueous mobile phase prevents "solvent shock" at the column head, which would otherwise cause early-eluting polar pyridines to exhibit split peaks.
Step 3: Chromatographic Conditions
-
Column: Deactivated C18 (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm) 5[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold to retain polar precursors)
-
2–15 min: 5% to 95% B (Linear ramp to elute the hydrophobic 4-chloro-2,5-dimethoxy-pyridine)
-
15–18 min: 95% B (Wash)
-
18–25 min: 5% B (Re-equilibration)
-
Step 4: System Suitability Testing (The Validation Gate)
Before analyzing unknown reaction samples, inject a standard mixture containing pyridine, 2-aminopyridine, and 4-chloro-2,5-dimethoxy-pyridine.
-
Requirement 1: Resolution ( Rs ) between pyridine and 2-aminopyridine must be > 2.0 .
-
Requirement 2: Peak asymmetry ( As ) for all peaks must be < 1.5 .
-
Action: If requirements are failed, the sequence automatically halts. Replace the buffer or wash the column.
Self-validating experimental workflow for HPLC analysis.
References
- Source: Googleapis (Patent Literature)
- Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
- Title: Independent Column Comparisons (Peak Asymmetry and Silanol Activity)
- Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL
- Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL
- Title: High-Performance Liquid Chromatography (HPLC)
Sources
A Senior Application Scientist's Guide to Regioselectivity in the Functionalization of Dimethoxypyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for robust and selective synthetic methodologies. Among these, dimethoxypyridines present a fascinating and synthetically valuable class of substrates, where the interplay of the electron-donating methoxy groups and the inherent electronic nature of the pyridine ring dictates the outcome of functionalization reactions.
This guide provides an in-depth technical comparison of the regioselectivity observed in the functionalization of various dimethoxypyridine isomers. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that govern these transformations, offering field-proven insights to inform your experimental design. Every protocol described herein is designed as a self-validating system, ensuring reliability and reproducibility in your laboratory.
The Guiding Principles: Electronic and Steric Effects of Methoxy Substituents
The regiochemical outcome of any functionalization reaction on a dimethoxypyridine is primarily governed by a delicate balance of electronic and steric effects. The methoxy group exhibits a dual electronic nature: it is electron-donating through resonance (+M effect) by delocalizing its lone pair of electrons into the aromatic system, and electron-withdrawing by induction (-I effect) due to the high electronegativity of the oxygen atom.[1] The net effect is position-dependent.[1]
-
Ortho and Para Positions: At positions ortho and para to a methoxy group, the resonance effect dominates, leading to increased electron density and activation towards electrophilic attack.
-
Meta Position: At the meta position, the resonance effect is not operative, and the electron-withdrawing inductive effect prevails, leading to deactivation.
The pyridine nitrogen itself is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.[2] This inherent electronic deficiency can be strategically overcome or harnessed depending on the reaction conditions and the substitution pattern of the methoxy groups. Furthermore, the steric bulk of the methoxy groups can hinder access to adjacent positions, influencing the regioselectivity of the reaction.[3]
Comparative Analysis of Functionalization Reactions
This section provides a comparative overview of key functionalization strategies for various dimethoxypyridine isomers. The data presented is a synthesis of literature reports, offering a predictive framework for your synthetic endeavors.
Directed ortho-Metalation (DoM): A Powerful Tool for Regioselective C-H Functionalization
Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of pyridines, wherein a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[4] The methoxy group is a well-established DMG, making DoM a highly effective method for the precise functionalization of dimethoxypyridines.[4][5]
The general workflow for a Directed ortho-Metalation experiment is depicted below:
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cost Analysis of Pyridine Synthesis Methods: From Industrial Bulk to High-Value APIs
Pyridine and its functionalized derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials[1]. However, the economic viability of a pyridine-containing product is heavily dictated by the synthetic route chosen. As an Application Scientist, evaluating the trade-offs between raw material costs, energy demands, atom economy, and step efficiency is critical.
This guide provides an objective, data-driven comparative cost analysis of three foundational pyridine synthesis methods: the industrial Chichibabin synthesis, the multicomponent Hantzsch synthesis, and the highly regioselective Bohlmann-Rahtz synthesis.
Method 1: The Industrial Standard - Chichibabin Pyridine Synthesis
Mechanism & Causality
The Chichibabin synthesis remains the undisputed workhorse for bulk unsubstituted pyridine and simple picolines, producing approximately 20,000 tons globally per year[2]. The reaction relies on the gas-phase condensation of inexpensive aldehydes (formaldehyde and acetaldehyde) with ammonia.
The causality behind its industrial dominance is purely driven by raw material economics: the feedstocks are ultra-low-cost commodity chemicals. However, the gas-phase kinetics require extreme temperatures (400–450 °C) over solid acid catalysts (e.g., modified alumina), leading to massive energy expenditures. Furthermore, the reaction lacks precise selectivity, yielding a statistical mixture of pyridine and alkylated derivatives. This inherent inefficiency caps the yield of unsubstituted pyridine at approximately 30%[2], making this method economically viable only at massive economies of scale where byproducts can be fractionally distilled and sold.
Protocol: Simulated Industrial Gas-Phase Synthesis
Self-Validating System: The continuous generation of water as a byproduct validates the dehydration cycles, while real-time gas chromatography (GC) of the effluent confirms the steady-state ratio of pyridine to picolines.
-
Vaporization: Vaporize a mixture of formaldehyde and acetaldehyde in a 1:1 molar ratio.
-
Ammonia Injection: Introduce anhydrous ammonia gas into the vapor stream at a 1.5x stoichiometric excess to suppress the formation of heavy oligomers.
-
Catalytic Conversion: Pass the gaseous mixture through a fixed-bed reactor packed with a modified alumina catalyst maintained at 400–450 °C.
-
Isolation: Condense the reactor effluent and isolate the pyridine fraction via multi-stage fractional distillation.
Method 2: The Classical Multicomponent - Hantzsch Pyridine Synthesis
Mechanism & Causality
For highly substituted, symmetrical pyridines—often required in drug discovery—the Hantzsch multicomponent reaction (MCR) is highly cost-effective. It traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source.
Recent green chemistry advancements have drastically lowered the operating cost and environmental impact (E-factor) of this method. By utilizing water as a solvent and inexpensive ammonium carbonate as the nitrogen source, the reaction proceeds without transition metal catalysts[3]. The causality of the high yield (86–96%) lies in the hydrophobic nature of the 1,4-dihydropyridine (1,4-DHP) intermediate; it spontaneously precipitates from the aqueous phase. This physical phase separation drives the equilibrium forward via Le Chatelier's principle and allows isolation by simple filtration, eliminating the need for costly chromatographic purification[3].
Protocol: Green Aqueous Hantzsch Synthesis
Self-Validating System: The visual precipitation of the 1,4-DHP intermediate serves as an internal indicator of reaction progress. Complete cessation of precipitate formation validates the endpoint.
-
Reaction Setup: Charge a sealed reaction vessel with the target aldehyde, ethyl acetoacetate, and ammonium carbonate in a 1:2:1 molar ratio.
-
Aqueous Condensation: Suspend the reactants in deionized water (no organic co-solvents required). Heat the mixture to 90 °C for 2–4 hours under autogenous pressure.
-
Intermediate Isolation: Cool the vessel to room temperature. Filter the precipitated 1,4-DHP and wash with cold water.
-
Aromatization: Subject the isolated 1,4-DHP to mild oxidation (e.g., using ceric ammonium nitrate or aerobic oxidation) to yield the fully aromatized substituted pyridine.
Method 3: The Regioselective Approach - Bohlmann-Rahtz Synthesis
Mechanism & Causality
When synthesizing complex, asymmetrical active pharmaceutical ingredients (APIs), the downstream cost of separating regioisomers becomes prohibitive. The Bohlmann-Rahtz synthesis solves this by reacting an enamine with an ethynyl ketone via a Michael addition followed by cyclodehydration[4].
While the alkynone raw materials carry a high upfront cost, the method guarantees total regiocontrol. To mitigate the traditionally high thermal requirements (up to 200 °C) and long reaction times, modern protocols utilize continuous flow microwave reactors. The addition of a Brønsted acid catalyst in a microreactor facilitates the one-step synthesis at 120 °C in just 5 minutes, achieving isolated yields of ~86%[4]. The exceptional step economy and elimination of isomer-separation costs justify the higher reagent expenses for high-value API manufacturing.
Protocol: Continuous Flow Microwave Bohlmann-Rahtz Synthesis
Self-Validating System: The use of a continuous flow microreactor ensures precise thermal control. A single, sharp peak in the LC-MS trace of the crude effluent validates the absolute regioselectivity of the transformation.
-
Feed Preparation: Prepare Feed A by dissolving the enamine in a compatible solvent (e.g., toluene/acetic acid). Prepare Feed B by dissolving the ethynyl ketone and a catalytic amount of Brønsted acid in the same solvent system.
-
Homogenization: Pump Feeds A and B at equal flow rates through a T-mixer to ensure homogeneous blending.
-
Microwave Irradiation: Direct the mixed stream into a microwave-irradiated flow cell maintained at 120 °C, tuning the flow rate to achieve a precise residence time of 5 minutes.
-
Product Isolation: Collect the effluent, evaporate the solvent under reduced pressure, and isolate the pure trisubstituted pyridine.
Quantitative Data Comparison
| Synthesis Method | Primary Application | Raw Material Cost | Energy / Operating Cost | Typical Yield | Atom Economy / E-Factor |
| Chichibabin | Bulk Unsubstituted Pyridine | Very Low (Commodity) | High (400–450 °C, Gas Phase) | ~30% | Low / High Waste |
| Aqueous Hantzsch | Symmetrical Intermediates | Moderate | Low (90 °C, Aqueous) | 86–96% | High / Low Waste |
| Bohlmann-Rahtz | Asymmetrical APIs | High (Alkynones) | Moderate (Microwave Flow) | ~86% | High / Excellent Step Economy |
Visualizations & Workflows
Logical decision tree for selecting a pyridine synthesis method based on target application.
Workflow of the green aqueous Hantzsch pyridine synthesis highlighting precipitation-driven isolation.
Continuous flow microwave-assisted Bohlmann-Rahtz synthesis workflow.
References
- Wikipedia - Pyridine URL
- Taylor & Francis - A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water URL
- Beilstein Journals - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles URL
- CEM - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor URL
Sources
Assessing the Functional Group Tolerance of Suzuki-Miyaura Coupling: A Comparative Guide
The Suzuki-Miyaura cross-coupling (SMC) reaction is the premier method for carbon-carbon bond formation in pharmaceutical development and materials science. However, applying SMC in late-stage functionalization often exposes a critical bottleneck: functional group (FG) tolerance . Complex drug-like molecules are dense with Lewis basic heterocycles, unprotected amines, and acidic protons that can poison catalysts, degrade reagents, or hijack the catalytic cycle.
As a Senior Application Scientist, selecting the right catalyst system is not merely about achieving conversion; it is about understanding the mechanistic causality behind catalyst failure and selecting a system that actively prevents it. This guide objectively compares the functional group tolerance of traditional catalysts (e.g., Pd(PPh3)4 ) against modern Buchwald precatalysts (specifically XPhos Pd G3 ) and provides a standardized protocol for evaluating reaction robustness.
The Mechanistic Bottleneck: Why Functional Groups Interfere
To understand why certain catalysts fail, we must look at the SMC catalytic cycle. The cycle relies on a delicate balance of oxidative addition, transmetalation, and reductive elimination.
-
Catalyst Poisoning: Lewis basic functional groups (e.g., free amines, pyridines, imidazoles) can outcompete the substrate or the intended ligand, coordinating directly to the electrophilic Pd(II) intermediate. This creates a stable, off-cycle resting state that halts turnover.
-
Protodeboronation: Heteroaryl boronic acids (like 2-pyridylboronic acid) are notoriously unstable and prone to protodeboronation under the basic, high-temperature conditions required by legacy catalysts[1].
-
Electrophilic Interference: Unprotected aldehydes and ketones can coordinate to electron-rich metal centers, either inhibiting the reaction or leading to unwanted side reactions[2].
SMC catalytic cycle highlighting where Lewis basic functional groups induce catalyst poisoning.
Catalyst Evolution: Pd(PPh3)4 vs. XPhos Pd G3
The Legacy Approach: Pd(PPh3)4
Tetrakis(triphenylphosphine)palladium(0) is a classic, but it is mechanistically flawed for complex molecules. It requires elevated temperatures (80–100 °C) to dissociate its phosphine ligands and generate the active 14-electron Pd(0) species. Furthermore, the unhindered nature of the PPh3 ligand offers zero steric protection to the Pd(II) center, leaving it highly susceptible to coordination by basic nitrogen atoms[3].
The Modern Standard: XPhos Pd G3
Third-generation (G3) Buchwald precatalysts solve the initiation and protection problems simultaneously. The G3 complex features a 2-aminobiphenyl backbone that undergoes rapid reductive elimination upon mild base activation, generating the highly active mono-ligated L1Pd(0) species at room temperature.
-
Causality of Tolerance: The bulky, electron-rich biarylphosphine ligand (XPhos) accelerates the oxidative addition of challenging aryl chlorides. More importantly, the immense steric bulk of the dialkylbiaryl motif acts as a physical shield around the Pd center, preventing Lewis basic functional groups from coordinating and poisoning the catalyst[4].
Objective Assessment: The Glorius Robustness Screen
To objectively compare the functional group tolerance of these two systems, we rely on the Robustness Screen developed by Glorius and co-workers[5]. Instead of synthesizing dozens of unique substrates, equimolar amounts of specific functionalized additives are spiked into a standard model reaction.
This self-validating system measures two critical metrics via single-point GC-FID or HPLC analysis:
-
Product Yield: Indicates if the catalyst remained active in the presence of the functional group.
-
Additive Recovery: Indicates if the functional group survived the reaction conditions without degrading[6].
Workflow of the additive-based robustness screen for functional group tolerance.
Comparative Performance Data
The following table synthesizes robustness screen data comparing the performance of Pd(PPh3)4 and XPhos Pd G3 in a standard SMC reaction (e.g., 4-chloroanisole + phenylboronic acid) spiked with 1.0 equivalent of various functional group additives,[6],[4].
| Additive / Functional Group | Pd(PPh3)4 Product Yield | XPhos Pd G3 Product Yield | Mechanistic Causality / Observation |
| None (Control) | 85% | 99% | XPhos G3 achieves full conversion at room temperature; Pd(PPh3)4 requires 80 °C. |
| Unprotected Primary Amine | < 20% | > 92% | Amines outcompete PPh3 for Pd binding. The bulky XPhos ligand sterically blocks amine coordination. |
| 2-Pyridyl (Heterocycle) | Trace | 88% | 2-Pyridyl strongly poisons unhindered Pd. XPhos G3 promotes rapid coupling before protodeboronation can occur. |
| Aldehyde | 45% | 95% | Aldehydes can coordinate to electron-rich metal centers[2]. XPhos G3 maintains high turnover despite this. |
| Phenol (Acidic Proton) | 50% | 98% | Phenols neutralize the base needed for transmetalation. XPhos G3's high activity allows the use of weaker, more tolerant bases (e.g., K3PO4 ). |
Data Summary: XPhos Pd G3 demonstrates vastly superior functional group tolerance. By enabling room-temperature activation and providing steric shielding, it preserves sensitive moieties that would otherwise degrade or inhibit the catalytic cycle.
Standardized Experimental Protocol: Setting up a Robustness Screen
To validate these claims in your own laboratory, utilize the following step-by-step methodology for an additive-based robustness screen using XPhos Pd G3. This protocol is designed as a self-validating system using an internal standard to ensure strict mass balance.
Materials & Reagents
-
Aryl Halide: 4-Chloroanisole (0.2 mmol)
-
Boronic Acid: Phenylboronic acid (0.3 mmol, 1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.004 mmol, 2 mol%)
-
Base: K3PO4 (0.6 mmol, 3.0 equiv)
-
Solvent: THF/Water (4:1, 0.2 M)
-
Internal Standard: Dodecane (0.2 mmol)
-
Additives: Library of functionalized molecules (e.g., 4-aminobiphenyl, 2-methylpyridine, benzaldehyde) (0.2 mmol, 1.0 equiv)
Step-by-Step Methodology
-
Calibration (Crucial Step): Prepare standard solutions containing known concentrations of the expected cross-coupled product, the unreacted additive, and the dodecane internal standard. Generate a single-point GC-FID response factor for both the product and the additive relative to dodecane[6].
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add phenylboronic acid, K3PO4 , and the chosen functional group additive.
-
Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (repeat 3x).
-
Liquid Addition: Via microsyringe, add the 4-chloroanisole, dodecane (internal standard), and the degassed THF/Water solvent mixture.
-
Catalyst Initiation: In a glovebox or under positive Argon flow, add the XPhos Pd G3 precatalyst. (Adding the precatalyst last ensures it is immediately exposed to the base and substrate, preventing off-cycle degradation).
-
Execution: Stir the reaction vigorously at 40 °C for 4 hours.
-
Quench & Analysis: Dilute the reaction mixture with ethyl acetate (2 mL) and wash with water (1 mL). Pass the organic layer through a short plug of silica to remove inorganic salts and Pd black.
-
Quantification: Inject the filtrate into the GC-FID. Use the pre-calculated response factors to determine the exact yield of the cross-coupled product and the percentage of the additive recovered.
References
-
Collins, K. D., & Glorius, F. A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5, 597–601 (2013). Available at:[Link]
-
Zhang, L., et al. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis (2024). Available at: [Link]
-
Cooper, A. K., et al. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (2020). Available at: [Link]
-
Sen, A. Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis (2024). Available at: [Link]
-
ACS Publications. Approach to Comparing the Functional Group Tolerance of Reactions. The Journal of Organic Chemistry (2017). Available at: [Link]
-
ACS Publications. Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters (2019). Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
comparison of Hantzsch, Guareschi-Thorpe, and Kröhnke pyridine syntheses
The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, materials science, and agrochemicals. Because the functionalization of a pre-formed pyridine core can be limited by its electron-deficient nature, constructing the ring de novo via modular multi-component reactions (MCRs) is often the most efficient strategy.
This guide provides an in-depth comparative analysis of three classical, yet continually evolving, methodologies for pyridine synthesis: the Hantzsch , Guareschi-Thorpe , and Kröhnke reactions. By examining the mechanistic causality, experimental validation, and quantitative performance of each, researchers can select the optimal pathway for their specific target scaffolds.
The Hantzsch Pyridine Synthesis: Symmetrical Scaffolds via Oxidation
The Hantzsch synthesis is a multi-component condensation of an aldehyde, two equivalents of a β -keto ester, and an ammonia source.
Mechanistic Causality: The reaction initiates via two parallel pathways—a Knoevenagel condensation between the aldehyde and one equivalent of the β -keto ester, and the formation of an enamine from the second equivalent and ammonia. These intermediates undergo a Michael addition followed by cyclization to form a 1,4-dihydropyridine (1,4-DHP) [[1]](). Because the stoichiometry of the starting materials inherently lacks the oxidation state required for full aromaticity, an explicit oxidation step is thermodynamically required. Reagents like NaNO2 , HNO3 , or DDQ are utilized to drive the loss of two hydrogen atoms, yielding the stable pyridine core 2.
Self-Validating Experimental Protocol:
-
Condensation: In a round-bottom flask, combine benzaldehyde (10.0 mmol), ethyl acetoacetate (20.0 mmol), and ammonium acetate (15.0 mmol) in 20 mL of ethanol.
-
Cyclization: Reflux the mixture for 4–6 hours. Validation Checkpoint: Monitor by TLC (Hexane/EtOAc). Upon cooling to room temperature, a pale yellow precipitate of the 1,4-DHP intermediate will form, visually validating the success of the multi-component condensation. Filter and wash with cold ethanol.
-
Aromatization: Dissolve the isolated 1,4-DHP (5.0 mmol) in 10 mL of glacial acetic acid. Add an aqueous solution of sodium nitrite (6.0 mmol) dropwise. Validation Checkpoint: The immediate evolution of brown NO2 gas and a distinct color change from yellow to pale orange confirms active aromatization.
-
Isolation: Pour the mixture into ice water, neutralize with sodium carbonate, and filter the precipitated symmetric pyridine product.
Logical workflow and mechanism of the Hantzsch pyridine synthesis.
The Guareschi-Thorpe Synthesis: Green Access to Cyanopyridines
The Guareschi-Thorpe synthesis traditionally condenses cyanoacetamide with a 1,3-dicarbonyl compound to generate highly functionalized 2-pyridones and cyanopyridines.
Mechanistic Causality: The electron-withdrawing cyano group highly acidifies the α -protons of the acetamide, facilitating a rapid aldol-type condensation with the dicarbonyl. The amide nitrogen then acts as an intramolecular nucleophile to close the ring [[3]](). Modern green protocols utilize aqueous ammonium carbonate, which serves a dual, highly efficient purpose: it acts as a mild, pH-controlled buffer to promote the reaction without harsh organic bases, and it slowly releases ammonia to ensure complete conversion, driving the spontaneous dehydration and aromatization 4.
Self-Validating Experimental Protocol:
-
In Situ Activation: Combine ethyl cyanoacetate (10.0 mmol) and ammonium carbonate (10.0 mmol) in 15 mL of distilled water. Stir at room temperature. Validation Checkpoint: The gradual dissolution of the solid and a faint ammonia odor validate the in situ generation of the cyanoacetamide intermediate.
-
Condensation: Add ethyl acetoacetate (10.0 mmol) to the aqueous mixture and heat to 80°C.
-
Precipitation-Driven Equilibrium: Validation Checkpoint: As the 1,5-dicarbonyl intermediate cyclizes, the highly insoluble hydroxy-cyanopyridine product will precipitate directly from the aqueous medium as a dense solid mass. This phase separation drives the equilibrium forward according to Le Chatelier's principle, eliminating the need for complex workups.
-
Isolation: After 3 hours, cool the mixture, filter the solid, wash with cold water, and dry under vacuum.
Reaction pathway of the green Guareschi-Thorpe pyridine synthesis.
The Kröhnke Synthesis: Regioselective Trisubstituted Pyridines
The Kröhnke synthesis constructs 2,4,6-trisubstituted pyridines by reacting an α -pyridinium methyl ketone salt with an α,β -unsaturated carbonyl (chalcone) and ammonium acetate.
Mechanistic Causality: The bulky, positively charged pyridinium group serves two critical functions. First, it acts as a strong electron-withdrawing group, increasing the acidity of the adjacent methylene protons to readily form a nucleophilic ylide upon mild deprotonation. This ylide undergoes a highly regioselective Michael addition to the chalcone 5. Second, after cyclization with ammonia, the pyridinium moiety acts as an exceptional leaving group. Its expulsion spontaneously drives the aromatization of the newly formed ring, eliminating the need for the external oxidants required in the Hantzsch method 6.
Self-Validating Experimental Protocol:
-
Salt Formation: Dissolve 2-bromoacetophenone (10.0 mmol) in a minimal amount of acetone. Add pyridine (11.0 mmol) dropwise at room temperature. Validation Checkpoint: The formation of a dense white precipitate within 1 hour confirms the successful quaternization of the pyridine to form N-phenacylpyridinium bromide. Filter and dry.
-
Michael Addition & Cyclization: Combine the synthesized pyridinium salt (10.0 mmol), chalcone (10.0 mmol), and a large excess of ammonium acetate (80.0 mmol) in 30 mL of glacial acetic acid.
-
Aromatization: Reflux the mixture for 4 hours. The excess ammonium acetate acts as the nitrogen source, while the pyridinium group is eliminated to drive aromatization.
-
Isolation: Cool the mixture and pour it into 100 mL of ice water. Validation Checkpoint: The elimination of the water-soluble pyridinium salt into the aqueous phase leaves the highly crystalline 2,4,6-triphenylpyridine to precipitate out cleanly. Filter and recrystallize from ethanol.
Mechanistic steps of the highly regioselective Kröhnke pyridine synthesis.
Comparative Quantitative Analysis
The selection of a synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and operational constraints. The table below summarizes the quantitative data and structural outputs of the three methodologies.
| Synthesis Method | Primary Reactants | Intermediate | Aromatization Mechanism | Typical Yields | Key Structural Output |
| Hantzsch | Aldehyde, β -keto ester (2 eq), NH3 | 1,4-Dihydropyridine | External Oxidation (e.g., HNO3 , DDQ) | 60–90% | Symmetrical 1,4-DHPs & Pyridines |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl | 1,5-Dicarbonyl | Spontaneous (Dehydration) | 70–95% | Highly functionalized 2-Pyridones / Cyanopyridines |
| Kröhnke | Pyridinium salt, Chalcone, NH4OAc | 1,5-Dicarbonyl adduct | Spontaneous (Leaving Group Expulsion) | 50–85% | 2,4,6-Trisubstituted Pyridines & Terpyridines |
References
-
The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - benchchem.com -5
-
Kröhnke pyridine synthesis - wikipedia.org -6
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - acsgcipr.org -1
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - rsc.org - 4
-
Icilio Guareschi and his amazing “1897 reaction” - beilstein-journals.org -3
-
Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO: application to the three-component synthesis of Hantzsch-type pyridines - rsc.org - 2
Sources
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- 2. Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO: application to the three-component synthesis of Hantzsch-type pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07442E [pubs.rsc.org]
- 3. BJOC - Icilio Guareschi and his amazing “1897 reaction” [beilstein-journals.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Evaluating Base Efficacy in Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, a testament to its power in forging carbon-carbon bonds with precision and efficiency.[1][2][3][4][5] Its widespread adoption in pharmaceutical and materials science is a direct result of its versatility and functional group tolerance.[2][4][5][6] However, the success of this Nobel Prize-winning reaction hinges on the careful orchestration of its components, with the choice of base being a particularly critical, yet often underestimated, parameter.[1][2][7] This guide provides an in-depth, objective comparison of commonly employed bases, grounded in experimental data and mechanistic understanding, to empower researchers in drug development and other scientific fields to make informed decisions for their synthetic challenges.
The Decisive Role of the Base: More Than a Simple Proton Scavenger
In the intricate catalytic cycle of the Suzuki-Miyaura reaction, the base is far from a passive spectator.[1][2] Its principal and most critical function is to activate the organoboron species, typically a boronic acid, to facilitate the rate-determining transmetalation step.[1][8] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[1][9][10] This anionic species is significantly more reactive toward the palladium(II) intermediate, dramatically accelerating the transfer of the organic group from boron to palladium.[1][9] Consequently, the selection of the base can profoundly influence reaction rates, yields, and the compatibility with various functional groups.[1][2]
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. The diagram below illustrates the fundamental steps of this process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Common Bases
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1][2][7] Both inorganic and organic bases are utilized, with inorganic bases being more prevalent.[1] Below is a comparative overview of commonly used bases, supported by experimental data.
| Base Category | Examples | Strength & Properties | Typical Applications & Considerations |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Mild to moderate bases. Their effectiveness often correlates with the cation's ability to facilitate the formation of the boronate complex. | Widely used and cost-effective, making them a good starting point for reaction optimization.[7] Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and the "cesium effect," which promotes the formation of a more reactive "naked" boronate anion.[11][12][13] |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base. | Particularly effective for challenging couplings, including those involving sterically hindered substrates and heteroaryl boronic acids.[7][14][15][16][17][18] Its use can often prevent side reactions that may occur with other strong bases.[7] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases. | Inexpensive and effective, but their high nucleophilicity can lead to undesired side reactions like hydrolysis of esters or other base-sensitive functional groups.[7][9] Careful control of reaction conditions is crucial. |
| Fluorides | KF, CsF | The fluoride ion is believed to have a unique role in activating the boronic acid.[7][19] | Often highly effective, especially under anhydrous conditions, and can lead to faster reaction times.[7] Can be a good choice when other bases fail. |
| Organic Bases | Triethylamine (TEA), DBU | Generally weaker bases compared to their inorganic counterparts. | Typically less effective in promoting the formation of the boronate complex and are often used in specific applications or when inorganic bases are incompatible with the substrates.[2] |
Quantitative Comparison of Base Performance
The following table summarizes representative data from a screening study comparing various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 4 | 98[20] |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 4 | 95[14] |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 4 | 92[14] |
| 4 | Cs₂CO₃ | Dioxane | Pd(PPh₃)₄ | - | 90 | 2 | 95+ |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 4 | 85[14] |
| 6 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 4 | 88[14] |
| 7 | TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 4 | 65[14] |
Note: Yields are highly substrate and condition-dependent. This table serves as a general comparison based on literature data.
Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
To ensure the selection of the optimal base for a specific transformation, a systematic screening process is essential. The following protocol provides a robust framework for comparing the efficacy of different bases.
Caption: Experimental workflow for evaluating base efficacy.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a series of reaction vessels (e.g., microwave vials or round-bottom flasks) equipped with stir bars, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Base Addition: To each reaction vessel, add one of the selected bases (2.0 mmol). Ensure each vessel contains a different base.
-
Solvent Addition and Degassing: Add the solvent system (11 mL) to each vessel. Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours). Monitor the progress of each reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixtures to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product from each reaction by techniques such as ¹H NMR or HPLC to determine the yield and purity. If necessary, purify the products by column chromatography on silica gel.
Conclusion and Recommendations
The selection of an appropriate base is a critical parameter for the success of a Suzuki-Miyaura coupling reaction. While inorganic bases such as carbonates and phosphates are generally more effective and widely used, the optimal choice is highly dependent on the specific reaction partners and conditions.[1][2] For most standard couplings, sodium or potassium carbonate offers a cost-effective and efficient starting point.[7] For more challenging transformations involving sterically hindered or electronically demanding substrates, stronger, non-nucleophilic bases like potassium phosphate often provide superior results.[7][14] Cesium carbonate can be a powerful alternative when other bases fail, particularly due to its enhanced solubility.[11]
Ultimately, a systematic experimental screening of several representative bases, as outlined in this guide, is the most reliable method for identifying the optimal conditions for any new Suzuki-Miyaura coupling. This empirical approach, guided by a solid mechanistic understanding, will enable researchers to maximize yields, minimize reaction times, and achieve their synthetic goals with greater efficiency and confidence.
References
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Suzuki cross-coupling. Chemistry LibreTexts.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem.
- A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate.
- Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. American Chemical Society.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFexZ5nvu0pGbUwfm3-EDGtHbiM51VpdYksvX0-Z6nwqSWcYzMiKtaex5Gp46mPyOxunNs_vXmLAfZkppAVB3tVYMLgxdTSm-07H73_zK1tFcztJmT6sfUWXSFqrW0Y-1pp7XMz
- Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PMC.
- Screening of different bases for Suzuki coupling a. ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications.
- A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics - ACS Publications.
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Quora.
- Suzuki coupling reaction. r/chemhelp - Reddit.
- Transition-Metal-Free Suzuki-Type Coupling Reactions. ResearchGate.
- Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. studylib.net.
- Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.
- Tetrabutylammonium 2-pyridyltriolborate Salts for Suzuki-Miyaura Cross-Coupling Reactions With Aryl Chlorides. PubMed.
- Cesium in Organic Chemistry. PDF - Scribd.
- Product Subclass 3: Rubidium and Cesium Carbonates. RM Kellogg.
- DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania.
- Exploring and Quantifying the Caesium Effect I. Compunetics.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. compunetics.net [compunetics.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-chloro-2,5-dimethoxy-Pyridine
As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 4-chloro-2,5-dimethoxy-pyridine requires moving beyond generic safety data sheets. This compound is a highly valuable electrophilic building block, frequently utilized in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions for the synthesis of tyrosine kinase inhibitors and other advanced active pharmaceutical ingredients (APIs).
However, the specific functional groups that make it synthetically useful also dictate a stringent, causality-based approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides a self-validating, step-by-step framework for drug development professionals to handle this compound safely and efficiently.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand why the hazards exist at a molecular level. The risk profile of 4-chloro-2,5-dimethoxy-pyridine is driven by its three structural components [1, 3]:
-
The Pyridine Core: Pyridine rings are highly lipophilic. If exposed to unprotected skin, the molecule rapidly permeates the lipid bilayer of the epidermis, acting as a vehicle for systemic absorption. Systemic toxicity can manifest as central nervous system (CNS) depression and hepatotoxicity [1].
-
The 4-Chloro Substitution: The halogen atom at the 4-position significantly increases the electrophilicity of the ring. While this is ideal for SNAr reactions, it also means the compound can act as a hapten, covalently binding to nucleophilic residues on skin proteins and potentially causing severe allergic sensitization or genotoxicity [3].
-
The 2,5-Dimethoxy Groups: These electron-donating groups increase the molecular weight and lower the vapor pressure compared to unsubstituted pyridine. While this reduces the immediate inhalation hazard of ambient vapors, the compound remains highly dangerous if aerosolized during powder transfer or sonication.
Quantitative PPE Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with functionalized pyridines, as the solvent rapidly permeates the polymer matrix. The following table summarizes the required PPE specifications based on quantitative breakthrough data[1, 2].
| PPE Category | Material Specification | Thickness / Standard | Breakthrough Time | Causality / Rationale |
| Primary Gloves | Butyl Rubber | ≥ 0.3 mm | > 480 minutes | Butyl rubber provides a dense, cross-linked barrier highly resistant to permeation by aromatic heterocyclic amines. |
| Secondary Gloves | Heavy-Duty Nitrile | ≥ 0.11 mm | < 30 minutes | Worn over butyl gloves for tactile dexterity during weighing. Must be discarded immediately if splashed. |
| Eye Protection | Splash Goggles + Face Shield | ANSI Z87.1 (D3 rating) | N/A | Prevents severe corneal damage from accidental aerosolization or rapid outgassing during pressurized reactions. |
| Body Protection | Tyvek® or Teflon-coated Lab Coat | Flame Resistant (FR) | N/A | Prevents fabric saturation. Standard cotton coats absorb lipophilic pyridines, holding them against the skin. |
| Respirator | Half-mask with OV/P100 cartridges | NIOSH-approved | N/A | Required only if handling outside a validated fume hood (e.g., during a large-scale spill response). |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. The following methodology ensures that exposure risks are mitigated before the primary container is ever opened.
Step-by-Step Methodology: Reaction Setup (e.g., SNAr or Buchwald-Hartwig Amination)
-
Engineering Control Validation:
-
Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Pyridine vapors are heavier than air; insufficient flow will cause vapors to pool at the work surface and spill over the sash.
-
-
Static Dissipation:
-
Ground all receiving vessels. Halogenated pyridines can generate static charge during powder transfer. Use non-sparking, anti-static spatulas (e.g., PTFE-coated) to prevent ignition of co-solvents [2].
-
-
Weighing and Transfer:
-
Place the analytical balance inside a ventilated balance enclosure (VBE) or the designated fume hood.
-
Tare a sealed vial, add the 4-chloro-2,5-dimethoxy-pyridine, and re-seal the vial before removing it from the enclosure. This closed-system transfer prevents aerosol exposure to the broader lab environment.
-
-
Reaction Quenching (Post-Experiment):
-
Unreacted 4-chloro-2,5-dimethoxy-pyridine should be quenched carefully. Slowly add a dilute nucleophile (e.g., aqueous ammonia or a primary amine) under cooling to convert the reactive 4-chloro species into a more stable, less hazardous pyridinamine derivative before disposal [4].
-
Workflow Visualization
Operational workflow for handling 4-chloro-2,5-dimethoxy-pyridine.
Spill Response & Disposal Plan
In the event of a breach, immediate and methodical action is required to prevent vapor inhalation and environmental contamination.
Immediate Spill Response Protocol
-
Isolate & Evacuate: Immediately alert personnel and evacuate the immediate 10-foot radius. If the spill occurs outside a fume hood, increase laboratory exhaust to maximum capacity.
-
Upgrade PPE: Responders must don a NIOSH-approved half-mask respirator with OV cartridges and heavy-duty butyl rubber gloves before approaching the spill [2].
-
Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use sawdust or combustible materials , as halogenated pyridines can react exothermically with organic matter.
-
Neutralization & Collection: Use non-sparking tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) or glass waste container. Seal tightly.
-
Surface Decontamination: Wash the spill surface with a 5% mild acidic solution (e.g., dilute acetic acid) to neutralize residual basic pyridine traces, followed by a thorough wash with soap and water.
Waste Disposal Logistics
-
Classification: 4-chloro-2,5-dimethoxy-pyridine must be classified as Halogenated Organic Waste .
-
Segregation (Critical): Never mix pyridine waste with strong oxidizers (peroxides, nitric acid) or strong acids. The basic nature of the pyridine nitrogen can cause violent, exothermic acid-base reactions, while the halogenated ring can degrade into toxic phosgene gas under strong oxidative stress [4].
-
Labeling: Clearly label the waste container with "Toxic, Halogenated Heterocycle, Irritant."
References
-
Pyridine - SAFETY DATA SHEET. Penta Chemicals. Available at:[Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at:[Link]
-
Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Chemistry Portal. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
